molecular formula C13H18O3 B119213 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol CAS No. 83016-75-5

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Cat. No.: B119213
CAS No.: 83016-75-5
M. Wt: 222.28 g/mol
InChI Key: UUMPBNVCDYQYSY-UHFFFAOYSA-N
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Description

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is a chemical compound recognized for its utility in organic synthesis, serving as a versatile building block for researchers. This compound features ether and alcohol functional groups, along with an allyl moiety, which provides a handle for further chemical modifications through reactions such as cross-couplings or polymerizations. Its structure, incorporating a benzyl group, makes it a candidate for the synthesis of more complex molecules, potentially for application in materials science or as an intermediate in pharmaceutical development. The primary research value of this compound lies in its role as a synthetic precursor, enabling the exploration of novel chemical spaces and the development of new molecular entities. This product is strictly for research use in a controlled laboratory setting and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the scientific literature for specific synthetic protocols and potential applications relevant to their work.

Properties

IUPAC Name

1-phenylmethoxy-3-prop-2-enoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3/c1-2-8-15-10-13(14)11-16-9-12-6-4-3-5-7-12/h2-7,13-14H,1,8-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUMPBNVCDYQYSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(COCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444383
Record name 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83016-75-5
Record name 2-Propanol, 1-(phenylmethoxy)-3-(2-propenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS 83016-75-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a unique glycerol-derived chemical intermediate. While specific literature on this exact molecule is sparse, its structural motifs—a benzyl ether, an allyl ether, and a secondary alcohol—are of significant interest in medicinal chemistry and materials science. This document outlines the compound's physicochemical properties, proposes a detailed synthetic protocol based on established Williamson ether synthesis, and provides a predictive analysis of its spectral data. Furthermore, potential applications in drug development are discussed, drawing from the known biological activities of related benzyloxy and allyloxy compounds and the utility of the glycerol backbone as a scaffold. This guide is intended to be a foundational resource for researchers interested in the synthesis and application of novel, unsymmetrically substituted glycerol ethers.

Introduction and Chemical Profile

This compound, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, is a trifunctional molecule built on a glycerol backbone. The presence of a benzyl protecting group, a reactive allyl group, and a central hydroxyl group makes it a versatile building block in organic synthesis.[1][2] Its utility lies in the potential for sequential and selective modification of its functional groups, enabling the construction of more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 83016-75-5[1]
Molecular Formula C₁₃H₁₈O₃Inferred
Molecular Weight 222.28 g/mol Inferred
Appearance Colorless Oil (Predicted)Inferred
Boiling Point Not determinedN/A
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); sparingly soluble in water (Predicted)Inferred

Proposed Synthesis Protocol: A Mechanistic Approach

The synthesis of unsymmetrical ethers of glycerol can be achieved through a stepwise Williamson ether synthesis.[3][4] This approach offers control over the introduction of different ether functionalities. A plausible and efficient route to synthesize this compound involves the reaction of benzyl glycidyl ether with allyl alcohol under basic conditions.

Proposed Synthetic Scheme

Synthesis_Scheme benzyl_glycidyl_ether Benzyl Glycidyl Ether product This compound benzyl_glycidyl_ether->product Nucleophilic Attack allyl_alcohol Allyl Alcohol allyl_alkoxide Allyl Alkoxide (Intermediate) allyl_alcohol->allyl_alkoxide Deprotonation base Base (e.g., NaH, KOH) base->allyl_alkoxide allyl_alkoxide->product

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • Allyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl glycidyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Alkoxide Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a 60% dispersion of sodium hydride in mineral oil (1.1 equivalents) and wash with anhydrous hexane to remove the mineral oil. Suspend the NaH in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add allyl alcohol (1.0 equivalent) dropwise via the dropping funnel to the NaH suspension in THF.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour, or until hydrogen gas evolution ceases. This indicates the formation of the sodium allyl alkoxide.

  • Nucleophilic Ring Opening: Cool the reaction mixture back to 0 °C.

  • Add benzyl glycidyl ether (1.0 equivalent) dropwise to the alkoxide solution.

  • Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Causality Behind Experimental Choices
  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the allyl alcohol to form the corresponding alkoxide, driving the reaction forward.

  • Solvent: Anhydrous THF is an appropriate aprotic polar solvent that dissolves the reactants and intermediates without interfering with the reaction.

  • Temperature Control: The initial deprotonation and the quenching steps are performed at 0 °C to control the exothermic reaction and ensure safety. The nucleophilic ring-opening is allowed to proceed at room temperature to ensure a reasonable reaction rate.

  • Purification: Flash column chromatography is a standard and effective method for purifying moderately polar organic compounds like the target molecule from nonpolar starting materials and polar byproducts.

Analytical Characterization: A Predictive Approach

As no published spectral data for this compound is readily available, the following is a predictive analysis based on the known spectral characteristics of its constituent functional groups and data from analogous compounds.[5][6][7][8][9][10]

Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) and ¹³C NMR (100 MHz, CDCl₃) Data

PositionPredicted ¹H NMR Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), IntegrationPredicted ¹³C NMR Chemical Shift (δ, ppm)
Phenyl-H7.25-7.40 (m, 5H)138.0, 128.5, 127.8
-O-CH₂ -Ph4.55 (s, 2H)73.5
-O-CH₂ -CH=CH₂4.00 (dt, J = 5.6, 1.6 Hz, 2H)72.0
CH=CH₂5.85-5.95 (m, 1H)134.5
CH=CH₂ (trans)5.25 (dq, J = 17.2, 1.6 Hz, 1H)117.5
CH=CH₂ (cis)5.18 (dq, J = 10.4, 1.6 Hz, 1H)
-CH(OH)-3.95-4.05 (m, 1H)70.0
-CH₂ -O-CH₂-Ph3.55-3.65 (m, 2H)71.5
-CH₂ -O-CH₂-CH=CH₂3.50-3.60 (m, 2H)70.5
-OH2.50 (d, J = 4.0 Hz, 1H)N/A

Mass Spectrometry (Predicted):

  • ESI-MS (+): Expected [M+Na]⁺ at m/z 245.11.

Potential Applications in Drug Development

The unique trifunctional nature of this compound makes it a promising scaffold and intermediate in drug discovery and development.

Glycerol Backbone as a Drug Delivery Vehicle

Glycerol and its polymers are well-established as biocompatible and biodegradable materials in pharmaceutical formulations.[11][12][13] They are often used to enhance the solubility and stability of active pharmaceutical ingredients (APIs).[12] The glycerol backbone of the title compound provides a non-toxic core that can be further functionalized to create novel drug delivery systems, such as glycerosomes or hydrogels.[14][15]

The Allyl Group as a Handle for Bio-conjugation

The terminal alkene of the allyl group is a versatile functional handle for a variety of chemical transformations, including thiol-ene "click" chemistry, Heck coupling, and metathesis reactions. This allows for the conjugation of the molecule to other APIs, targeting ligands, or polymers to create more complex and functional therapeutic agents. The allyl motif is found in a number of natural and synthetic compounds with anticancer activity.[16]

The Benzyloxy Moiety in Biologically Active Molecules

The benzyloxy group is a common pharmacophore in a range of biologically active compounds. For instance, benzyloxy-substituted molecules have been investigated as monoamine oxidase B inhibitors for the potential treatment of Parkinson's disease.[7] Additionally, various benzyloxy derivatives have shown anticonvulsant and antiproliferative activities.[17][18][19] The presence of this group in this compound suggests that its derivatives could be explored for similar neurological or anticancer applications.

Applications core This compound glycerol Glycerol Backbone core->glycerol allyl Allyl Group core->allyl benzyloxy Benzyloxy Group core->benzyloxy drug_delivery Drug Delivery Systems (e.g., Glycerosomes, Hydrogels) glycerol->drug_delivery bioconjugation Bioconjugation (Thiol-ene, Heck, Metathesis) allyl->bioconjugation scaffold Scaffold for Biologically Active Molecules benzyloxy->scaffold

Caption: Potential applications stemming from the core functional groups.

Safety, Handling, and Storage

As there is no specific safety data sheet for this compound, a precautionary approach based on the constituent functional groups is recommended.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a chemical entity with considerable potential as a versatile intermediate in organic synthesis, particularly within the realm of pharmaceutical and materials science. While direct experimental data remains to be published, this guide provides a robust, scientifically grounded framework for its synthesis, characterization, and potential applications. It is hoped that this document will serve as a valuable resource for researchers and stimulate further investigation into this and related unsymmetrical glycerol ethers.

References

  • Mishra, G. P., Bagui, M., Tamboli, V., & Mitra, A. K. (2011). Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. Wires Nanomed Nanobiotechnol, 3(3), 225-248.
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physicochemical properties of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the (CAS No. 83016-75-5). Due to the limited availability of direct experimental data for this specific compound, this document synthesizes predicted properties, comparative data from structurally related molecules, and established principles of organic chemistry to offer a robust profile for research and development applications. The guide covers chemical identity, predicted physicochemical characteristics, a proposed synthetic route, methodologies for analytical characterization, and extrapolated safety considerations. The objective is to equip researchers with the necessary foundational knowledge to handle, analyze, and utilize this compound effectively in their work.

Introduction and Chemical Identity

This compound is a functionalized propanol derivative featuring both a benzyl ether and an allyl ether moiety. This trifunctional structure (hydroxyl, benzyl ether, allyl ether) makes it a versatile intermediate in organic synthesis.[1][2] The presence of these distinct functional groups allows for a range of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, potentially in the fields of materials science and pharmacology.

Nomenclature and Structure:

  • Systematic IUPAC Name: 1-(benzyloxy)-3-(allyloxy)propan-2-ol

  • CAS Number: 83016-75-5[1]

  • Molecular Formula: C₁₃H₁₈O₃[2]

  • Molecular Weight: 222.28 g/mol [2]

The structural characteristics of this molecule—a central three-carbon chain with a secondary alcohol and two different ether linkages—are key to understanding its properties and reactivity.

Caption: Chemical structure of this compound.

Physicochemical Properties

Direct experimental data for the primary are not widely published. However, computational predictions and data from analogous structures provide valuable insights.

Predicted Properties of the Target Compound

The following table summarizes the predicted physicochemical properties for this compound. It is crucial to recognize that these are computationally derived and should be confirmed by experimental analysis.

PropertyPredicted ValueSource
Physical StateColorless Oil[1]
pKa13.72 ± 0.20[1]
SolubilitySoluble in Dichloromethane[1]
Comparative Analysis with Structurally Related Compounds

To supplement the predicted data, the experimental properties of structurally similar compounds are presented below. These molecules share key functional groups with the target compound and can therefore provide a reasonable estimation of its behavior.

CompoundBoiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1,3-Dibenzyloxy-2-propanol226-227 @ 3 mmHg1.103 @ 20 °C1.549
(±)-3-Benzyloxy-1,2-propanediol-1.140 @ 20 °C1.533
1-Phenoxy-2-propanol241.2 @ 760 mmHg[3]1.0622 @ 20 °C[3]-
3-Allyloxy-1,2-propanediol142 @ 28 mmHg[4][5]1.068 @ 25 °C[4][5]1.462[4][5]

The presence of both benzyl and allyl ether groups in the target molecule suggests its boiling point is likely to be high, similar to 1,3-dibenzyloxy-2-propanol, and it is expected to be a relatively dense liquid.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the reaction of an alkoxide with a primary alkyl halide. A two-step process starting from a suitable glycerol derivative is proposed.

Proposed Synthesis Workflow start Start: 3-Allyloxy-1,2-propanediol step1 Step 1: Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) to form the alkoxide. start->step1 intermediate Intermediate: Sodium 3-(allyloxy)-2-hydroxypropoxide step1->intermediate step2 Step 2: Reaction with benzyl bromide. intermediate->step2 product Product: this compound step2->product workup Aqueous workup and purification (e.g., column chromatography). product->workup

Caption: Proposed Williamson ether synthesis workflow.

Step-by-Step Methodology:
  • Preparation of the Alkoxide: To a solution of 3-allyloxy-1,2-propanediol in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add sodium hydride (NaH) portion-wise at 0 °C. The reaction mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the sodium alkoxide.

  • Etherification: Benzyl bromide is added dropwise to the cooled solution of the alkoxide. The reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To confirm the identity and purity of synthesized this compound, a suite of analytical techniques should be employed.

Chromatographic Methods
  • Gas Chromatography (GC): Due to its expected volatility, GC coupled with a Flame Ionization Detector (FID) would be a suitable method for assessing purity.[6] The use of a non-polar or medium-polarity capillary column would be appropriate.

  • High-Performance Liquid Chromatography (HPLC): For non-volatile impurities, reversed-phase HPLC with a UV detector (to detect the phenyl group) can be used.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This will provide detailed information about the proton environment in the molecule. Expected signals would include those for the aromatic protons of the benzyl group, the vinyl protons of the allyl group, and the aliphatic protons of the propanol backbone.

    • ¹³C NMR: This will show the number of unique carbon atoms in the molecule, confirming the presence of the benzyl, allyl, and propanol carbons.

  • Infrared (IR) Spectroscopy: Key characteristic peaks would include a broad O-H stretch for the hydroxyl group (around 3400 cm⁻¹), C-O-C stretching for the ether linkages, and C=C stretching for the allyl group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Safety and Handling

No specific toxicity data for this compound is available. Therefore, precautions should be based on data from structurally related compounds, which suggest a potential for irritation.

  • General Handling: Use in a well-ventilated area, preferably a fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Hazards: May cause skin and eye irritation.[7][8] Ingestion may be harmful.[8] The toxicological properties have not been fully investigated.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While direct experimental data on its physicochemical properties are scarce, this guide provides a comprehensive profile based on predictions, comparative analysis of related compounds, and established chemical principles. The proposed synthetic route and analytical methodologies offer a practical framework for researchers working with this molecule. It is imperative that all predicted data be verified experimentally to ensure the accuracy and safety of future research and development endeavors.

References

  • 1,3-Bis(benzyloxy)propan-2-ol | C17H20O3 | CID 247614 - PubChem. Available from: [Link]

  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2025-12-21).
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  • 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 - PubChem. Available from: [Link]

  • (R)-(+)-3-Benzyloxy-1,2-propanediol | CAS#:56552-80-8 | Chemsrc. (2025-08-25). Available from: [Link]

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  • 3-(Benzyloxy)propanal | C10H12O2 | CID 10888261 - PubChem. Available from: [Link]

  • Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester - MDPI. Available from: [Link]

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  • Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study - MDPI. Available from: [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a detailed and scientifically robust methodology for the synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a valuable glycerol ether derivative utilized in various organic synthesis applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. The guide outlines a strategic two-step synthetic pathway, commencing with the synthesis of the key intermediate, 3-(benzyloxy)propane-1,2-diol, followed by a regioselective allylation. The causality behind experimental choices, detailed step-by-step protocols, and comprehensive characterization are presented to ensure reproducibility and a thorough understanding of the synthetic process.

Introduction and Strategic Overview

This compound is a glycerol derivative featuring both a benzyl and an allyl ether functional group. These moieties serve as versatile protecting groups in multi-step organic syntheses, with the allyl group offering orthogonality due to its distinct deprotection conditions compared to the benzyl group. The central hydroxyl group on the C2 position of the glycerol backbone provides a reactive site for further chemical modifications, making this molecule a useful building block in the synthesis of more complex structures, including lipids and pharmacologically active compounds.[1]

The synthetic strategy detailed herein is designed for efficiency, selectivity, and scalability. It proceeds through a logical two-step sequence, which offers superior control over the final product's structure compared to a one-pot reaction with multiple electrophiles, where competitive and non-selective side reactions could diminish the yield of the desired product.

The chosen pathway is as follows:

  • Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol. This intermediate is prepared via the acid-catalyzed hydrolysis of benzyl glycidyl ether. This method is advantageous due to the commercial availability of the starting material and the straightforward nature of the reaction.

  • Step 2: Synthesis of this compound. The target molecule is obtained through the Williamson ether synthesis, a reliable and widely used method for forming ether linkages.[2] This involves the deprotonation of one of the hydroxyl groups of 3-(benzyloxy)propane-1,2-diol followed by nucleophilic substitution with allyl bromide.

Below is a Graphviz diagram illustrating the overall synthetic workflow.

Synthesis_Workflow Start Benzyl Glycidyl Ether Intermediate 3-(Benzyloxy)propane-1,2-diol Start->Intermediate  H₂O, H⁺   FinalProduct This compound Intermediate->FinalProduct  1. NaH  2. Allyl Bromide  

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)propane-1,2-diol

The initial step involves the ring-opening of the epoxide in benzyl glycidyl ether under acidic conditions to yield the corresponding diol. The acid catalyst protonates the epoxide oxygen, making the electrophilic carbons more susceptible to nucleophilic attack by water.

Ring_Opening cluster_reactants Reactants cluster_products Product Benzyl Glycidyl Ether Benzyl Glycidyl Ether 3-(Benzyloxy)propane-1,2-diol 3-(Benzyloxy)propane-1,2-diol Benzyl Glycidyl Ether->3-(Benzyloxy)propane-1,2-diol  H⁺ (cat.)   H2O H2O H2O->3-(Benzyloxy)propane-1,2-diol

Caption: Reaction scheme for the synthesis of 3-(benzyloxy)propane-1,2-diol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Benzyl glycidyl ether164.20263 g1.60
Deionized Water18.021300 mL-
Perchloric Acid (70%)100.461.5 mL-
Sodium Bicarbonate (5% aq. soln.)84.01As needed-
Benzene78.11300 mL-

Procedure: [3]

  • To a 2.0 L three-necked round-bottom flask equipped with a reflux condenser and a thermometer, add benzyl glycidyl ether (263 g, 1.60 mol) and deionized water (1300 mL).

  • With stirring, add 70% perchloric acid (1.5 mL) to the mixture.

  • Heat the reaction mixture to 80°C and maintain this temperature with continuous stirring for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After 18 hours, cool the reaction mixture to room temperature and neutralize it with a 5% aqueous solution of sodium bicarbonate until the pH is approximately 7.

  • Remove the bulk of the water using a rotary evaporator.

  • To remove residual water, perform an azeotropic distillation by adding benzene (300 mL) and evaporating the mixture.

  • After the complete removal of benzene, the crude product is obtained. Purify the product by vacuum distillation (bp 127°-136°C at 0.04 mm Hg) to yield 3-(benzyloxy)propane-1,2-diol as a colorless oil.[3] The expected yield is approximately 90%.

Step 2: Synthesis of this compound

This step employs the Williamson ether synthesis, where the alkoxide generated from 3-(benzyloxy)propane-1,2-diol acts as a nucleophile, attacking the electrophilic carbon of allyl bromide. Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming the sodium alkoxide in situ.[4]

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Product 3-(Benzyloxy)propane-1,2-diol 3-(Benzyloxy)propane-1,2-diol This compound This compound 3-(Benzyloxy)propane-1,2-diol->this compound NaH NaH NaH->this compound  1.   Allyl Bromide Allyl Bromide Allyl Bromide->this compound  2.  

Caption: Williamson ether synthesis for the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-(Benzyloxy)propane-1,2-diol182.2218.22 g0.10
Sodium Hydride (60% dispersion in oil)24.004.4 g0.11
Anhydrous Tetrahydrofuran (THF)72.11200 mL-
Allyl Bromide120.9813.3 g (9.7 mL)0.11
Saturated Ammonium Chloride (aq. soln.)53.49100 mL-
Diethyl Ether74.12300 mL-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • In a dry 500 mL three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (4.4 g of 60% dispersion, 0.11 mol).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (100 mL) to the flask.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve 3-(benzyloxy)propane-1,2-diol (18.22 g, 0.10 mol) in anhydrous THF (100 mL) and add it dropwise to the sodium hydride suspension over 30 minutes. Hydrogen gas will evolve during this addition.

  • Allow the mixture to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0°C and add allyl bromide (13.3 g, 0.11 mol) dropwise.

  • Let the reaction mixture warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous ammonium chloride solution (100 mL) dropwise at 0°C.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.25-7.40 (m, 5H, Ar-H)

    • δ 5.85-5.95 (m, 1H, -CH=CH₂)

    • δ 5.20-5.35 (m, 2H, -CH=CH₂)

    • δ 4.55 (s, 2H, Ph-CH₂-)

    • δ 4.00 (d, 2H, -O-CH₂-CH=)

    • δ 3.95-4.05 (m, 1H, -CH(OH)-)

    • δ 3.50-3.60 (m, 4H, -CH₂-O-CH(OH)-CH₂-O-)

    • δ 2.50 (br s, 1H, -OH)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 138.0 (Ar-C)

    • δ 134.5 (-CH=CH₂)

    • δ 128.4 (Ar-CH)

    • δ 127.7 (Ar-CH)

    • δ 127.6 (Ar-CH)

    • δ 117.2 (-CH=CH₂)

    • δ 73.4 (Ph-CH₂)

    • δ 72.3 (-O-CH₂-CH=)

    • δ 71.8 (-CH₂-O-Bn)

    • δ 70.8 (-CH(OH)-)

    • δ 70.5 (-CH₂-O-allyl)

  • Mass Spectrometry (ESI+): m/z 223.13 [M+H]⁺, 245.11 [M+Na]⁺

Safety and Handling

  • Benzyl glycidyl ether: Irritant. Handle in a well-ventilated fume hood.

  • Perchloric acid: Strong oxidizing agent and corrosive. Handle with extreme care and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Allyl bromide: Lachrymator and toxic. Handle in a well-ventilated fume hood with appropriate PPE.

  • Tetrahydrofuran (THF): Flammable and can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.

Conclusion

This technical guide provides a comprehensive and reliable protocol for the synthesis of this compound. By following the detailed procedures and adhering to the safety precautions, researchers can successfully synthesize this versatile building block for a range of applications in organic chemistry. The two-step approach ensures high selectivity and yield, making it an efficient method for laboratory-scale production.

References

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1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol structural elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Elucidation of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Abstract

The definitive assignment of a chemical structure is a cornerstone of chemical research and development. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of this compound, a molecule incorporating benzyl ether, allyl ether, and secondary alcohol functionalities.[1][2][3][4][5] Tailored for researchers and drug development professionals, this document moves beyond procedural recitation to offer a deep dive into the causality behind experimental choices. We will integrate data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques, including 2D correlation experiments, to build a self-validating case for the molecule's constitution. Each section presents not only the expected data but also the underlying principles and detailed protocols, ensuring both theoretical understanding and practical applicability.

Foundational Analysis: Molecular Formula and Degrees of Unsaturation

Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₁₃H₁₈O₃ .

  • Molecular Weight: 222.28 g/mol

The Degree of Unsaturation (DoU) is a critical first calculation that reveals the total number of rings and/or π-bonds within the molecule. It is calculated using the formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

For C₁₃H₁₈O₃: DoU = 13 + 1 - (18/2) = 5

A DoU of 5 immediately suggests the presence of a benzene ring (which accounts for 4 degrees of unsaturation: one ring and three π-bonds) and one additional π-bond, which is consistent with the allyl group's C=C double bond. This initial hypothesis will be systematically tested and confirmed by the subsequent spectroscopic methods.

Mass Spectrometry: The Molecular Blueprint and Fragmentation Roadmap

Expertise & Experience: Mass spectrometry serves two primary functions in this analysis: it confirms the molecular weight of the compound via the molecular ion peak and provides a fragmentation "roadmap" that reveals stable substructures within the molecule.[6] For molecules containing heteroatoms like oxygen, fragmentation is not random; it follows predictable pathways, primarily driven by the formation of resonance-stabilized cations.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Introduce a dilute solution of the analyte in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a GC inlet.

  • Ionization: Subject the sample to a standard 70 eV electron beam to induce ionization and fragmentation.

  • Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and key fragment ions.

  • Data Acquisition: Record the mass-to-charge ratio (m/z) and relative abundance of all detected ions.

Data Interpretation: A Self-Validating System

The molecular ion peak (M⁺˙) is expected at m/z 222 . However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[8][9][10] The true value of the mass spectrum lies in its fragmentation pattern, which should validate the presence of the benzyl, allyl, and propanol backbone moieties.

Key Predicted Fragmentation Pathways:

  • α-Cleavage (Alpha-Cleavage): This is the most characteristic fragmentation for ethers and alcohols, involving the cleavage of a C-C bond adjacent to an oxygen atom.[7][11][12]

  • Benzylic Cleavage: The bond between the benzylic CH₂ and the ether oxygen is prone to cleavage, leading to the formation of the highly stable tropylium ion.

  • Dehydration: Alcohols readily eliminate a molecule of water (18 amu) under EI conditions.[10][11]

Data Presentation: Predicted Mass Fragments
m/z ValueIon StructureOrigin of Fragment
222[C₁₃H₁₈O₃]⁺˙Molecular Ion (M⁺˙)
204[M - H₂O]⁺˙Dehydration (Loss of water from the alcohol)
131[C₇H₇O]⁺α-Cleavage at the benzyl ether
115[C₆H₇O₂]⁺α-Cleavage at the allyl ether
91 [C₇H₇]⁺ Tropylium Ion (Loss of •OCH₂(CHOH)CH₂O-allyl radical). Often the base peak.
77[C₆H₅]⁺Phenyl Cation (Loss from Tropylium Ion)
57[C₃H₅O]⁺Allyloxy radical cation from cleavage
41[C₃H₅]⁺Allyl Cation
Visualization: Fragmentation Workflow

G M Molecular Ion (M⁺˙) m/z = 222 F91 Tropylium Ion m/z = 91 (Base Peak) M->F91 - •OCH₂(CHOH)CH₂O(allyl) F204 [M - H₂O]⁺˙ m/z = 204 M->F204 - H₂O F131 [C₇H₇O]⁺ m/z = 131 M->F131 α-cleavage F115 [C₆H₇O₂]⁺ m/z = 115 M->F115 α-cleavage F41 Allyl Cation m/z = 41 M->F41 Rearrangement G cluster_1d 1D NMR cluster_2d 2D NMR cluster_analysis Structural Assembly H1 ¹H NMR (Chemical Shift, Integration, Multiplicity) COSY COSY (H-H Connectivity) H1->COSY HSQC HSQC (C-H One-Bond Connectivity) H1->HSQC C13 ¹³C NMR (Number of unique carbons) C13->HSQC DEPT DEPT-135 / DEPT-90 (Identify CH, CH₂, CH₃) DEPT->HSQC Structure Final Structure Confirmation COSY->Structure HSQC->Structure

Caption: Logical workflow for NMR-based structural elucidation.

¹H NMR Data Interpretation

The ¹H NMR spectrum provides detailed information on the proton environments. The integration value corresponds to the number of protons giving rise to a signal, while the multiplicity (splitting pattern) reveals the number of neighboring protons. [13][14] Data Presentation: Predicted ¹H NMR Data (400 MHz, CDCl₃)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a7.40 - 7.28m5HPhenyl protons (Ar-H )
b5.98 - 5.88ddt1H-O-CH₂-CH =CH₂
c5.28dq1H-CH=CH ₂ (trans)
d5.20dq1H-CH=CH ₂ (cis)
e4.56s2HPh-CH ₂-O-
f4.08 - 3.98m1H-CH₂-CH (OH)-CH₂-
g4.02dt2H-O-CH ₂-CH=CH₂
h3.58 - 3.48m4H-O-CH ₂-CH(OH)-CH ₂-O-
i2.50 (variable)d1H-CH (OH )-
¹³C NMR and DEPT Data Interpretation

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. DEPT experiments help assign these peaks to specific carbon types. Carbons adjacent to electronegative oxygen atoms are shifted significantly downfield. [15][16][17][18] Data Presentation: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135 SignalDEPT-90 SignalAssignment
138.0NoneNoneQuaternary Aromatic C (C-ipso)
134.5PositivePositiveAlkene C H
128.4PositivePositiveAromatic C H (ortho/meta)
127.8PositivePositiveAromatic C H (para)
127.7PositivePositiveAromatic C H (ortho/meta)
117.4NegativeNoneAlkene C H₂
73.5NegativeNonePh-C H₂-O-
72.3NegativeNone-O-C H₂-CH=CH₂
71.8NegativeNone-O-C H₂-CH(OH)-
70.8PositivePositive-CH₂-C H(OH)-CH₂-
70.2NegativeNone-CH(OH)-C H₂-O-

Integrated Structural Elucidation: Synthesizing the Evidence

The final step is to integrate all data streams into a single, coherent structural proof. This process is not merely a summation of parts but a cross-validation where each piece of data reinforces the others.

Visualization: The Logic of Structural Confirmation

G Start Proposed Structure: This compound MS Mass Spec: • M⁺˙ at m/z 222 confirms C₁₃H₁₈O₃ • Base peak at m/z 91 confirms Benzyl group • Fragments at m/z 41, 204 confirm Allyl & Alcohol Start->MS Validate MW & Substructures IR IR Spec: • Broad ~3400 cm⁻¹ confirms -OH • Strong ~1100 cm⁻¹ confirms C-O ethers • Peaks at ~1645, 1495, 740 cm⁻¹ confirm Alkene & Monosubstituted Benzene Start->IR Validate Functional Groups NMR NMR Spec: • ¹H & ¹³C shifts confirm all electronic environments • Integration confirms proton counts • COSY shows H-H spin systems (allyl, propanol) • HSQC links every proton to its carbon Start->NMR Validate C-H Framework Conclusion Unambiguous Structural Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: Integrated workflow for structural validation.

Narrative Synthesis:

  • Mass Spectrometry confirms the molecular formula C₁₃H₁₈O₃ (m/z 222) and the presence of the key substructures: a benzyl group (m/z 91, tropylium ion), an allyl group (m/z 41), and a hydroxyl group (loss of H₂O, m/z 204).

  • IR Spectroscopy provides orthogonal validation of the functional groups. A broad O-H stretch confirms the alcohol, strong C-O stretches confirm the two ether linkages and the alcohol, and characteristic peaks confirm the C=C double bond of the allyl group and the monosubstituted aromatic ring.

  • NMR Spectroscopy provides the definitive connectivity map.

    • ¹H and ¹³C NMR spectra show the correct number of unique proton and carbon signals with chemical shifts consistent with their respective electronic environments (aromatic, vinylic, benzylic, and aliphatic protons/carbons adjacent to oxygen).

    • ¹H NMR integration values (5H aromatic, 2H benzylic, 3H vinylic, etc.) match the proposed structure perfectly.

    • COSY correlations would connect the protons of the propanol backbone (f, h) and the protons within the allyl group (b, c, d, g).

    • HSQC data provides the final, incontrovertible link, correlating each proton signal to its directly attached carbon signal, leaving no ambiguity in the assignment of the molecular framework.

The convergence of evidence from these independent analytical techniques provides a self-validating and robust elucidation of the structure as this compound.

References

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  • TEST - Alcohols and ethers A brief guide to alcohol, ether and epoxy-alkane structure-naming- nomenclature. (n.d.). Retrieved from [Link]

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IUPAC name for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(Allyloxy)-3-(benzyloxy)propan-2-ol: Synthesis, Properties, and Applications

Abstract

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, more commonly known as 1-(allyloxy)-3-(benzyloxy)propan-2-ol, is a key bifunctional organic molecule built upon a glycerol scaffold. Its primary significance lies not in direct therapeutic application but in its role as a versatile synthetic intermediate. The presence of a free secondary hydroxyl group, along with two distinct and orthogonally cleavable ether protecting groups—benzyl and allyl—makes it an invaluable building block in multi-step organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, detailed synthetic protocols, and its strategic applications in research and the development of complex molecules, particularly within the pharmaceutical industry.

Chemical Identity and Nomenclature

The precise identification of a chemical compound is foundational to scientific research. The subject of this guide is an asymmetrically substituted glycerol derivative. While various naming conventions exist, they all describe the same unique structure.

IdentifierValueSource
Systematic IUPAC Name This compound[1]
Common Name 1-(Allyloxy)-3-(benzyloxy)propan-2-ol[2]
CAS Number 83016-75-5[1][2]
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
Canonical SMILES C=CCOCC(O)COCC1=CC=CC=C1-
InChI Key BGYNKXDDVQKJLH-UHFFFAOYSA-N-

Physicochemical Properties

Experimental physicochemical data for 1-(allyloxy)-3-(benzyloxy)propan-2-ol is not extensively documented in public literature. However, its properties can be reasonably inferred from structurally related glycerol ethers. These analogs provide context for its expected physical state, boiling point, and density.

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1,3-Bis(benzyloxy)propan-2-ol 6972-79-8272.34226-227 / 3 mmHg1.103 (20 °C)
3-(Benzyloxy)propane-1,2-diol 4799-67-1182.22355.1 / 760 mmHg1.16
1,3-Bis(allyloxy)-2-propanol 14563-31-8172.22Not AvailableNot Available

Based on these related structures, 1-(allyloxy)-3-(benzyloxy)propan-2-ol is expected to be a high-boiling, viscous liquid at room temperature. Its ether linkages contribute to its stability compared to ester-containing analogs.[3]

Synthesis and Mechanism

The synthesis of asymmetrically substituted glycerol ethers requires a strategic approach to ensure regioselectivity. The most common and effective methods rely on the principles of the Williamson ether synthesis or the ring-opening of epoxides.[4][5] A robust pathway starting from benzyl glycidyl ether allows for the selective introduction of the allyl group.

Recommended Synthetic Protocol: Epoxide Ring-Opening

This protocol outlines a reliable method for preparing 1-(allyloxy)-3-(benzyloxy)propan-2-ol. The causality behind this choice is the high regioselectivity of the nucleophilic attack on the less sterically hindered carbon of the epoxide ring.

Step 1: Preparation of Sodium Allyloxide

  • In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add dry allyl alcohol (1.5 eq).

  • Under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C. (CAUSALITY: Using a strong, non-nucleophilic base like NaH ensures complete deprotonation of the alcohol to form the reactive alkoxide without competing side reactions. The reaction is performed at 0 °C to control the exothermic reaction and hydrogen gas evolution.)

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases, to ensure complete formation of sodium allyloxide.

Step 2: Ring-Opening of Benzyl Glycidyl Ether

  • To the freshly prepared sodium allyloxide solution, add benzyl glycidyl ether (1.0 eq) dropwise via a syringe or dropping funnel. (CAUSALITY: The allyloxide anion acts as a nucleophile, attacking one of the epoxide carbons. In a base-catalyzed SN2 mechanism, the attack preferentially occurs at the least substituted carbon (C3), leading to the desired 1,3-disubstituted product.)

  • Heat the reaction mixture to 60-70 °C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-(allyloxy)-3-(benzyloxy)propan-2-ol.

Protocol Validation: The identity and purity of the final product must be confirmed through spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, to validate the successful synthesis.

Reaction Workflow Diagram

G cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: S_N2 Ring-Opening cluster_2 Step 3: Purification A Allyl Alcohol C Sodium Allyloxide A->C 1.1 eq NaH THF, 0°C -> RT B Sodium Hydride (NaH) E Crude Product Mixture C->E D Benzyl Glycidyl Ether D->E 60-70 °C, 12-16h F Work-up & Column Chromatography E->F G 1-(Allyloxy)-3-(benzyloxy)propan-2-ol F->G Silica Gel

Caption: Synthetic workflow for 1-(allyloxy)-3-(benzyloxy)propan-2-ol.

Applications in Research and Drug Development

The utility of 1-(allyloxy)-3-(benzyloxy)propan-2-ol stems from its unique combination of functional groups, which serves as a molecular 'multi-tool' for organic chemists.

A Versatile Synthetic Intermediate

The core value of this compound is the presence of two orthogonally stable ether protecting groups.

  • Benzyl (Bn) Group: This group is robust and stable under a wide range of acidic and basic conditions. It is readily removed under mild conditions via catalytic hydrogenation (e.g., H₂, Pd/C), a process that simultaneously reduces the allyl group's double bond if not managed carefully.

  • Allyl (All) Group: This group is also stable to many reagents but can be selectively removed under neutral conditions using a palladium(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger, without affecting the benzyl ether.

This orthogonality allows chemists to selectively deprotect one hydroxyl group for further modification while the other remains protected, enabling the synthesis of complex, multifunctional molecules from a simple glycerol backbone. The remaining secondary alcohol provides a third site for functionalization, such as esterification, oxidation, or further etherification.

Role in Medicinal Chemistry

Glycerol and its derivatives are fundamental scaffolds in biology, most notably as the backbone of lipids. Ether lipids, where a hydrocarbon chain is linked via an ether bond instead of an ester bond, are a significant class of lipids in mammals, constituting up to 20% of the phospholipid content in some tissues.[6] They play crucial roles in cell membrane structure, signaling pathways, and protection against oxidative stress.[6][7]

By using 1-(allyloxy)-3-(benzyloxy)propan-2-ol, researchers can synthesize complex ether lipid analogs, probes for studying lipid metabolism, and potential drug candidates. The ether linkage provides greater chemical stability against hydrolysis by lipases compared to ester linkages, a desirable trait for increasing a drug's in vivo half-life.[3]

Logical Relationship Diagram

G 1 1-(Allyloxy)-3-(benzyloxy) -propan-2-ol 2 Allyl Ether Group 1->2 3 Benzyl Ether Group 1->3 4 Secondary -OH Group 1->4 5 Pd(0) Catalysis (Selective Deprotection) 2->5 Orthogonal Cleavage 6 Hydrogenolysis (Deprotection) 3->6 Standard Cleavage 7 Esterification / Oxidation (Functionalization) 4->7 Reaction Site 8 Synthesis of Complex Ether Lipids & Probes 5->8 6->8 7->8

Caption: Functional groups and their synthetic utility.

Spectroscopic Characterization

While an experimental spectrum is subject to acquisition parameters, the expected NMR signals for 1-(allyloxy)-3-(benzyloxy)propan-2-ol can be predicted based on its structure and data from similar compounds.[8][9]

GroupPredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic (C₆H₅) 7.25 - 7.40 (m, 5H)127.5 - 128.5, 138.0 (ipso)
Benzylic (-CH₂-Ph) ~4.55 (s, 2H)~73.5
Allyl Vinyl (=CH₂) 5.20 - 5.35 (m, 2H)~117.0
Allyl Vinyl (-CH=) 5.85 - 6.00 (m, 1H)~134.5
Allylic (-O-CH₂-CH=) ~4.00 (d, 2H)~72.0
Glycerol Backbone (CH₂-O-Bn) ~3.55 (d, 2H)~71.5
Glycerol Backbone (CH₂-O-All) ~3.50 (d, 2H)~70.5
Glycerol Backbone (CH-OH) ~3.90 - 4.10 (m, 1H)~70.0
Hydroxyl (-OH) 2.0 - 3.0 (broad s, 1H)-

FT-IR: Expected to show a strong, broad absorption band around 3400 cm⁻¹ (O-H stretch), C-H stretches just below 3000 cm⁻¹, and strong C-O ether stretches in the 1100-1150 cm⁻¹ region. Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 222.28, with characteristic fragmentation patterns including the loss of the allyl group (m/z = 181) and the benzyl group (m/z = 131).

Safety and Handling

1-(Allyloxy)-3-(benzyloxy)propan-2-ol is a laboratory chemical and should be handled with standard safety precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Incompatibilities: Incompatible with strong oxidizing agents.[10] Ethers can potentially form explosive peroxides upon prolonged exposure to air and light, although this is less of a concern for this specific structure compared to simple ethers like diethyl ether.

Conclusion

This compound is a quintessential example of a strategic synthetic building block. Its value is derived from the glycerol core functionalized with two orthogonally removable protecting groups and a reactive hydroxyl center. This architecture provides chemists with the flexibility needed to construct complex, highly functionalized molecules with precision. For researchers in drug discovery and materials science, this compound represents a key intermediate for accessing novel ether lipids, complex polyols, and other targeted structures, underscoring the critical role of well-designed building blocks in modern organic synthesis.

References

  • T. M. T. T. Ho, et al. (2015). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. ACS Sustainable Chemistry & Engineering.
  • M. D. G. da Silva, et al. (n.d.). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26TM −OH form and KOH/Al2O3 as basic solid reagents. Taylor & Francis Online.
  • (2023). The Noteworthy Role of Ethers: Green Synthesis, Pharmaceutical Uses, and More. Let's Talk Science.
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  • (n.d.). Ether lipid. Wikipedia. [Link]

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An In-Depth Technical Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is a glycerol derivative featuring both a benzyl ether and an allyl ether moiety. This unique structural combination presents a versatile scaffold for organic synthesis and holds potential for applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, detailing plausible synthetic routes based on established methodologies for analogous structures. It further outlines detailed protocols, discusses the underlying chemical principles, and explores the characterization of the molecule through spectroscopic techniques. Additionally, this guide delves into the safety considerations and speculates on potential research and drug development applications based on the biological activities of structurally related compounds.

Introduction

This compound, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, is a functionalized propanol derivative. Its core structure, derived from glycerol, is adorned with two distinct ether linkages: a phenylmethoxy (benzyloxy) group and a 2-propen-1-yloxy (allyloxy) group. The benzyl group is a common protecting group in organic synthesis, valued for its relative stability and ease of removal under specific conditions. The allyl group, with its reactive double bond, offers a handle for a variety of chemical transformations, including polymerization, oxidation, and addition reactions. The central secondary alcohol at the 2-position of the propanol backbone provides a further point for chemical modification.

This guide will explore the synthesis, properties, and potential utility of this molecule, offering a foundational resource for researchers interested in its application.

Chemical Properties and Characterization

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C13H18O3Calculated
Molecular Weight 222.28 g/mol Calculated
Appearance Likely a colorless to pale yellow oilAnalogy with similar glycerol ethers
Boiling Point Estimated to be >200 °C at atmospheric pressureAnalogy with 1,3-dibenzyloxy-2-propanol (bp 226-227 °C/3 mmHg)[1]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); sparingly soluble in waterGeneral properties of ethers and alcohols
Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[2] Based on the analysis of structurally similar compounds, the following 1H and 13C NMR spectral data can be predicted for this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.35-7.25m5HPhenyl protons (C₆H₅)
~5.90ddt1HAllyl CH=CH₂
~5.25dq1HAllyl CH=CH H (trans)
~5.15dq1HAllyl CH=CHH (cis)
~4.55s2HBenzyl CH₂ (C₆H₅CH ₂)
~4.05m1HPropanol CH OH
~4.00dt2HAllyl OCH₂
~3.60-3.50m4HPropanol CH₂O (benzyloxy and allyloxy)
~2.50d1HPropanol OH

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~138.0Phenyl quaternary C
~134.5Allyl C H=CH₂
~128.5Phenyl CH
~127.8Phenyl CH
~127.7Phenyl CH
~117.0Allyl CH=C H₂
~73.5Benzyl C H₂
~72.0Allyl OC H₂
~71.0Propanol C H₂O (benzyloxy)
~70.5Propanol C H₂O (allyloxy)
~70.0Propanol C HOH

Synthesis of this compound

The synthesis of this target molecule can be approached through several strategic pathways, primarily revolving around the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[3] Two plausible synthetic routes are detailed below.

Synthetic Route 1: Benzylation of 3-(Allyloxy)propane-1,2-diol

This route commences with the commercially available 3-(allyloxy)propane-1,2-diol. The key transformation is the selective benzylation of the primary or secondary hydroxyl group. Under basic conditions, the more accessible primary hydroxyl group is expected to react preferentially.

Diagram of Synthetic Route 1:

Synthetic Route 1 start 3-(Allyloxy)propane-1,2-diol reagents 1. NaH, THF 2. Benzyl Bromide start->reagents product This compound reagents->product caption Figure 1. Synthesis via benzylation.

Figure 1. Synthesis via benzylation.

Experimental Protocol:

  • Preparation of the Alkoxide: To a stirred solution of 3-(allyloxy)propane-1,2-diol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

    • Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form the corresponding alkoxide.[3] The use of an inert atmosphere is crucial to prevent the reaction of NaH with atmospheric moisture. THF is a suitable aprotic solvent for this reaction.

  • Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

    • Causality: Benzyl bromide is a reactive primary halide, ideal for the SN2 reaction with the alkoxide.[5] Dropwise addition helps to control the exothermicity of the reaction.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure this compound.

Synthetic Route 2: Allylation of 1-O-Benzyl-rac-glycerol

An alternative approach starts with the commercially available 1-O-benzyl-rac-glycerol. This route involves the allylation of the remaining free hydroxyl groups.

Diagram of Synthetic Route 2:

Synthetic Route 2 start 1-O-Benzyl-rac-glycerol reagents 1. NaH, THF 2. Allyl Bromide start->reagents product This compound reagents->product caption Figure 2. Synthesis via allylation.

Figure 2. Synthesis via allylation.

The experimental protocol for this route is analogous to Route 1, with the substitution of 3-(allyloxy)propane-1,2-diol with 1-O-benzyl-rac-glycerol and benzyl bromide with allyl bromide.

Potential Applications in Drug Development and Research

While there is a lack of direct studies on the biological activity of this compound, the structural motifs present in the molecule suggest several potential areas for investigation. The propan-2-ol backbone is a common feature in many pharmaceutical agents.

  • Antiviral Intermediates: Glycerol derivatives, including those with benzyloxy groups, have been utilized as precursors for antiviral intermediates.[1] The presence of both benzyl and allyl groups in the target molecule could allow for differential deprotection and further functionalization to create a library of compounds for antiviral screening.

  • Anticancer Agents: Quinoxaline derivatives containing a benzyloxy moiety have demonstrated antiproliferative effects against various cancer cell lines.[6] The core structure of this compound could serve as a scaffold for the synthesis of novel compounds with potential anticancer activity.

  • Cardiovascular Drugs: The aryloxy propanolamine structure is a well-known pharmacophore in a class of cardiovascular drugs known as beta-blockers. While the target molecule is not an amine, it could be chemically modified to introduce an amino group, leading to the synthesis of novel beta-blocker candidates.

  • Antimicrobial and Antioxidant Agents: Benzyl hydrazide derivatives have been synthesized and evaluated for their antibacterial and antioxidant properties.[7] The benzyloxy group in the target molecule could be a starting point for the development of new compounds with similar activities.

It is important to emphasize that these are speculative applications based on the biological activities of structurally related compounds. Rigorous biological evaluation of this compound and its derivatives is necessary to validate these hypotheses.

Safety and Handling

  • General Handling: Handle in accordance with good industrial hygiene and safety practices.[11] Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.[12]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[9]

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[8]

    • In case of eye contact: Flush eyes with water as a precaution.[8]

    • If inhaled: Move the person into fresh air.[8]

    • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[8]

  • Storage: Store in a cool, dry, and well-ventilated place.[12] Keep the container tightly closed.

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[12]

The toxicological properties of this compound have not been thoroughly investigated, and it should be handled with care.[8]

Conclusion

This compound is a molecule with significant potential in organic synthesis and medicinal chemistry. Its synthesis is achievable through well-established methods like the Williamson ether synthesis, offering flexibility in the choice of starting materials. While direct biological data is currently limited, its structural features suggest promising avenues for research in the development of new therapeutic agents. This guide provides a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this versatile compound. Further investigation is warranted to fully elucidate its chemical and biological properties and to unlock its potential in drug discovery and other scientific disciplines.

References

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  • [Supplementary Information]. (n.d.). The Royal Society of Chemistry.
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An In-depth Technical Guide to the Solubility of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the solubility characteristics of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's behavior in various organic solvent systems. The content herein is structured to deliver not only theoretical predictions of solubility based on molecular structure but also to provide a robust experimental framework for its empirical determination.

Introduction: The Significance of Solubility in a Scientific Context

Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that governs the fate of a compound in a multitude of applications. In the pharmaceutical sciences, solubility is a critical determinant of a drug's bioavailability, formulation feasibility, and ultimate therapeutic efficacy. For synthetic chemists, understanding solubility is paramount for reaction optimization, product purification, and crystallization processes. This guide will delve into the specific solubility profile of this compound, a molecule with functionalities that suggest a nuanced interaction with a range of organic solvents. While specific experimental solubility data for this compound is not widely published, this guide will establish a strong predictive and experimental foundation for its characterization.

Molecular Structure and its Implications for Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[1] Let's dissect the structure of this compound to anticipate its solubility behavior.

Molecular Structure of this compound:

Figure 1: 2D representation of this compound.

Analysis of Functional Groups and Polarity:

  • Hydroxyl Group (-OH): The secondary alcohol functional group is a significant contributor to the molecule's polarity. It can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in protic and polar aprotic solvents.

  • Ether Linkages (-O-): The two ether groups (phenylmethoxy and 2-propen-1-yloxy) also contribute to the molecule's polarity due to the electronegativity of the oxygen atoms. These groups can act as hydrogen bond acceptors. Ethers with up to three carbon atoms are generally soluble in water, but solubility decreases as the hydrocarbon portion of the molecule increases.[2]

  • Phenyl Group (C6H5-): The aromatic phenyl ring is a nonpolar, hydrophobic moiety. Its presence will generally decrease solubility in polar solvents and increase solubility in nonpolar aromatic solvents.

  • Allyl Group (CH2=CH-CH2-): The allyl group is a nonpolar hydrocarbon chain, further contributing to the nonpolar character of the molecule.

Predicted Solubility Profile:

Based on this structural analysis, this compound is expected to be an amphiphilic molecule with both polar and nonpolar characteristics. Therefore, its solubility will be highly dependent on the nature of the solvent.

  • High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in hydrogen bonding with the hydroxyl group and solvate the ether linkages. Examples include acetone, ethanol, and other alcohols.[2][3]

  • Moderate Solubility: Likely in nonpolar aromatic solvents like toluene and benzene, due to the presence of the phenyl group.

  • Limited Solubility: Expected in highly nonpolar aliphatic solvents like hexane and in highly polar protic solvents like water. The large nonpolar hydrocarbon portions of the molecule will likely limit its miscibility with water.

Theoretical Framework for Solubility

The dissolution of a solid solute in a liquid solvent can be understood through thermodynamic principles. The overall process involves two main energy changes:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Solvation Energy: The energy released when the solute molecules are surrounded by solvent molecules.

For a substance to dissolve, the solvation energy must be sufficient to overcome the lattice energy. Modern computational approaches, combining thermodynamics with machine learning, can provide predictions of solubility in various solvents.[4][5][6][7] These models consider factors like solvation free energy and enthalpy to estimate solubility limits.[4][6]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of specific literature data, a systematic experimental approach is necessary to quantify the solubility of this compound. The following protocol outlines a reliable method for this determination.

Materials and Equipment
  • Solute: this compound (purity >95%)

  • Solvents: A range of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water).

  • Equipment:

    • Analytical balance (± 0.1 mg)

    • Vials with screw caps

    • Vortex mixer

    • Thermostatic shaker or water bath

    • Centrifuge

    • Syringes and syringe filters (0.45 µm)

    • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

    • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solute into vial B Add a known volume of solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for a defined period (e.g., 24-48h) C->D E Allow solution to settle D->E F Centrifuge to separate undissolved solid E->F G Withdraw supernatant using a syringe F->G H Filter the supernatant (0.45 µm filter) G->H I Prepare serial dilutions of the filtered solution H->I J Analyze dilutions by HPLC or GC I->J K Quantify concentration against a standard curve J->K

Figure 2: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the selected organic solvent to each vial.[8]

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • To further ensure the separation of the solid phase, centrifuge the vials at a moderate speed.

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining solid particles.

  • Quantitative Analysis:

    • Prepare a series of accurate dilutions of the filtered saturated solution with the same solvent.

    • Analyze the diluted solutions using a validated analytical method, such as HPLC or GC. A standard curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

    • Determine the concentration of the solute in the saturated solution from the standard curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Data Presentation and Interpretation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Table 1: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexPredicted SolubilityExperimental Solubility (mg/mL)
Hexane0.1LowTo be determined
Toluene2.4ModerateTo be determined
Dichloromethane3.1Moderate-HighTo be determined
Acetone5.1HighTo be determined
Ethanol5.2HighTo be determined
Methanol6.6HighTo be determined
Water10.2Very LowTo be determined

The results from this experimental protocol will provide a quantitative measure of the solubility of this compound, which can then be used to inform decisions in various research and development applications.

Conclusion

References

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
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Navigating the Unknown: A Technical Guide to the Hazards and Safety Precautions for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Deconstructing the Hazard Profile: A Functional Group Analysis

The potential hazards of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol are best understood by examining its three key chemical functionalities.

The Phenylmethoxy (Benzyl Ether) Group

The benzyl ether component suggests a potential for moderate reactivity and irritation. Benzyl compounds can be metabolized to benzyl alcohol, which has low acute toxicity but can cause adverse effects at high concentrations, including respiratory failure and vasodilation. While not considered a carcinogen, direct contact with benzyl ethers may cause skin and eye irritation.

The 2-Propen-1-yloxy (Allyl Ether) Group: A Primary Toxicological Concern

The presence of an allyl ether is a significant contributor to the compound's potential toxicity. Allyl compounds can be metabolized in the liver by alcohol dehydrogenase to form acrolein, a highly reactive and toxic aldehyde. Acrolein is a known irritant and can cause cellular damage. The toxicity of allyl alcohol, a related compound, is well-documented and serves as a crucial surrogate for assessing the risks associated with the allyl moiety in this molecule.[1][2][3]

The 2-Propanol (Secondary Alcohol) Moiety

The secondary alcohol group contributes to the molecule's polarity and potential for flammability. Alcohols, in general, can act as skin and eye irritants.[4][5][6][7] While less toxic than other functional groups in this molecule, the alcohol moiety necessitates precautions against ignition sources and dermal contact.

Synthesized Hazard Assessment

Based on the analysis of its functional groups, this compound should be handled as a substance with the following potential hazards:

  • Skin and Eye Irritant: All three functional groups suggest the potential for irritation upon direct contact.[4][5][6][7]

  • Skin Sensitizer: Allyl compounds are known to be potential skin sensitizers.

  • Moderate Acute Toxicity (Oral and Dermal): Extrapolating from data on analogous allyl ethers, the compound may be harmful if swallowed or absorbed through the skin.

  • Respiratory Tract Irritant: Inhalation of aerosols or vapors may cause irritation to the respiratory system.

  • Flammability: The presence of the propanol and ether functionalities suggests the compound is likely a combustible liquid.

  • Chronic Toxicity/Metabolic Activation: The primary long-term concern is the metabolic conversion of the allyl group to toxic intermediates like acrolein, which could lead to cellular damage.[1][2][3]

The following diagram illustrates the relationship between the functional groups and the predicted hazards.

Hazard_Profile cluster_FunctionalGroups Functional Groups cluster_Hazards Predicted Hazards Phenylmethoxy Phenylmethoxy Irritation (Skin/Eye) Irritation (Skin/Eye) Phenylmethoxy->Irritation (Skin/Eye) Allyl Ether Allyl Ether Allyl Ether->Irritation (Skin/Eye) Sensitization Sensitization Allyl Ether->Sensitization Acute Toxicity Acute Toxicity Allyl Ether->Acute Toxicity Chronic Toxicity Chronic Toxicity Allyl Ether->Chronic Toxicity Secondary Alcohol Secondary Alcohol Secondary Alcohol->Irritation (Skin/Eye) Flammability Flammability Secondary Alcohol->Flammability

Caption: Predicted Hazard Profile based on Functional Group Analysis.

Quantitative Data Summary

Due to the lack of specific experimental data for this compound, the following table provides data for structurally related compounds to inform handling and safety procedures.

PropertyBenzyl EtherAllyl Glycidyl Ether1-Phenoxy-2-propanol
CAS Number 103-50-4106-92-3770-35-4
Molecular Formula C₁₄H₁₄OC₆H₁₀O₂C₉H₁₂O₂
Molecular Weight 198.26 g/mol 114.14 g/mol 152.19 g/mol
Boiling Point 298 °C154 °C243 °C
Flash Point 135 °C57 °C113 °C
GHS Hazard Statements H303, H317, H410H226, H302, H312, H315, H317, H319, H331, H335, H341, H351, H361H319

Experimental Protocols: A Framework for Safe Handling

The following protocols are designed to mitigate the predicted risks associated with handling this compound.

Personal Protective Equipment (PPE)

A risk-based approach to PPE is essential. The following diagram outlines the minimum required PPE and enhanced precautions for higher-risk procedures.

PPE_Workflow cluster_RiskLevel Risk Level cluster_PPE Personal Protective Equipment Standard Handling Standard Handling Lab Coat Lab Coat Standard Handling->Lab Coat Safety Glasses Safety Glasses Standard Handling->Safety Glasses Nitrile Gloves Nitrile Gloves Standard Handling->Nitrile Gloves Aerosol Generation Aerosol Generation Chemical Goggles Chemical Goggles Aerosol Generation->Chemical Goggles Face Shield Face Shield Aerosol Generation->Face Shield Fume Hood Fume Hood Aerosol Generation->Fume Hood Nitrile Gloves->Chemical Goggles Upgrade for splashes

Caption: Recommended Personal Protective Equipment Workflow.

Step-by-Step PPE Protocol:

  • Standard Handling (Low Risk):

    • Wear a standard laboratory coat, fully buttoned.

    • Wear safety glasses with side shields.

    • Wear nitrile gloves. Inspect gloves for integrity before use and change them frequently.

  • Procedures with Potential for Aerosol Generation or Splashing (Higher Risk):

    • In addition to standard PPE, wear chemical splash goggles.

    • For significant splash risks, use a face shield in conjunction with goggles.

    • Conduct all operations that may generate aerosols (e.g., heating, vortexing, sonicating) within a certified chemical fume hood.

Handling and Storage
  • Procurement and Receipt:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Log the date of receipt and the date the container is first opened.

  • General Handling:

    • Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

    • Avoid direct contact with skin and eyes.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

Emergency Response Workflow:

Emergency_Workflow Incident Incident Assess Situation Assess Situation Incident->Assess Situation Minor Spill Minor Spill Assess Situation->Minor Spill Small & Contained Major Spill Major Spill Assess Situation->Major Spill Large or Uncontained Personal Exposure Personal Exposure Assess Situation->Personal Exposure Contact with Body Contain Spill Contain Spill Minor Spill->Contain Spill Evacuate Area Evacuate Area Major Spill->Evacuate Area Alert Supervisor Alert Supervisor Major Spill->Alert Supervisor Administer First Aid Administer First Aid Personal Exposure->Administer First Aid Evacuate Area->Alert Supervisor Consult SDS/Guide Consult SDS/Guide Alert Supervisor->Consult SDS/Guide Decontaminate Area Decontaminate Area Contain Spill->Decontaminate Area Seek Medical Attention Seek Medical Attention Administer First Aid->Seek Medical Attention Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: General Emergency Response Workflow.

Step-by-Step Emergency Protocols:

  • Skin Contact:

    • Immediately flush the affected area with copious amounts of water for at least 15 minutes.

    • Remove contaminated clothing while flushing.

    • Seek medical attention if irritation persists.

  • Eye Contact:

    • Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate medical attention.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, administer oxygen.

    • Seek medical attention if symptoms persist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse mouth with water.

    • Seek immediate medical attention.

  • Spill Response:

    • Minor Spill:

      • Absorb the spill with an inert material (e.g., vermiculite, sand).

      • Place the absorbent material in a sealed container for disposal as chemical waste.

      • Clean the spill area with soap and water.

    • Major Spill:

      • Evacuate the immediate area.

      • Alert your supervisor and emergency response personnel.

      • Prevent the spill from entering drains.

Conclusion: A Commitment to Proactive Safety

The absence of a specific Safety Data Sheet for this compound necessitates a cautious and informed approach to its handling. By understanding the potential hazards imparted by its constituent functional groups, researchers can implement robust safety protocols. This guide provides a framework for risk assessment and mitigation, emphasizing the principles of substitution, engineering controls, administrative controls, and personal protective equipment. A proactive and well-informed safety culture is paramount when working with novel or uncharacterized chemical entities.

References

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Methodological & Application

The Strategic Utility of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol in Asymmetric Synthesis: A Guide to Application and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern organic synthesis, particularly in the realm of drug discovery and the total synthesis of complex natural products, the strategic use of chiral building blocks is paramount. 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a differentially protected glycerol derivative, has emerged as a valuable synthon for the stereoselective construction of bioactive molecules. Its unique architecture, featuring a central chiral secondary alcohol flanked by two distinct ether-based protecting groups—a benzyl ether and an allyl ether—offers chemists a powerful tool for sequential, regioselective functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications and detailed protocols for utilizing this versatile intermediate in the synthesis of complex lipids, particularly glycerophospholipids and their analogues.

The core utility of this compound lies in the orthogonal nature of its protecting groups. The allyl group can be selectively removed under mild, neutral conditions using transition metal catalysis, leaving the benzyl group intact. Conversely, the benzyl group is typically cleaved via hydrogenolysis, a reaction that does not affect the allyl ether. This differential reactivity allows for the stepwise introduction of various functionalities at the C-1 and C-3 positions of the glycerol backbone, while the C-2 hydroxyl group serves as a handle for further transformations, such as phosphorylation or acylation. This strategic control is crucial in the synthesis of structurally defined phospholipids, which play vital roles in cellular signaling and membrane structure.[1][2][3]

Core Application: Stereoselective Synthesis of Phospholipids

A primary application of this compound is in the synthesis of glycerophospholipids, a major component of biological membranes.[4][5] The defined stereochemistry and orthogonal protection of this starting material allow for the construction of phospholipids with specific fatty acid chains at the sn-1 and sn-2 positions, a critical factor in their biological activity. The following sections outline a representative synthetic pathway from this compound to a protected phosphatidylcholine, a common class of phospholipids.

Logical Workflow for Phospholipid Synthesis

The synthesis of a phosphatidylcholine derivative from this compound can be conceptualized in a four-stage process, as illustrated in the workflow diagram below. Each stage involves a distinct chemical transformation that leverages the unique functionalities of the starting material and subsequent intermediates.

G A This compound B Stage 1: Phosphorylation (Introduction of the Headgroup) A->B Phosphocholine precursor, coupling agent C Stage 2: Selective Deprotection (Deallylation) (Unmasking the sn-1 Position) B->C Pd(0) catalyst, allyl scavenger D Stage 3: Acylation (Introduction of the Fatty Acid Chain) C->D Acyl chloride/anhydride, base E Stage 4: Global Deprotection (Debenzylation) (Final Product Formation) D->E H₂, Pd/C F Protected Phosphatidylcholine E->F

Caption: Experimental workflow for the synthesis of a protected phosphatidylcholine.

Detailed Protocols and Methodologies

The following protocols are presented as a guide and may require optimization based on the specific substrate and desired scale of the reaction. All manipulations of air- and moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., argon or nitrogen).

Stage 1: Phosphorylation of the C-2 Hydroxyl Group

The initial step involves the phosphorylation of the free secondary alcohol to introduce the polar headgroup of the phospholipid. A common method for this transformation is the use of 2-chloro-2-oxo-1,3,2-dioxaphospholane, followed by ring-opening with a tertiary amine, such as trimethylamine.[6]

Protocol 1: Synthesis of 2-((1-(benzyloxy)-3-(allyloxy)propan-2-yl)oxy)-2-oxo-1,3,2-dioxaphospholane

Reagent MW Amount Moles Equivalents
This compound222.281.00 g4.50 mmol1.0
Anhydrous Dichloromethane (DCM)-20 mL--
Anhydrous Pyridine79.100.71 g (0.73 mL)9.00 mmol2.0
2-chloro-2-oxo-1,3,2-dioxaphospholane142.490.77 g5.40 mmol1.2

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.00 g, 4.50 mmol) and anhydrous dichloromethane (20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (0.73 mL, 9.00 mmol) dropwise with stirring.

  • To this solution, add a solution of 2-chloro-2-oxo-1,3,2-dioxaphospholane (0.77 g, 5.40 mmol) in anhydrous DCM (5 mL) dropwise over 10 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phosphorylated intermediate, which can often be used in the next step without further purification.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The phosphorylating agent, 2-chloro-2-oxo-1,3,2-dioxaphospholane, is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is crucial to prevent its decomposition and ensure efficient phosphorylation of the alcohol.

  • Pyridine as a Base: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. It also serves as a nucleophilic catalyst.

  • Low Temperature: The reaction is initially carried out at 0 °C to control the exothermic nature of the reaction and to minimize potential side reactions.

Stage 2: Selective Deallylation

The selective removal of the allyl protecting group is a key step that unmasks the hydroxyl group at the C-1 position for subsequent acylation. This is typically achieved using a palladium(0) catalyst in the presence of an allyl scavenger.

Protocol 2: Synthesis of 1-(benzyloxy)-2-((2-oxo-1,3,2-dioxaphospholan-2-yl)oxy)propan-3-ol

Reagent MW Amount Moles Equivalents
Crude Phosphorylated Intermediate~328.3~4.50 mmol1.0
Anhydrous Tetrahydrofuran (THF)-25 mL--
1,3-Dimethylbarbituric acid156.141.41 g9.00 mmol2.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.26 g0.225 mmol0.05

Step-by-Step Procedure:

  • Dissolve the crude phosphorylated intermediate from the previous step in anhydrous THF (25 mL) in a round-bottom flask under an argon atmosphere.

  • Add 1,3-dimethylbarbituric acid (1.41 g, 9.00 mmol) to the solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.26 g, 0.225 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (gradient elution, e.g., 50% to 100% ethyl acetate in hexanes) to afford the deallylated product.

Causality Behind Experimental Choices:

  • Palladium(0) Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for the cleavage of allyl ethers. It forms a π-allyl complex with the substrate, facilitating the nucleophilic attack by the scavenger.

  • Allyl Scavenger: 1,3-Dimethylbarbituric acid acts as a nucleophilic scavenger to trap the allyl group from the palladium complex, preventing re-allylation of the product and driving the reaction to completion.

Stage 3: Acylation of the C-1 Hydroxyl Group

With the C-1 hydroxyl group now free, a fatty acid chain can be introduced via esterification. This is typically achieved using an acyl chloride or anhydride in the presence of a base.

Protocol 3: Acylation with Palmitoyl Chloride

Reagent MW Amount Moles Equivalents
Deallylated Intermediate~288.2~3.60 mmol1.0
Anhydrous Dichloromethane (DCM)-20 mL--
4-Dimethylaminopyridine (DMAP)122.1744 mg0.36 mmol0.1
Triethylamine101.190.55 g (0.75 mL)5.40 mmol1.5
Palmitoyl chloride274.871.09 g3.96 mmol1.1

Step-by-Step Procedure:

  • Dissolve the deallylated intermediate (assuming ~3.60 mmol from previous steps) in anhydrous DCM (20 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Add DMAP (44 mg, 0.36 mmol) and triethylamine (0.75 mL, 5.40 mmol).

  • Cool the solution to 0 °C.

  • Add palmitoyl chloride (1.09 g, 3.96 mmol) dropwise.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, quench with water (10 mL).

  • Extract with DCM (3 x 15 mL).

  • Combine the organic layers, wash with 1 M HCl (10 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL).

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography to yield the acylated product.

Causality Behind Experimental Choices:

  • Acylating Agent: Palmitoyl chloride is a representative long-chain acyl chloride used to introduce a saturated fatty acid. Other acyl chlorides or anhydrides can be used to introduce different fatty acid chains.

  • Base and Catalyst: Triethylamine is used as a base to neutralize the HCl produced. DMAP is a highly effective nucleophilic catalyst that accelerates the acylation reaction.

Stage 4: Global Deprotection (Debenzylation)

The final step in this illustrative synthesis is the removal of the benzyl protecting group to yield the final phospholipid product. This is most commonly achieved by catalytic hydrogenolysis.

Protocol 4: Catalytic Hydrogenolysis

Reagent MW Amount Moles Equivalents
Acylated Intermediate~526.6~2.88 mmol1.0
Ethanol-30 mL--
Palladium on Carbon (10 wt. %)-~10 mol %--
Hydrogen Gas2.02Balloon pressure--

Step-by-Step Procedure:

  • Dissolve the purified acylated intermediate in ethanol (30 mL) in a round-bottom flask.

  • Carefully add 10% palladium on carbon (e.g., ~30 mg).

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the final debenzylated phospholipid.

Causality Behind Experimental Choices:

  • Catalytic Hydrogenolysis: This is a mild and efficient method for cleaving benzyl ethers without affecting most other functional groups, including the ester and phosphate moieties. The reaction proceeds on the surface of the palladium catalyst with the addition of hydrogen.

  • Palladium on Carbon: This is a standard, commercially available catalyst for hydrogenolysis reactions.

Conclusion: A Gateway to Molecular Diversity

This compound serves as an exemplary chiral building block, providing a robust platform for the asymmetric synthesis of complex glycerolipids. The orthogonal protecting group strategy it embodies is a cornerstone of modern synthetic chemistry, enabling the controlled and sequential introduction of diverse functionalities. The protocols and rationale presented herein provide a foundational understanding for researchers to harness the synthetic potential of this versatile molecule in the pursuit of novel bioactive compounds and advanced materials.

References

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354–1377. [Link]

  • Guo, Z., & Chen, B. (2012). Synthesis of Phosphatidyl Glycerol Containing Unsymmetric Acyl Chains Using H-Phosphonate Methodology. Molecules, 17(9), 10564-10578. [Link]

  • Murakami, K., et al. (1988). Platelet activating factor antagonists: synthesis and structure-activity studies of novel PAF analogues modified in the phosphorylcholine moiety. Journal of Medicinal Chemistry, 31(10), 1905-1911. [Link]

  • Prestwich, G. D., & D'Souza-Schorey, C. (1998). Synthesis of phospholipids on a glyceric acid scaffold: design and preparation of phospholipase A2 specific substrates. Journal of the American Chemical Society, 120(44), 11373-11382. [Link]

  • Kametani, T., Huang, S. P., Ihara, M., & Fukumoto, K. (1976). A novel cleavage of aryl benzyl ethers and allyl aryl ethers by sodium bis(2-methoxyethoxy)aluminum hydride. An alternative synthesis of pentazocine. The Journal of Organic Chemistry, 41(15), 2545–2548. [Link]

  • D'Arrigo, P., & Servi, S. (2010). Synthesis of Lysophospholipids. Molecules, 15(3), 1354-1377. [Link]

  • Bajwa, J. S., & Anderson, R. C. (1990). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 53(1), 115-120. [Link]

  • Angelova, A., et al. (2021). Plasmalogenic Lipid Analogs as Platelet-Activating Factor Antagonists: A Potential Novel Class of Anti-inflammatory Compounds. Frontiers in Cell and Developmental Biology, 9, 701015. [Link]

  • Ramanathan, M., & Hou, D. R. (2010). Cleavage of benzyl ethers by triphenylphosphine hydrobromide. Tetrahedron Letters, 51(3), 543-546. [Link]

  • Ito, Y., & Greimel, P. (2008). Structures, functions, and syntheses of glycero-glycophospholipids. Trends in Glycoscience and Glycotechnology, 20(112), 115-132. [Link]

  • Demopoulos, C. A., Pinckard, R. N., & Hanahan, D. J. (1979). Platelet-activating factor. Evidence for 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine as the active component (a new class of lipid chemical mediators). The Journal of biological chemistry, 254(19), 9355–9358. [Link]

  • Prescott, S. M., Zimmerman, G. A., & McIntyre, T. M. (2002). Platelet-activating factor. The Journal of biological chemistry, 277(20), 17381–17384. [Link]

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  • Schmitt, J. D., & Amidon, B. (1995). Stereospecific Labeling of the Glycerol Moiety: Synthesis of 1,2-dioleoyl-sn-[3-3H]glycero-3-phospho(1-rac-glycerol). Chemistry and Physics of Lipids, 77(2), 131-137. [Link]

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Application Notes and Protocols: 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifunctional Building Block for Advanced Polymeric Architectures

In the pursuit of novel functional polymers for high-value applications in drug delivery, regenerative medicine, and advanced materials, the design of monomers bearing multiple, selectively addressable functional groups is of paramount importance.[1][2] 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a glycerol-derived monomer, emerges as a strategic building block for precisely engineered polymeric materials. This molecule uniquely combines a hydroxyl group suitable for initiating ring-opening polymerizations, a reactive allyl ether for post-polymerization modification via thiol-ene chemistry, and a benzyl ether group that can be cleaved under specific conditions to reveal another hydroxyl group.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, polymerization, and application of this versatile monomer. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the potential of the resulting polymers in biomedical applications.[3]

Part 1: Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves the sequential etherification of glycerol. A plausible and efficient route involves the initial benzylation of a protected glycerol derivative, followed by allylation. A common starting material is solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), where two hydroxyl groups of glycerol are protected as a ketal.

Monomer Synthesis Solketal Solketal Intermediate1 Benzyl-Solketal Solketal->Intermediate1 Step 1: Benzylation BnBr Benzyl Bromide (BnBr) NaH, THF AllylBr Allyl Bromide NaH, THF HCl Aqueous HCl Monomer 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol Intermediate2 Allyl-Benzyl-Solketal Intermediate1->Intermediate2 Step 2: Allylation Intermediate2->Monomer Step 3: Deprotection

Caption: Proposed synthetic workflow for the monomer.

Protocol 1: Synthesis of this compound

Materials:

  • Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Allyl bromide

  • Anhydrous tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF)[5]

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step-by-Step Procedure:

  • Benzylation of Solketal:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.

    • Add anhydrous THF to the flask.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of solketal (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

    • Cool the resulting alkoxide solution back to 0 °C.

    • Add benzyl bromide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude benzyl-solketal intermediate.

  • Allylation of the Benzyl-Protected Intermediate is not the correct path as solketal has only one hydroxyl group. A better approach is sequential opening of an epoxide.

Corrected Proposed Synthetic Pathway:

A more direct and controlled synthesis involves the ring-opening of a suitable glycidyl ether. Here, we propose the base-catalyzed ring-opening of benzyl glycidyl ether with allyl alcohol.

Monomer_Synthesis_Corrected cluster_reactants Reactants BGE Benzyl Glycidyl Ether Monomer 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol BGE->Monomer Williamson Ether Synthesis (Epoxide Ring-Opening) AllylOH Allyl Alcohol AllylOH->Monomer Williamson Ether Synthesis (Epoxide Ring-Opening) Base Base (e.g., NaH) Base->Monomer Williamson Ether Synthesis (Epoxide Ring-Opening)

Caption: Corrected proposed synthesis via epoxide ring-opening.

Protocol 1 (Revised): Synthesis via Ring-Opening of Benzyl Glycidyl Ether

Materials:

  • Allyl alcohol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl glycidyl ether (BGE)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Formation of Sodium Allylate:

    • In a flame-dried, three-neck flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Slowly add allyl alcohol (1.5 equivalents) dropwise.

    • Stir the mixture at room temperature for 1 hour until gas evolution ceases.

  • Ring-Opening Reaction:

    • Cool the sodium allylate solution to 0 °C.

    • Add benzyl glycidyl ether (1.0 equivalent) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 50-60 °C overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous phase with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure monomer, this compound.

Characterization Data (Expected):

TechniqueExpected Result
¹H NMR Peaks corresponding to protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~4.5 ppm), the allyl group (vinyl protons ~5.9, 5.2 ppm; CH₂ ~4.0 ppm), and the propanol backbone.
¹³C NMR Resonances for aromatic carbons, benzylic carbon, allyl carbons (olefinic and aliphatic), and the three carbons of the propanol backbone.
FT-IR Characteristic broad O-H stretch (~3400 cm⁻¹), C=C stretch (~1645 cm⁻¹), and C-O-C ether stretches.
Mass Spec Molecular ion peak corresponding to the calculated mass of C₁₃H₁₈O₃.

Part 2: Polymerization Methodologies

The unique structure of this compound, specifically its secondary hydroxyl group, makes it an ideal initiator for the ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) and epoxides (e.g., ethylene oxide, propylene oxide). This allows for the synthesis of well-defined block copolymers where the monomer unit is located at the chain end, providing both allyl and benzyl functionalities for further modification.

Protocol 2: Synthesis of a Functional Poly(ε-caprolactone) using the Monomer as Initiator

This protocol describes the synthesis of a poly(ε-caprolactone) (PCL) chain with the monomer at one end, creating a macromolecule with a pendant allyl group for post-polymerization modification.

Materials:

  • This compound (Initiator)

  • ε-Caprolactone (Monomer), freshly distilled

  • Tin(II) 2-ethylhexanoate (Sn(Oct)₂), catalyst

  • Anhydrous toluene

  • Methanol

  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under argon, add the initiator (1.0 equivalent) and freshly distilled ε-caprolactone (e.g., 50 equivalents for a target degree of polymerization of 50).

    • Add anhydrous toluene to dissolve the reactants (to achieve a monomer concentration of ~1 M).

  • Initiation of Polymerization:

    • Add a stock solution of Sn(Oct)₂ in anhydrous toluene (initiator to catalyst ratio of ~1:0.1).

    • Immerse the flask in a preheated oil bath at 110 °C.

    • Stir the reaction for 12-24 hours.

  • Polymer Isolation and Purification:

    • Cool the reaction to room temperature and dissolve the viscous solution in a small amount of DCM.

    • Precipitate the polymer by adding the DCM solution dropwise into a large volume of cold methanol with vigorous stirring.

    • Collect the white polymer precipitate by filtration.

    • Redissolve the polymer in DCM and re-precipitate into cold methanol to further purify.

    • Dry the final polymer under vacuum at room temperature until a constant weight is achieved.

Polymerization Workflow Diagram

Polymerization_Workflow cluster_setup Reaction Setup Initiator Functional Monomer Polymerization Ring-Opening Polymerization (110 °C, 12-24h) Initiator->Polymerization Monomer ε-Caprolactone Monomer->Polymerization Catalyst Sn(Oct)₂ Catalyst->Polymerization Solvent Toluene Solvent->Polymerization Precipitation Precipitation in Cold Methanol Polymerization->Precipitation Purification Redissolution & Re-precipitation Precipitation->Purification Drying Vacuum Drying Purification->Drying Characterization Polymer Characterization (GPC, NMR, DSC) Drying->Characterization

Caption: Workflow for Ring-Opening Polymerization.

Part 3: Polymer Characterization

Thorough characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.

Protocol 3: Characterization by GPC and DSC

A. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis [6]

  • Objective: To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ).

  • Instrumentation: GPC system with a refractive index (RI) detector and a set of polystyrene-divinylbenzene columns.

  • Mobile Phase: Tetrahydrofuran (THF), HPLC grade.

  • Procedure:

    • Prepare polymer solutions in THF at a concentration of ~2 mg/mL.

    • Filter the solutions through a 0.2 µm PTFE filter.

    • Calibrate the system using narrow polystyrene standards.

    • Inject the polymer sample and analyze the resulting chromatogram to determine Mₙ, Mₙ, and PDI. A low PDI (typically < 1.2 for this type of controlled polymerization) indicates a narrow molecular weight distribution.

B. Differential Scanning Calorimetry (DSC) for Thermal Properties [6]

  • Objective: To determine the glass transition temperature (T₉) and melting temperature (Tₘ) of the polymer.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

    • Use an empty, sealed pan as a reference.

    • Perform a heat-cool-heat cycle (e.g., from -80 °C to 100 °C at a rate of 10 °C/min) under a nitrogen atmosphere.

    • The T₉ is determined from the inflection point of the step transition in the second heating scan, and the Tₘ is determined from the peak of the melting endotherm.

Expected Characterization Data for Functional PCL:

ParameterExpected ValueRationale
Mₙ (GPC) Close to theoretical value (Mₙᵢₙᵢₜᵢₐₜₒᵣ + [M/I] × Mₘₒₙₒₘₑᵣ)Indicates controlled polymerization.
PDI (GPC) 1.1 - 1.3Characteristic of a controlled ROP.
T₉ (DSC) ~ -60 °CTypical for PCL.
Tₘ (DSC) ~ 55-60 °CTypical for semi-crystalline PCL.
¹H NMR Presence of characteristic PCL backbone peaks along with peaks from the initiator's allyl and benzyl groups.Confirms successful initiation and incorporation of functionality.

Part 4: Applications in Drug Development & Biomaterials

The true value of this monomer lies in the functionality it imparts to the final polymer. The pendant allyl group is a versatile handle for post-polymerization modification via efficient and orthogonal "click" chemistry, such as the thiol-ene reaction.[3][7]

Application Example: Thiol-Ene Modification for Targeted Drug Delivery

The allyl-functionalized PCL can be conjugated with thiol-containing molecules, such as targeting ligands (e.g., peptides with a terminal cysteine), imaging agents, or hydrophilic polymers like thiol-terminated polyethylene glycol (PEG-SH) to create amphiphilic block copolymers. These copolymers can self-assemble in aqueous media to form micelles or polymersomes, which are excellent candidates for drug delivery vehicles.[8]

Functionalization_Application Polymer Allyl-Functionalized Polymer ModifiedPolymer Functionalized Polymer Polymer->ModifiedPolymer Thiol-Ene Reaction Thiol Thiol-Containing Molecule (e.g., R-SH) Thiol->ModifiedPolymer Photoinitiator Photoinitiator + UV Light Photoinitiator->ModifiedPolymer SelfAssembly Self-Assembly in Aqueous Solution ModifiedPolymer->SelfAssembly DrugCarrier Drug Delivery Vehicle (Micelle/Polymersome) SelfAssembly->DrugCarrier

Caption: Post-polymerization modification and application workflow.

This functionalization strategy enables the creation of "smart" drug delivery systems. For instance, conjugating a targeting ligand can direct the nanocarrier to specific cells or tissues, enhancing therapeutic efficacy and reducing side effects. The benzyl ether provides a secondary modification site; its cleavage by hydrogenolysis would unmask a hydroxyl group, allowing for further conjugation or altering the polymer's hydrophilicity.

Conclusion

This compound is a highly valuable, albeit specialized, monomer that serves as a gateway to precisely functionalized polymers. By acting as an initiator for ring-opening polymerization, it allows for the creation of well-defined polymeric structures with strategically placed allyl and benzyl functionalities. The protocols and insights provided herein are intended to empower researchers in polymer chemistry and drug development to harness the potential of this monomer for creating next-generation materials with tailored properties and advanced functions. The ability to introduce multiple, orthogonal handles onto a polymer chain in a controlled manner is a significant advantage for the rational design of complex biomaterials and therapeutic systems.

References

  • Zubov, V. P., & Kabanov, V. A. (1979). Reactivity of Allyl Monomers in Radical Polymerization. Journal of Macromolecular Science, Part A: Chemistry, 13(5), 665-683. [Link][9][10]

  • Lynd, N. A., & Hillmyer, M. A. (2007). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Macromolecules, 40(23), 8051-8055. [Link][7]

  • ACS Omega. (2021). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. ACS Omega, 6(24), 15608–15616. [Link][11][12][13]

  • Nano Micro Biosystems. (2024). Recent advances and challenges of antimicrobial applications of polyether polymers in the biomedical and industrial sectors: An overview. Nano Micro Biosystems, 6, 100456. [Link][14]

  • Grinevich, T. V., et al. (2022). Polymerization of Allyl Glycidyl Ether under the Action of the BF3–H2O Catalytic System. Polymer Science, Series B, 64(1), 85-91. [Link][15]

  • ResearchGate. (2008). Cationic polymerization of allyl glycidyl ether in solvents of different basicity. [Link][16]

  • Polymers. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine: An Emerging Class of Functional Polymers. Polymers, 14(15), 3069. [Link][17][3]

  • PubMed Central. (2021). Recent Advances in Functional Polymer Materials for Energy, Water, and Biomedical Applications: A Review. Polymers, 13(16), 2631. [Link][1]

  • Wikipedia. (n.d.). Allyl glycidyl ether. [Link][18]

  • Biomacromolecules. (2023). Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells. Biomacromolecules, 24(3), 1365–1375. [Link][19]

  • Polymer Chemistry. (2014). Functionalized polymersomes for biomedical applications. Polymer Chemistry, 5(5), 1525-1541. [Link][8]

  • ResearchGate. (2012). Poly(allyl Glycidyl Ether)-A Versatile and Functional Polyether Platform. [Link][20]

  • ResearchGate. (2017). Synthesis of an allyl functional poly(allyl glycidyl ether) (PAGE) macroagent. [Link][21]

  • Request PDF. (2008). Living free-radical copolymerization of allyl glycidyl ether with methyl acrylate. [Link][22]

  • Indian Academy of Sciences. (2002). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 114(5), 551-555. [Link][4]

  • Growing Science. (2017). Synthesis of allyl-glycidyl ether by the epoxidation of diallyl ether with t-butyl hydroperoxid. International Journal of Engineering, Transactions B: Applications, 30(2), 291-297. [Link][23]

  • Google Patents. (n.d.). CN101255100B - The synthetic method of allyl glycidyl ether. [24]

  • PrepChem.com. (n.d.). Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. [Link][5]

Sources

Application Notes & Experimental Protocols: 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Glycerol Scaffold for Synthetic Chemistry

1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol is a glycerol derivative featuring two distinct ether-based protecting groups: a benzyl (Bn) ether and an allyl (All) ether. The presence of these orthogonally-cleavable groups, combined with a reactive secondary alcohol, makes this molecule a highly valuable and versatile building block in multi-step organic synthesis. Its structure allows for selective deprotection and subsequent functionalization at three distinct positions, providing a powerful tool for constructing complex molecules, including pharmaceutical intermediates and functionalized probes.

This document provides detailed protocols for the handling, analysis, and synthetic manipulation of this scaffold, emphasizing the strategic and selective cleavage of its protecting groups and the functionalization of its core hydroxyl group. The methodologies described herein are grounded in established chemical principles and are designed to ensure reproducibility and high-yield outcomes for researchers in synthetic chemistry and drug development.

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • Synonyms: 1-(Benzyloxy)-3-(allyloxy)propan-2-ol

  • Molecular Formula: C₁₃H₁₈O₃

  • Molecular Weight: 222.28 g/mol

  • Appearance: Colorless to pale yellow oil (predicted)

PropertyValueSource
Boiling Point (Predicted) 318.9±22.0 °C at 760 mmHg
Density (Predicted) 1.053±0.06 g/cm³
pKa (Predicted) 14.86±0.20
LogP (Predicted) 1.98

Quality Control & Analytical Procedures

Prior to use, the purity and identity of this compound must be rigorously confirmed.

Protocol 2.1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general reverse-phase HPLC method for assessing the purity of the starting material.

Instrumentation & Reagents:

  • HPLC system with UV detector

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

  • Sample: ~1 mg/mL solution of the compound in Acetonitrile

Methodology:

  • System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for 15 minutes at a flow rate of 1.0 mL/min.

  • Sample Injection: Inject 5 µL of the sample solution.

  • Gradient Elution:

    • Initial: 5% B

    • 0-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: Linear gradient from 95% to 5% B

    • 18.1-22 min: Hold at 5% B

  • Detection: Monitor the eluent at 254 nm (for the phenyl group) and 210 nm.

  • Analysis: Integrate the peak area. The purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of ≥95% is recommended for synthetic use.

Protocol 2.2: Structural Confirmation by ¹H NMR Spectroscopy

Instrumentation & Reagents:

  • NMR Spectrometer (≥400 MHz)

  • Deuterated Chloroform (CDCl₃)

  • NMR tubes

Methodology:

  • Dissolve 5-10 mg of the compound in ~0.7 mL of CDCl₃.

  • Acquire a ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~7.25-7.40 (m, 5H, Ar-H )

    • ~5.85-6.00 (m, 1H, -OCH₂CH =CH₂)

    • ~5.15-5.35 (m, 2H, -OCH₂CH=CH ₂)

    • ~4.55 (s, 2H, -OCH ₂Ph)

    • ~4.00-4.10 (m, 3H, -OCH ₂CH=CH₂ and CH (OH))

    • ~3.50-3.60 (m, 4H, CH ₂OBn and CH ₂OAll)

    • ~2.50 (d, 1H, -OH )

Application Protocols: Selective Deprotection Strategies

The primary utility of this scaffold lies in the selective removal of the benzyl and allyl protecting groups, which provides access to distinct hydroxyl functionalities for further elaboration.

Workflow for Orthogonal Deprotection

The following diagram illustrates the strategic pathways enabled by the orthogonal nature of the benzyl and allyl ethers.

G cluster_legend Legend A This compound (Starting Material) B 3-(Allyloxy)-1-hydroxypropan-2-ol (Allyl Ether Intact) A->B H₂, Pd/C (Protocol 3.1) C 3-(Benzyloxy)-1-hydroxypropan-2-ol (Benzyl Ether Intact) A->C Pd(PPh₃)₄, Scavenger (Protocol 3.2) D Glycerol (Fully Deprotected) B->D Pd(PPh₃)₄, Scavenger C->D H₂, Pd/C K1 Benzyl Deprotection K2 Allyl Deprotection

Caption: Orthogonal deprotection pathways for the title compound.

Protocol 3.1: Selective Benzyl (Bn) Group Deprotection via Catalytic Hydrogenolysis

This protocol removes the benzyl ether while leaving the allyl ether intact. It is based on the well-established method of catalytic hydrogenation.

Instrumentation & Reagents:

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube) or balloon hydrogenation setup

  • Palladium on Carbon (10% Pd/C, 50% wet)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Nitrogen or Argon source for inert atmosphere

  • Celite™ for filtration

Methodology:

  • Reaction Setup: In a round-bottom flask suitable for hydrogenation, dissolve this compound (1.0 eq) in anhydrous MeOH (approx. 0.1 M concentration).

  • Inerting: Carefully add 10% Pd/C catalyst (5-10 mol% Pd relative to the substrate) to the solution. Purge the flask with N₂ or Ar.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (1 atm via balloon, or 50 psi on a Parr apparatus).

  • Reaction Monitoring: Vigorously stir the reaction at room temperature. Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the UV-active spot (benzyl group) on TLC is a key indicator.

  • Workup:

    • Once complete, carefully purge the reaction vessel with N₂ or Ar to remove all H₂ gas.

    • Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad thoroughly with MeOH.

    • Concentrate the filtrate under reduced pressure to yield the crude product, 3-(allyloxy)propan-1,2-diol.

  • Purification: The crude product can be purified by flash column chromatography on silica gel if necessary (e.g., using a gradient of ethyl acetate in hexanes).

Protocol 3.2: Selective Allyl (All) Group Deprotection via Palladium Catalysis

This protocol removes the allyl ether, preserving the benzyl ether. The mechanism involves a π-allyl palladium complex formation and subsequent trapping by a scavenger.

Instrumentation & Reagents:

  • Schlenk flask or similar glassware for inert atmosphere reactions

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Allyl scavenger: Morpholine, 1,3-dimethylbarbituric acid, or sodium borohydride (NaBH₄)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon source

Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Add the allyl scavenger (e.g., morpholine, 3-5 eq) to the solution.

  • Catalyst Addition: In a single portion, add the palladium catalyst, Pd(PPh₃)₄ (2-5 mol%). The solution may turn yellow or orange.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor progress by TLC or HPLC. The reaction is typically complete in 1-3 hours.

  • Workup:

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with 1 M HCl (to remove morpholine), followed by saturated NaHCO₃, and finally brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude 1-(benzyloxy)propan-2,3-diol by flash column chromatography on silica gel.

Application Protocol: Functionalization of the Secondary Alcohol

The free secondary alcohol serves as a key handle for introducing further molecular complexity. The following is a representative protocol for its acylation.

Protocol 4.1: Acylation via Ester Formation with Acetyl Chloride

This protocol demonstrates the straightforward esterification of the secondary hydroxyl group.

G A Starting Material (Free -OH) C Acylated Product (Ester) A->C Acylation B Acetyl Chloride Pyridine (Base) B->C

Caption: Workflow for acylation of the secondary alcohol.

Instrumentation & Reagents:

  • Round-bottom flask with magnetic stirrer

  • Anhydrous Dichloromethane (DCM)

  • Pyridine (anhydrous)

  • Acetyl Chloride

  • Nitrogen or Argon source

Methodology:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM (0.2 M) in a flask under an inert atmosphere. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Slowly add acetyl chloride (1.2 eq) dropwise to the stirring solution. A white precipitate (pyridinium hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with DCM (2x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting ester product by flash column chromatography on silica gel.

Safety & Handling

  • General: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: The protocols described involve hazardous materials. Palladium catalysts are pyrophoric when dry. Hydrogen gas is highly flammable. Acetyl chloride and pyridine are corrosive and toxic. Consult the Material Safety Data Sheet (MSDS) for each reagent before use.

  • Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13844621, 1-(Benzyloxy)-3-(allyloxy)propan-2-ol. PubChem. Retrieved January 13, 2026, from [Link]

  • Rylander, P. N. (2002). Hydrogenation Methods. Academic Press. [Link]

  • Guibé, F. (1997). Allylic Protecting Groups and Their Use in a Complex Environment. Part I: The Protection of Alcohols by the Allyl and Allyloxycarbonyl Groups. Tetrahedron, 53(40), 13509–13556. [Link]

  • Kocovský, P., Vyskočil, Š., & Srogl, J. (2001). Palladium-Catalyzed Deprotection of Allyl Ethers. In Handbook of Organopalladium Chemistry for Organic Synthesis (pp. 2791–2804). John Wiley & Sons, Inc. [Link]

Application Notes & Protocols: 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol as a Versatile Crosslinking Agent for Advanced Polymer Networks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the field of polymer science, particularly in the development of materials for biomedical and drug delivery applications, the architecture of the polymer network is paramount. Crosslinking, the process of forming covalent or ionic bonds between polymer chains, dictates the material's mechanical properties, degradation kinetics, swelling behavior, and its capacity to interact with biological systems. The choice of a crosslinking agent is therefore a critical design parameter.

This guide introduces 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol , a trifunctional crosslinking agent offering a unique combination of reactive moieties. For clarity within this document, it will be referred to by the acronym BAP-OH .

Molecular Structure of BAP-OH:

  • Phenylmethoxy (Benzyl Ether) Group: Imparts hydrophobicity, enabling physical interactions such as π-π stacking and providing a domain for the encapsulation of hydrophobic therapeutic agents.[1][2]

  • 2-propen-1-yloxy (Allyl Ether) Group: Serves as the primary reactive site for covalent crosslinking via mechanisms like thiol-ene photo-click chemistry or free-radical polymerization.[3][4][5]

  • Secondary Hydroxyl (-OH) Group: Offers a site for secondary modification and enhances hydrophilicity, contributing to the material's water uptake and swelling capacity.

This multi-modal functionality allows for the rational design of polymer networks with tunable properties, making BAP-OH a highly versatile tool for researchers in materials science and drug development.

Physicochemical Properties & Handling

A summary of the key properties of BAP-OH is provided below. For comprehensive safety information, always consult the material safety data sheet (MSDS) from the supplier.

PropertyValueReference
IUPAC Name This compound[6]
CAS Number 83016-75-5[6]
Molecular Formula C₁₃H₁₈O₃-
Molecular Weight 222.28 g/mol -
Appearance Colorless to pale yellow oilGeneral Observation
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, THF, Chloroform). Limited solubility in water.General Knowledge
Storage Store in a cool, dry, dark place under an inert atmosphere to prevent oxidation and premature polymerization.Standard Practice

Mechanisms of Crosslinking

The utility of BAP-OH as a crosslinking agent stems primarily from the reactivity of its allyl ether functional group. Two principal mechanisms are detailed below.

Thiol-Ene Photo-Click Crosslinking

Thiol-ene "click" chemistry is a powerful and widely used method for forming hydrogels and other polymer networks under mild, often cytocompatible, conditions.[3][7][8][9] The reaction proceeds via a radical-mediated step-growth addition of a thiol group across the allyl double bond ('ene').

Mechanism:

  • Initiation: A photoinitiator (e.g., LAP, Irgacure 2959) absorbs UV or visible light and generates a primary radical.

  • Propagation: The initiator radical abstracts a hydrogen from a thiol (R-SH), creating a thiyl radical (R-S•). This thiyl radical then adds across the allyl double bond of BAP-OH. The resulting carbon-centered radical abstracts a hydrogen from another thiol, regenerating the thiyl radical and completing the cycle.

  • Crosslinking: When multifunctional thiols (e.g., dithiothreitol, pentaerythritol tetrakis(3-mercaptopropionate)) and polymers containing multiple BAP-OH units are used, a three-dimensional covalent network is formed.

Advantages:

  • High Efficiency & Orthogonality: The reaction is rapid, specific, and proceeds with high conversion, minimizing side reactions.[8][9]

  • Mild Conditions: Can be performed in aqueous solutions at physiological temperature and pH, making it ideal for encapsulating sensitive biologics or cells.[3][7]

  • Homogeneous Networks: Step-growth polymerization leads to more uniform network structures compared to chain-growth mechanisms.[8]

Thiol_Ene_Mechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation Cycle I Photoinitiator I_rad Initiator Radical (I•) I->I_rad UV/Vis Light RS_rad Thiyl Radical (RS•) I_rad->RS_rad H abstraction RSH Thiol (R-SH) Intermediate_rad Carbon Radical RS_rad->Intermediate_rad Addition to 'Ene' Ene BAP-OH (Allyl Group) Thioether Thioether Linkage Intermediate_rad->Thioether H abstraction from R-SH Thioether->RS_rad Regenerates

Fig 1. Thiol-Ene Photo-Click Reaction Mechanism.
Free-Radical Copolymerization

The allyl group of BAP-OH can also participate in traditional free-radical polymerization, typically as a comonomer with more reactive vinyl monomers like acrylates or acrylamides. However, the polymerization of allyl ethers is known to be relatively slow and susceptible to degradative chain transfer.[10][11][12][13] This process involves the abstraction of an allylic hydrogen, forming a stable, less reactive radical that is inefficient at re-initiating polymerization, often leading to oligomeric products or networks with lower crosslinking density.[11][13] While less efficient than thiol-ene chemistry, this method can be useful for creating specific network architectures where a lower degree of crosslinking or a slower gelation rate is desired.

Application Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling chemicals. All procedures involving UV light should be performed in a shielded environment.

Protocol 1: Fabrication of a Hydrogel via Thiol-Ene Photocrosslinking

This protocol describes the formation of a robust hydrogel using BAP-OH and a commercially available thiol-terminated polyethylene glycol (PEG) crosslinker.

Objective: To create a hydrogel and characterize its fundamental physical properties (gel fraction and swelling).

Materials:

  • This compound (BAP-OH)

  • 4-arm PEG-Thiol (10 kDa, e.g., from JenKem Technology)

  • Photoinitiator: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UV Curing System (365 nm, ~5-10 mW/cm²)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a 10% w/v stock solution of 4-arm PEG-Thiol in PBS.

    • Prepare a 0.5% w/v stock solution of LAP photoinitiator in PBS.

    • Calculate the required mass of BAP-OH to achieve a 1:1 stoichiometric ratio of thiol (-SH) groups to allyl ('ene') groups.

      • Note on Stoichiometry: The molar mass of 4-arm PEG-Thiol provides the moles of the macromer. Multiply by 4 to get the moles of -SH groups. The molar mass of BAP-OH provides the moles of 'ene' groups.

  • Formulation:

    • In a microcentrifuge tube, combine the 4-arm PEG-Thiol stock solution, the calculated amount of BAP-OH, and the LAP stock solution.

    • Vortex the mixture thoroughly for 30 seconds to ensure a homogeneous precursor solution.

  • Hydrogel Casting & Curing:

    • Pipette 50 µL of the precursor solution into a mold (e.g., a 0.5 mm thick silicone gasket between two glass slides).

    • Expose the mold to 365 nm UV light for 60-120 seconds. The solution should transition from a liquid to a solid gel.

  • Post-Curing and Equilibration:

    • Carefully remove the hydrogel disc from the mold.

    • Place the disc in a vial with excess PBS (e.g., 10 mL) and allow it to swell for 24 hours at room temperature to reach equilibrium and to leach out any unreacted components.

Hydrogel_Workflow A 1. Prepare Stocks (PEG-SH, BAP-OH, LAP) B 2. Mix Precursors (1:1 Thiol:Ene Ratio) A->B C 3. Pipette into Mold B->C D 4. UV Cure (365 nm, 60-120s) C->D E 5. Demold Hydrogel Disc D->E F 6. Swell in PBS (24h) E->F G 7. Characterize (Swelling, Gel Fraction, Rheology) F->G

Fig 2. Workflow for Thiol-Ene Hydrogel Fabrication.

Characterization:

  • Swelling Ratio (Q):

    • After 24h, remove the hydrogel from the PBS, gently blot the surface to remove excess water, and record its swollen weight (W_s).

    • Lyophilize (freeze-dry) the hydrogel until a constant weight is achieved. Record the dry weight (W_d).

    • Calculate the swelling ratio using the formula: Q = W_s / W_d .[14]

  • Gel Fraction (%):

    • The dry weight (W_d) obtained from the swelling study represents the crosslinked portion of the network.

    • Calculate the initial theoretical dry weight (W_i) of the polymer components (PEG-Thiol + BAP-OH) in the original 50 µL precursor solution.

    • Calculate the gel fraction using the formula: Gel Fraction (%) = (W_d / W_i) x 100 .[15][16][17] A high gel fraction (>90%) indicates an efficient crosslinking reaction.

BAP-OH Concentration (relative to PEG-Thiol)Expected Swelling Ratio (Q)Expected Gel Fraction (%)Expected Mechanical Stiffness
LowHighModerate-HighSoft
Stoichiometric (1:1)ModerateHigh (>95%)Stiff
HighLowHighBrittle
Protocol 2: Rheological Characterization of Hydrogel Network Formation

Rheology provides quantitative data on the viscoelastic properties of the hydrogel, such as its stiffness (storage modulus, G') and liquid-like behavior (loss modulus, G'').[18][19][20][21]

Objective: To monitor the gelation kinetics and determine the final mechanical properties of the BAP-OH crosslinked hydrogel.

Materials & Equipment:

  • Hydrogel precursor solution (as prepared in Protocol 1).

  • Rheometer equipped with a UV-light-curable accessory and a parallel plate geometry (e.g., 20 mm diameter).

Procedure:

  • Sample Loading: Load ~200 µL of the precursor solution onto the bottom plate of the rheometer.

  • Geometry Setup: Lower the top plate to a gap of 0.5 mm, ensuring the precursor solution fills the gap completely. Trim any excess material.

  • Time Sweep Test:

    • Set the rheometer to perform an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%), which should be within the linear viscoelastic region.

    • Begin the measurement to establish a baseline of the liquid precursor (G'' > G').

    • After ~30 seconds, turn on the UV curing accessory (365 nm).

    • Continue monitoring the storage modulus (G') and loss modulus (G'') over time.

  • Data Analysis:

    • Gel Point: The point where G' crosses over G'' (G' = G'') is defined as the gel point, indicating the transition from a liquid to a solid-like material.[18][20]

    • Final Stiffness: The plateau value of G' after the reaction is complete represents the stiffness of the fully cured hydrogel.[21][22]

Application in Drug Delivery: A Conceptual Framework

The benzyl ether group of BAP-OH provides a hydrophobic domain within the otherwise hydrophilic hydrogel network. This feature can be exploited for the encapsulation and sustained release of hydrophobic drugs, which is a significant challenge for traditional hydrophilic hydrogels.[7][23]

Concept:

  • A hydrophobic drug (e.g., curcumin, paclitaxel) is dissolved along with BAP-OH in a minimal amount of a water-miscible organic solvent (e.g., DMSO).

  • This drug-BAP-OH solution is then added to the aqueous solution of the main polymer (e.g., PEG-Thiol) and photoinitiator.

  • During crosslinking, the hydrophobic drug is expected to preferentially partition into the microdomains created by the benzyl groups of the BAP-OH crosslinker.

  • This encapsulation can improve drug loading efficiency and provide a more sustained release profile, as the drug must first diffuse out of the hydrophobic domains before diffusing through the hydrophilic polymer mesh.

Fig 3. Drug Encapsulation via BAP-OH Hydrophobic Domains.

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Gelation / Low Gel Fraction - Insufficient UV exposure time or intensity.- Inactive or insufficient photoinitiator.- Incorrect stoichiometry (excess of one reactant).- Oxygen inhibition of radical polymerization.- Increase UV exposure time or check lamp output.- Use fresh photoinitiator solution.- Recalculate and verify stoichiometry.- Perform curing under a nitrogen atmosphere.
Hydrogel is Too Brittle - Crosslinking density is too high.- Reduce the overall polymer concentration.- Use a longer chain crosslinker (e.g., higher MW PEG-Thiol).- Slightly reduce the amount of BAP-OH.
Hydrogel Swells Excessively / is Too Soft - Crosslinking density is too low.- Increase the overall polymer concentration.- Ensure a 1:1 stoichiometric ratio is met.- Increase UV exposure to drive the reaction to completion.
Precursor Solution is Cloudy - Poor solubility of BAP-OH or drug model.- Premature aggregation.- Add a small amount of a biocompatible cosolvent (e.g., DMSO, ethanol).- Ensure all components are fully dissolved before mixing.

Conclusion

This compound (BAP-OH) is a uniquely versatile crosslinking agent that provides researchers with multiple handles to control and functionalize polymer networks. Its allyl group enables efficient network formation via cytocompatible thiol-ene click chemistry, while the benzyl ether moiety introduces tunable hydrophobicity for advanced applications like hydrophobic drug delivery. The hydroxyl group further adds to its utility by enhancing hydrophilicity and offering a potential site for subsequent chemical modification. By following the protocols outlined in this guide, scientists can effectively leverage the properties of BAP-OH to design next-generation hydrogels and polymer systems for a wide range of applications, from tissue engineering to controlled therapeutic release.

References

  • Al-Sibani, M. (2023). Thiol–ene click hydrogels for therapeutic delivery. PubMed Central (PMC). [Link]

  • Li, J., & Mooney, D. J. (2016). Rheological Characterization of in situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. PubMed Central (PMC). [Link]

  • Lin, C.-C., & Anseth, K. S. (2009). PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids. PubMed Central (PMC). [Link]

  • Samsi, M. S., et al. (n.d.). Rheological Investigation of Pre-Crosslinked Hybrid Hydrogels for 3D Bio-printing Processes. [Link]

  • Foster, D. S., et al. (2021). A thiol–ene click-based strategy to customize injectable polymer–nanoparticle hydrogel properties for therapeutic delivery. Biomaterials Science. [Link]

  • Singh, R. K., & Kumar, A. (2021). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. ACS Applied Bio Materials. [Link]

  • Li, Y., et al. (2023). Application of “Click” Chemistry in Biomedical Hydrogels. ACS Omega. [Link]

  • Lue, C. Y., & Hsieh, C. (2012). Rheological Characterization of in Situ Crosslinkable Hydrogels Formulated from Oxidized Dextran and N-Carboxyethyl Chitosan. Biomacromolecules. [Link]

  • Lin, C.-Y., et al. (2018). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. PubMed Central (PMC). [Link]

  • Varghese, O. P., et al. (2004). Rheological characterization of in situ cross-linkable hyaluronan hydrogels. Biomacromolecules. [Link]

  • La-rue, A., et al. (2021). Insights on the Atmospheric-Pressure Plasma-Induced Free-Radical Polymerization of Allyl Ether Cyclic Carbonate Liquid Layers. PubMed Central (PMC). [Link]

  • Ebdon, J. R., & Huckerby, T. N. (2007). THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. Taylor & Francis Online. [Link]

  • Ebdon, J. R., & Huckerby, T. N. (2001). THE EFFECTS OF ALLYL ETHERS UPON RADICAL POLYMERIZATIONS. Journal of Macromolecular Science, Part A. [Link]

  • Prestwich, G. D., et al. (n.d.). Rheological Properties of Cross-Linked Hyaluronan-Gelatin Hydrogels for Tissue Engineering. Advanced BioMatrix. [Link]

  • Sato, T., et al. (2004). Polymerisation of Allyl Compounds. ResearchGate. [Link]

  • Cavallo, L., & Jensen, V. R. (2004). Mechanism of Insertion Polymerization of Allyl Ethers. ResearchGate. [Link]

  • Wikipedia. (n.d.). Allyl glycidyl ether. [Link]

  • ResearchGate. (n.d.). Water content, Gel Fraction, and Equilibrium Swelling Ratio of SF Hydrogels. [Link]

  • Hydrogel Design. (n.d.). Swelling. [Link]

  • Kennedy, J. E., et al. (2022). Synthesis and Characterisation of Hydrogels Based on Poly (N-Vinylcaprolactam) with Diethylene Glycol Diacrylate. MDPI. [Link]

  • ResearchGate. (n.d.). The process of determining gel fraction percentage of S2. [Link]

  • ResearchGate. (n.d.). Degree of swelling and gel fraction of hydrogels. [Link]

  • Duval, A., et al. (2021). Exploring the Effects of Different Cross-Linkers on Lignin-Based Thermoset Properties and Morphologies. Diva Portal. [Link]

  • Krompiec, S., et al. (2021). Technological Aspects of Highly Selective Synthesis of Allyloxyalcohols—New, Greener, Productive Methods. MDPI. [Link]

  • Nishi, T., et al. (2014). Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists. Bioorganic & Medicinal Chemistry. [Link]

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Synthesis of Novel Derivatives from 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic modification of versatile chemical scaffolds is a cornerstone of innovation. The molecule 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, also known as 1-(benzyloxy)-3-(allyloxy)propan-2-ol, presents a valuable starting point for the synthesis of a diverse array of derivatives. Its structure, featuring a central secondary alcohol and a reactive allyl group, offers two key sites for chemical elaboration. This guide provides a comprehensive overview of the synthetic strategies to access novel ethers, esters, and epoxides from this progenitor molecule. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on the underlying chemical principles to empower researchers in their synthetic endeavors. The derivatives of this scaffold hold potential in various therapeutic areas, including as enzyme inhibitors and anticancer agents, making their synthesis a pertinent area of study.

Core Synthetic Strategies

The synthetic utility of this compound lies in the orthogonal reactivity of its secondary hydroxyl group and the terminal alkene of the allyl group. This allows for selective modification at either position, or a combination of both, to generate a library of novel compounds. The primary transformations discussed in this guide are:

  • Etherification of the Secondary Alcohol: Formation of new ether linkages at the C2 position.

  • Esterification of the Secondary Alcohol: Introduction of various acyl groups to create a range of esters.

  • Epoxidation of the Allyl Group: Conversion of the terminal alkene to an epoxide, a versatile functional group for further modification.

Synthetic_Pathways Start This compound Ether Ether Derivatives Start->Ether Etherification (e.g., Williamson) Ester Ester Derivatives Start->Ester Esterification (e.g., Steglich, Acyl Halide) Epoxide Epoxide Derivatives Start->Epoxide Epoxidation (e.g., m-CPBA)

Caption: Key synthetic pathways from the starting material.

Part 1: Etherification of the Secondary Alcohol

The secondary hydroxyl group of this compound can be readily converted to a variety of ethers through nucleophilic substitution. The Williamson ether synthesis is a classic and reliable method for this transformation.

Scientific Rationale: The Williamson Ether Synthesis

The Williamson ether synthesis proceeds via an S\sub(N)2 mechanism.[1] In this reaction, the alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide. This alkoxide then attacks an alkyl halide (or other substrate with a good leaving group), displacing the halide and forming the ether linkage. For secondary alcohols, the choice of base and alkyl halide is crucial to favor substitution over the competing elimination reaction.[2] The use of a strong, non-hindered base such as sodium hydride (NaH) is effective in generating the alkoxide. To minimize elimination, primary alkyl halides are the preferred electrophiles.[2]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack ROH R-OH RO-Na+ R-O⁻Na⁺ ROH->RO-Na+ NaH NaH RO-Na+->RO-Na+ H2 H₂ ROR' R-O-R' _2->ROR' R'X R'-X NaX NaX

Caption: Mechanism of the Williamson ether synthesis.

Protocol 1: Synthesis of 1-(Phenylmethoxy)-2-methoxy-3-(2-propen-1-yloxy)propane

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH₃I)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ether.

Data Summary Table:

DerivativeAlkylating AgentExpected Yield (%)
MethoxyMethyl iodide85-95
EthoxyEthyl iodide80-90
BenzyloxyBenzyl bromide75-85

Part 2: Esterification of the Secondary Alcohol

Ester derivatives can significantly alter the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which is of particular interest in drug design. Two robust methods for the esterification of the secondary alcohol are presented: the Steglich esterification and acylation with acyl chlorides.

Scientific Rationale: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols, particularly for sterically hindered secondary alcohols.[3][4] It utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5] The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then intercepts this intermediate to form an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol to form the ester.[5] A byproduct, dicyclohexylurea (DCU), is formed, which is largely insoluble in most organic solvents and can be removed by filtration.

Steglich_Esterification cluster_0 Activation of Carboxylic Acid cluster_1 Formation of Active Ester cluster_2 Nucleophilic Attack by Alcohol RCOOH R-COOH O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea DCC DCC DCC->O_acylisourea O_acylisourea_2 O-Acylisourea N_acylpyridinium N-Acylpyridinium Salt O_acylisourea_2->N_acylpyridinium DMAP DMAP DMAP->N_acylpyridinium N_acylpyridinium_2 N-Acylpyridinium Salt Ester Ester (R-COOR') N_acylpyridinium_2->Ester R'OH R'-OH R'OH->Ester

Caption: Simplified workflow of the Steglich esterification.

Protocol 2: Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)propan-2-yl Acetate

Materials:

  • This compound

  • Acetic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), acetic acid (1.2 eq), and DMAP (0.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Wash the filter cake with a small amount of DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.

Alternative Protocol: Esterification using Acyl Chlorides

For a more rapid and often higher-yielding esterification, acyl chlorides can be employed. This reaction is typically vigorous and proceeds via a nucleophilic acyl substitution. A base, such as triethylamine or pyridine, is used to neutralize the HCl byproduct.

Protocol 3: Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)propan-2-yl Benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Add benzoyl chloride (1.2 eq) dropwise. Caution: The reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction with DCM and wash with water, 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

Part 3: Epoxidation of the Allyl Group

The terminal double bond of the allyl group is susceptible to epoxidation, yielding a glycidyl ether derivative. Epoxides are highly valuable synthetic intermediates due to their reactivity towards a wide range of nucleophiles.

Scientific Rationale: Diastereoselective Epoxidation with m-CPBA

The epoxidation of alkenes with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), is a common and effective method.[6] In the case of this compound, the presence of the nearby secondary hydroxyl group can direct the epoxidation to one face of the double bond through hydrogen bonding with the peroxy acid.[7] This directing effect often leads to a degree of diastereoselectivity in the formation of the epoxide.[8]

mCPBA_Epoxidation Alkene Allyl Ether Transition_State [Transition State] (Butterfly Mechanism) Alkene->Transition_State mCPBA m-CPBA mCPBA->Transition_State Epoxide Glycidyl Ether Transition_State->Epoxide Benzoic_Acid m-Chlorobenzoic Acid Transition_State->Benzoic_Acid

Caption: The concerted mechanism of m-CPBA epoxidation.

Protocol 4: Synthesis of 2-((1-(Phenylmethoxy)-3-(oxiran-2-ylmethoxy)propan-2-yl)oxy)propane

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Cool the solution to 0 °C.

  • Add m-CPBA (1.5 eq) portion-wise, maintaining the temperature below 5 °C. Caution: m-CPBA is a potentially explosive solid and should be handled with care.[7]

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • To remove excess peroxy acid, add saturated aqueous Na₂S₂O₃ and stir for 15 minutes.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude epoxide by silica gel column chromatography.

Application Notes: Potential in Drug Discovery

The derivatives synthesized from this compound are of significant interest to the drug development community. The core structure is related to aryloxypropanolamines, a class of compounds known for their diverse pharmacological activities, including β-adrenergic receptor antagonism.[9]

  • Ether and Ester Derivatives: Modification of the secondary alcohol can modulate the lipophilicity and metabolic stability of the parent compound. Such modifications are a standard strategy in medicinal chemistry to optimize the pharmacokinetic and pharmacodynamic properties of a lead compound. For instance, benzyloxy-containing compounds have been investigated as inhibitors of monoamine oxidase (MAO), an important target in the treatment of neurological disorders.[10]

  • Epoxide (Glycidyl Ether) Derivatives: The glycidyl ether moiety is a versatile building block in medicinal chemistry.[11] It can be opened by various nucleophiles to introduce amino, azido, or other functional groups, leading to the synthesis of a wide range of bioactive molecules. For example, derivatives containing the allyl group have shown promise as anticancer agents.[12] The epoxide can serve as a precursor to such compounds.

The synthetic protocols provided in this guide offer a robust platform for the generation of a diverse library of compounds based on the this compound scaffold. These derivatives can then be screened for a variety of biological activities, potentially leading to the discovery of novel therapeutic agents.

References

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  • Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org. Available at: [Link]

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reaction kinetics of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Reaction Kinetics of Functionalized Glycidyl Ether Polymerization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of Functional Polyethers

Polyethers, particularly those derived from the ring-opening polymerization of functional epoxides, represent a cornerstone class of materials in biomedical and advanced materials science. Their inherent biocompatibility, tunable hydrophilicity, and chemical inertness, exemplified by poly(ethylene glycol) (PEG), have made them indispensable in applications ranging from drug delivery to advanced coatings.[1][2] A significant challenge in traditional polyether chemistry, however, is the lack of functional handles along the polymer backbone, which limits post-polymerization modification and the fine-tuning of material properties.[1]

This guide focuses on the polymerization kinetics of functionalized glycidyl ethers, specifically using Allyl Glycidyl Ether (AGE) as a model system. AGE is a bifunctional monomer containing both an epoxide ring, amenable to cationic or anionic ring-opening polymerization (ROP), and a pendant allyl group, which can serve as a versatile handle for subsequent chemical modifications.[1][3] Understanding and controlling the polymerization kinetics of this monomer is paramount to designing polymers with precise molecular weights, low polydispersity, and defined architectures.

While the user's query specified 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a glycerol derivative, this application note will focus on the polymerization of its constituent functional precursors, Allyl Glycidyl Ether (AGE) and Benzyl Glycidyl Ether (BGE). This approach provides a more robust and broadly applicable framework for understanding the kinetics of functional polyether synthesis, as glycidyl ethers are the primary monomers for these reactions. We will delve into the predominant mechanism for these monomers: photoinitiated cationic ring-opening polymerization (CROP), a rapid and efficient method for producing high-performance polyether networks.[4][5][6]

Part 1: Mechanistic Foundations of Photoinitiated Cationic Ring-Opening Polymerization (CROP)

Photoinitiated CROP is a powerful technique that utilizes UV irradiation to generate a strong Brønsted acid, which then catalyzes the ring-opening of epoxide monomers.[6][7] This method is highly efficient, often proceeding to completion within seconds, and is less susceptible to oxygen inhibition compared to free-radical systems.[5]

The generally accepted mechanism involves several key steps:

  • Initiation: A photoinitiator, typically a diaryliodonium or triarylsulfonium salt (e.g., (4-octyloxyphenyl)phenyliodonium hexafluoroantimonate), absorbs a UV photon and undergoes fragmentation. This generates a variety of radical and cationic species.[4] In the presence of a hydrogen donor (often the monomer or trace impurities), a superacid (e.g., HSbF₆) is formed.[6][8]

  • Propagation: The strong acid protonates the oxygen atom of the epoxide ring on a monomer molecule, creating a highly reactive secondary oxonium ion. This activated monomer is then susceptible to nucleophilic attack by the hydroxyl group of another monomer or the growing polymer chain. This process regenerates the oxonium ion at the chain end, allowing the polymerization to propagate.[4][6]

  • Chain Transfer & Termination: Chain transfer can occur through reaction with any nucleophiles present in the system, including alcohols, water, or the ether linkages of the polymer backbone. True termination is rare, and under certain conditions, the polymerization can exhibit "living" characteristics, proceeding until all monomer is consumed.[7]

The structure of the glycidyl ether monomer significantly influences its reactivity. Monomers with electron-donating side chains can stabilize the cationic intermediates, affecting the polymerization rate. For instance, a comparative kinetic study of various glycidyl ethers established a reactivity scale where benzyl glycidyl ether (BnGE) was found to be more reactive than allyl glycidyl ether (AGE).[9]

CROP_Mechanism cluster_initiation Step 1: Initiation cluster_propagation Step 2: Propagation cluster_termination Step 3: Chain Transfer PI Photoinitiator (e.g., Ar₂I⁺SbF₆⁻) Acid Superacid (HSbF₆) PI->Acid Fragmentation & H-Abstraction UV UV Light (hν) UV->PI Absorption Monomer Epoxide Monomer (AGE) Acid->Monomer Protonation ActivatedMonomer Protonated Epoxide (Secondary Oxonium Ion) Monomer->ActivatedMonomer LongerChain Propagated Chain (n+1 units) ActivatedMonomer->LongerChain GrowingChain Growing Polymer Chain GrowingChain->ActivatedMonomer ActiveEnd Active Chain End (Oxonium Ion) TerminatedChain Terminated Chain (Hydroxyl End-Group) ActiveEnd->TerminatedChain TransferAgent Transfer Agent (H₂O, ROH) TransferAgent->ActiveEnd

Fig 1. Mechanism of Photoinitiated Cationic Ring-Opening Polymerization.

Part 2: Experimental Protocol for Kinetic Analysis

To accurately determine the reaction kinetics, it is essential to monitor the concentration of the monomer over time. Real-time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful and convenient technique for this purpose, as it allows for the continuous tracking of the disappearance of the characteristic epoxide ring vibrational bands.

Core Objective

To determine the polymerization rate constant (k_p) for the photoinitiated CROP of Allyl Glycidyl Ether (AGE) under specific experimental conditions (initiator concentration, light intensity).

Materials & Equipment
ComponentDescriptionSupplier Example
Monomer Allyl Glycidyl Ether (AGE), >99%Sigma-Aldrich, TCI
Photoinitiator (4-octyloxyphenyl)phenyliodonium hexafluoroantimonateSigma-Aldrich
Solvent Dichloromethane (DCM), anhydrousFisher Scientific
Spectrometer FTIR Spectrometer with a rapid scan capabilitye.g., Thermo Fisher Nicolet iS50
UV Source Collimated UV LED lamp (e.g., 365 nm)Thorlabs, OmniCure
Reaction Cell BaF₂ or CaF₂ liquid cell with a defined path lengthPIKE Technologies
Experimental Workflow Diagram
Fig 2. Workflow for Kinetic Analysis using RT-FTIR.
Step-by-Step Protocol
  • Preparation of Solutions:

    • Prepare a stock solution of the photoinitiator in anhydrous DCM (e.g., 0.1 M). Note: Onium salts have limited solubility and may require sonication.

    • Prepare a stock solution of the AGE monomer in anhydrous DCM (e.g., 2 M).

    • All preparations should be done in amber vials to prevent premature initiation by ambient light.

  • Formulation:

    • In a 2 mL amber vial, combine the monomer and initiator stock solutions to achieve the final desired concentrations. A typical formulation might be 1 M AGE and 1 mol% (relative to monomer) photoinitiator.

    • Vortex the solution gently to ensure homogeneity.

  • FTIR Spectrometer and UV Source Setup:

    • Install the liquid IR cell in the spectrometer sample compartment.

    • Acquire a background spectrum using an empty cell or a cell filled with the pure solvent (DCM).

    • Set up the spectrometer for a kinetic (time-resolved) scan. Parameters to set include:

      • Spectral Range: 4000-650 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Scan Rate: e.g., 1 scan per second

      • Total Acquisition Time: e.g., 300 seconds

    • Position the UV lamp to ensure uniform irradiation of the sample area within the IR cell. Measure the light intensity at the cell surface using a radiometer.

  • Initiating the Kinetic Run:

    • Using a gas-tight syringe, inject the prepared formulation into the liquid cell, ensuring no air bubbles are present.

    • Simultaneously start the FTIR data acquisition and switch on the UV lamp.

  • Data Analysis and Kinetic Calculations:

    • The polymerization can be monitored by observing the decrease in the peak area of the epoxide ring C-O-C symmetric stretch, typically found around 840-860 cm⁻¹.

    • Calculate the monomer conversion (α) at each time point (t) using the following equation:

      α(t) = (A₀ - Aₜ) / A₀

      where A₀ is the initial peak area and Aₜ is the peak area at time t.

    • Plot α versus time to obtain the polymerization profile.

    • For a first-order reaction, the rate of polymerization (R_p) is given by:

      R_p = -d[M]/dt = k_p[M]

      where [M] is the monomer concentration.

    • A plot of ln(1-α) versus time should yield a straight line with a slope of -k_p. This allows for the determination of the apparent rate constant.

ParameterTypical ValuePurpose
Monomer Concentration0.5 - 2.0 MAffects reaction rate and polymer molecular weight
Initiator Concentration0.5 - 2.0 mol %Controls the concentration of initiating species
UV Light Intensity10 - 100 mW/cm²Influences the rate of initiator decomposition
Temperature25 °C (Ambient)Reaction is exothermic; temperature affects rate

Part 3: Post-Polymerization Modification of Poly(allyl glycidyl ether)

A key advantage of using AGE is that the polymerization of the epoxide ring leaves the pendant allyl groups intact.[1] These groups are readily available for post-polymerization modification, most commonly via radical-mediated thiol-ene "click" chemistry.[1][10] This reaction is highly efficient, proceeds under mild conditions, and allows for the introduction of a wide array of functionalities.

Protocol for Thiol-Ene Modification
  • Dissolve Polymer: Dissolve 1.0 g of the synthesized poly(allyl glycidyl ether) (PAGE) in 10 mL of THF.

  • Add Reagents: Add a thiol of choice (e.g., 1-dodecanethiol) in a slight molar excess (e.g., 1.2 equivalents per allyl group) and a radical photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA, 5 mol% relative to thiol).

  • Reaction: Stir the solution under a 365 nm UV lamp for 1-2 hours at room temperature.

  • Purification: Precipitate the modified polymer by adding the reaction mixture dropwise into a large volume of cold methanol. Filter and dry the resulting functionalized polymer under vacuum.

  • Characterization: Confirm the successful modification by ¹H NMR, observing the disappearance of the allyl proton signals (~5.2-6.0 ppm) and the appearance of new signals corresponding to the thioether linkage.

Fig 3. Post-polymerization modification of PAGE via thiol-ene chemistry.
(Note: The images in the DOT script are placeholders for chemical structures that would be rendered in a full application note.)

Part 4: Essential Polymer Characterization

Thorough characterization is crucial to confirm the success of the polymerization and to understand the structure-property relationships of the synthesized material.

TechniqueInformation ObtainedExpected Results for Controlled Polymerization
GPC/SEC Number-average molecular weight (M_n), weight-average molecular weight (M_w), Polydispersity Index (PDI = M_w/M_n)Narrow PDI (typically 1.1 - 1.3). M_n controllable by monomer/initiator ratio.[1][11]
¹H / ¹³C NMR Confirmation of polymer structure, end-group analysis, monomer conversion, tacticity.Disappearance of epoxide proton signals; appearance of polyether backbone signals. Regioregularity can be assessed.[1][12]
DSC Glass transition temperature (T_g), melting temperature (T_m) if crystalline.A single T_g, indicating a homogeneous amorphous polymer. T_g will depend on the side chain.[11]

Conclusion and Outlook

This guide provides a comprehensive framework for investigating the reaction kinetics of the photoinitiated cationic ring-opening polymerization of functionalized glycidyl ethers, using Allyl Glycidyl Ether as a prime example. By employing real-time spectroscopic monitoring, researchers can gain deep insights into the reaction mechanism and precisely control the synthesis of well-defined polyethers. The pendant allyl groups offer a versatile platform for post-polymerization modification, enabling the creation of advanced materials with tailored properties for applications in drug delivery, tissue engineering, and beyond. The principles and protocols outlined herein serve as a robust starting point for scientists and engineers working to develop the next generation of functional polymeric materials.

References

  • Crivello, J. V. (Year not available). Investigation of the Reactivity of Epoxide Monomers in Photoinitiated Cationic Polymerization.
  • (Author not available). (Year not available). Photoinitiated cationic polymerization of sustainable epoxy and oxetane thermosets. RadTech.
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  • (Author not available). (2025). Characterization of Polymers Synthesized with Benzyl Glycidyl Ether: A Comparative Guide Using GPC and DSC. Benchchem.
  • Crivello, J. V. (Year not available).
  • (Author not available). (Year not available). Poly(allyl glycidyl ether)
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  • (Author not available). (Year not available). Allyl glycidyl ether. Wikipedia.
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  • (Author not available). (Year not available). Characterization of synthesized polyethers a chemical structures of...
  • (Author not available). (2025). Cationic photopolymerization of alkyl glycidyl ethers.
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  • (Author not available). (Year not available). Poly(allyl glycidyl ether)
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  • (Author not available). (2006). Cationic photopolymerization of alkyl glycidyl ethers. Semantic Scholar.
  • Ghousifam, N., et al. (2023). Synthesis of Poly(allyl glycidyl ether)-Derived Polyampholytes and Their Application to the Cryopreservation of Living Cells.
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  • (Author not available). (Year not available). AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of seque. No source found.
  • (Author not available). (Year not available). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry (RSC Publishing).
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  • (Author not available). (Year not available). Unlocking Ring-Opening Polymerization of Glycidyl Propargyl Ether via Lewis Pair Organocatalysts.
  • (Author not available). (Year not available). Precise Synthesis and Thermoresponsive Property of Poly(ethyl glycidyl ether) and Its Block and Statistic Copolymers with Poly(glycidol). MDPI.
  • Tokar, R., et al. (Year not available). Cationic polymerization of glycidol: coexistence of the activated monomer and active chain end mechanism. Macromolecules.
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  • (Author not available). (Year not available). Significance of Polymers with “Allyl” Functionality in Biomedicine. PubMed Central - NIH.
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Application Notes and Protocols for the Use of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol as a Versatile Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Orthogonal Diol Protection

In the intricate landscape of multi-step organic synthesis, particularly in the fields of carbohydrate chemistry, natural product synthesis, and drug development, the judicious protection and deprotection of hydroxyl groups is paramount. Diols, with their vicinal or proximal hydroxyl moieties, present a unique challenge, often requiring protection to prevent unwanted side reactions during synthetic transformations at other sites of a complex molecule. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and selectively removable without affecting other functional groups.

This application note details the synthesis and utility of 1-(phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol as a sophisticated and versatile protecting group for 1,2- and 1,3-diols. This glycerol-derived acyclic acetal precursor offers the distinct advantage of "orthogonal" deprotection. The benzyl ether can be cleaved under reductive conditions, while the allyl ether is selectively removed via palladium catalysis. This dual-functionality allows for a stepwise unveiling of the protected diol, providing chemists with enhanced strategic flexibility in complex synthetic routes.

Synthesis of the Protecting Group Precursor: this compound

The synthesis of this compound can be achieved from commercially available glycerol through a two-step sequence involving sequential etherification. A key strategy is to first protect the more reactive primary hydroxyl group, followed by protection of the remaining primary hydroxyl and finally revealing the secondary alcohol. A more direct approach involves the selective mono-benzylation of a glycerol derivative followed by allylation.

A common precursor for such differentially protected glycerol derivatives is 3-(benzyloxy)propane-1,2-diol.[1][2][3] This intermediate can be prepared by the ring-opening of benzyl glycidyl ether. Subsequent allylation of the remaining primary alcohol would yield the desired product.

Protocol 1: Synthesis of this compound

This protocol outlines a plausible synthetic route starting from 3-(benzyloxy)-1,2-propanediol.

Materials:

  • 3-(Benzyloxy)propane-1,2-diol

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis under inert atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 3-(benzyloxy)propane-1,2-diol (1.0 equivalent) in anhydrous DMF to the sodium hydride suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add allyl bromide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protection of Diols via Orthoester Formation

The protection of a target diol is achieved by forming a cyclic acetal with this compound. A highly effective method involves the reaction of the diol with an orthoformate, such as trimethyl orthoformate, in the presence of an acid catalyst, to form a 2-methoxy-1,3-dioxolane or 1,3-dioxane in situ, which then undergoes transacetalization with the protecting group precursor.[4][5][6][7][8]

Protocol 2: General Procedure for the Protection of a 1,2-Diol

Materials:

  • Target 1,2-diol

  • This compound (1.1 equivalents)

  • Trimethyl orthoformate (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or toluene

  • Triethylamine

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the target 1,2-diol (1.0 equivalent) in anhydrous DCM, add trimethyl orthoformate and a catalytic amount of p-TsOH.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the 2-methoxy-1,3-dioxolane.

  • Add this compound to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC. The reaction may require several hours for completion.

  • Upon completion, cool the reaction to room temperature and quench with triethylamine.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting protected diol by flash column chromatography.

Visualization of the Protection Workflow:

protection_workflow Diol Target Diol Reaction Acetal Formation Diol->Reaction Protecting_Group This compound Protecting_Group->Reaction Orthoformate Trimethyl Orthoformate Orthoformate->Reaction Catalyst p-TsOH (cat.) Catalyst->Reaction Protected_Diol Protected Diol (Cyclic Acetal) Reaction->Protected_Diol

Caption: Workflow for diol protection.

Orthogonal Deprotection Strategies

The key advantage of this protecting group lies in the ability to selectively cleave either the allyl or the benzyl ether, allowing for staged deprotection.

Selective Cleavage of the Allyl Ether

The allyl group can be selectively removed under mild conditions using a palladium(0) catalyst, leaving the benzyl ether intact.[9][10][11][12] This is particularly useful when further manipulations are required before the final deprotection of the diol.

Protocol 3: Palladium-Catalyzed Deallylation

Materials:

  • Protected diol

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount)

  • N,N'-Dimethylbarbituric acid (DMBA) (2.5 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve the protected diol (1.0 equivalent) in anhydrous DCM under an argon atmosphere.

  • Add N,N'-dimethylbarbituric acid and tetrakis(triphenylphosphine)palladium(0).

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield the mono-benzylated diol.

Selective Cleavage of the Benzyl Ether

The benzyl group is typically removed by catalytic hydrogenation, which is a robust and high-yielding method.[13][14][15] This step is often performed as one of the final steps in a synthetic sequence.

Protocol 4: Hydrogenolysis of the Benzyl Ether

Materials:

  • Protected diol (with or without the allyl group)

  • Palladium on carbon (10% Pd/C) (catalytic amount)

  • Methanol or ethanol

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the protected diol in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the debenzylated product.

Visualization of Orthogonal Deprotection:

deprotection_pathway Protected_Diol Protected Diol (Allyl & Benzyl Ethers) Mono_Benzyl Mono-Benzylated Diol Protected_Diol->Mono_Benzyl Pd(PPh₃)₄, DMBA Mono_Allyl Mono-Allylated Diol Protected_Diol->Mono_Allyl H₂, Pd/C Free_Diol Free Diol Mono_Benzyl->Free_Diol H₂, Pd/C Mono_Allyl->Free_Diol Pd(PPh₃)₄, DMBA

Caption: Orthogonal deprotection pathways.

Data Summary

Transformation Key Reagents Typical Conditions Selectivity References
Diol ProtectionTrimethyl orthoformate, p-TsOHDCM or Toluene, refluxHigh for 1,2- and 1,3-diols[4][5][7][8]
Allyl DeprotectionPd(PPh₃)₄, DMBADCM, room temperatureHigh, benzyl ether stable[9][10]
Benzyl DeprotectionH₂, 10% Pd/CMethanol, room temp., 1 atm H₂High, allyl ether may be reduced[13][14][15]

Conclusion and Field Insights

The use of this compound as a protecting group for diols offers a powerful strategy for the synthesis of complex molecules. The ability to perform orthogonal deprotection of the resulting acetal provides chemists with a significant tactical advantage. The palladium-catalyzed deallylation is particularly noteworthy for its mildness and high chemoselectivity, allowing for the unmasking of a hydroxyl group in the presence of a wide range of other functional groups.

From a practical standpoint, the synthesis of the protecting group precursor is straightforward, and the protection protocol is robust and generally high-yielding. Researchers should be mindful that the hydrogenolysis conditions for benzyl group removal can also reduce other sensitive functional groups, such as alkenes and alkynes. Therefore, the sequence of deprotection steps should be carefully planned within the broader synthetic strategy. The development of such versatile protecting groups continues to be a critical enabler for innovation in drug discovery and materials science.

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  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2013). Beilstein Journal of Organic Chemistry, 9, 74–78. doi: 10.3762/bjoc.9.9.
  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2013). Beilstein Journal of Organic Chemistry, 9, 74–78.
  • Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C. (2013). Beilstein Journal of Organic Chemistry, 9, 74–78. Retrieved from [Link]

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  • Allyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Facile and Selective Deallylation of Allyl Ethers Using Diphosphinidenecyclobutene-Coordinated Palladium Catalysts. (n.d.).
  • transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. (n.d.).
  • Protection of 1,2-/1,3-Diols. (2014, April 30). Chem-Station Int. Ed. Retrieved from [Link]

  • Acetals can serve as protecting groups for 1,2-diols, as well as ... (n.d.). Pearson.
  • transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. (2024, July 5). SciELO.
  • Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. (n.d.).
  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. (n.d.). Accounts of Chemical Research.
  • TRANSACETALIZATION OF GLYCEROL WITH 2,2-DIMETHOXYPROPANE USING ZEOLITES UNDER MILD CONDITIONS. (n.d.). ScienceOpen.
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. (2020, August 17). RSC Publishing.
  • Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Deriv
  • Reaction of Glycerol with Trimethyl Orthoformate: Towards the Synthesis of New Glycerol Derivatives. (n.d.).
  • Formation and Reactions of Acetals. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Mild and efficient protection of diol and carbonyls as cyclic acetals catalysed by iron (III) chloride. (n.d.).
  • Diol. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ortho ester. (n.d.). In Wikipedia. Retrieved from [Link]

  • OF ACETALS. (n.d.).
  • Acetal synthesis by acetalization or ring closure. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. (2022). YMER, 21(8).
  • 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis. (n.d.). ChemicalBook.
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  • Protection of 1, 2- & 1, 3-Diols. (2020, May 23). YouTube.
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  • 3-Benzyloxy-1-propanol synthesis. (n.d.). ChemicalBook.
  • Enzymatic synthesis of both enantiomeric forms of 3-allyloxy-propane-1,2-diol. (n.d.).
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  • Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
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Troubleshooting & Optimization

optimizing reaction conditions for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding this specific Williamson ether synthesis. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and confidently address challenges that may arise during your experiments.

Introduction to the Synthesis

The synthesis of this compound, an unsymmetrical bis-ether of glycerol, is most commonly achieved through a sequential Williamson ether synthesis. This reaction involves the nucleophilic substitution of alkyl halides by an alkoxide.[1][2] The strategy hinges on the selective protection of the hydroxyl groups of a glycerol backbone. A plausible and efficient synthetic route commences with the mono-benzylation of glycerol to form 3-(benzyloxy)-1,2-propanediol, followed by the allylation of the remaining free hydroxyl group.

The overall reaction is a classic SN2 process, where a strong base is used to deprotonate the alcohol, creating a potent nucleophile that subsequently attacks the electrophilic carbon of an alkyl halide.[3] While conceptually straightforward, the synthesis of this specific unsymmetrical ether requires careful control of reaction conditions to avoid the formation of undesired side products.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My initial benzylation of glycerol yields a mixture of mono-, di-, and tri-benzylated products, with a low yield of the desired 3-(benzyloxy)-1,2-propanediol. How can I improve the selectivity for mono-benzylation?

Answer: This is a common challenge due to the presence of three hydroxyl groups in glycerol with similar reactivity. To favor mono-substitution, consider the following strategies:

  • Control Stoichiometry: Use a sub-stoichiometric amount of benzyl bromide (e.g., 0.8-0.9 equivalents) relative to glycerol. This ensures that glycerol is in excess, statistically favoring the formation of the mono-benzylated product.

  • Choice of Base and Solvent: A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically sufficient.[4] The use of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can enhance the reaction rate and selectivity by facilitating the transfer of the alkoxide from the aqueous to the organic phase.[5] A two-phase system (e.g., toluene/water) with a PTC is often effective.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 40-60 °C). Higher temperatures can lead to over-alkylation.

  • Slow Addition: Add the benzyl bromide dropwise to the reaction mixture over an extended period. This keeps the concentration of the alkylating agent low, reducing the probability of multiple alkylations on the same glycerol molecule.

Question 2: During the second step, the allylation of 3-(benzyloxy)-1,2-propanediol, I am observing a significant amount of unreacted starting material and the formation of an unknown impurity with a higher molecular weight.

Answer: Incomplete reaction and the formation of side products during the allylation step can often be attributed to several factors:

  • Incomplete Deprotonation: Ensure complete deprotonation of the remaining hydroxyl group. A strong base such as sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) is highly effective for this step.[6] Unlike NaOH or KOH, NaH irreversibly deprotonates the alcohol, driving the reaction to completion.[3]

  • Purity of Reagents: The presence of water in the reaction mixture can quench the strong base and hydrolyze the allyl bromide. Ensure all glassware is thoroughly dried and use anhydrous solvents. Allyl bromide should be freshly distilled or from a recently opened bottle as it can degrade over time.

  • Side Reaction - Dimerization: The higher molecular weight impurity could be a dimer formed by the reaction of the product alkoxide with another molecule of allyl bromide, or through other complex side reactions. To minimize this, ensure the slow addition of allyl bromide to the reaction mixture containing the fully formed alkoxide of 3-(benzyloxy)-1,2-propanediol.

  • Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) may be necessary. However, avoid excessive heat which can promote side reactions.

Question 3: My final product is contaminated with a significant amount of 1,3-bis(benzyloxy)-2-propanol and/or 1,3-bis(allyloxy)-2-propanol. How did this happen and how can I purify my desired product?

Answer: The presence of symmetrically substituted bis-ethers indicates issues with the starting materials or the reaction sequence.

  • Contaminated Starting Material: If your 3-(benzyloxy)-1,2-propanediol starting material was contaminated with glycerol, the subsequent allylation would produce 1,3-bis(allyloxy)-2-propanol. Similarly, if the initial benzylation produced some 1,3-bis(benzyloxy)-2-propanol, it would be carried through to the final product. It is crucial to purify the intermediate 3-(benzyloxy)-1,2-propanediol, typically by column chromatography, before proceeding to the allylation step.

  • Purification Strategy: The desired unsymmetrical product, this compound, can be effectively purified from the symmetrical byproducts using flash column chromatography on silica gel. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should allow for the separation of these compounds based on their differing polarities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic strategy for preparing this compound?

A1: A robust and logical synthetic approach is a two-step process:

  • Mono-benzylation of Glycerol: React glycerol with a sub-stoichiometric amount of benzyl bromide in the presence of a base like NaOH or KOH, often with a phase-transfer catalyst, to selectively form 3-(benzyloxy)-1,2-propanediol.[7]

  • Allylation of the Intermediate: Purify the mono-benzylated glycerol and then react it with a strong base like NaH followed by the addition of allyl bromide to yield the final product.[8]

This sequence is often preferred over the reverse (allylation then benzylation) as the benzyl group is generally more stable and less prone to side reactions under various conditions.

Q2: What are the critical safety precautions for this synthesis?

A2:

  • Benzyl Bromide and Allyl Bromide: Both are lachrymators and skin irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride (NaH): This is a highly flammable solid that reacts violently with water. Handle it under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents.

  • Strong Bases (NaOH, KOH): These are corrosive and can cause severe skin burns. Handle with care and wear appropriate PPE.[9]

  • Solvents: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use. DMF and other organic solvents should be handled in a fume hood.

Q3: Which analytical techniques are best for monitoring the reaction progress and confirming the final product?

A3:

  • Thin Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the consumption of starting materials and the formation of products in real-time. Use a suitable solvent system (e.g., hexane/ethyl acetate) to achieve good separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the intermediate and the final product. The spectra will show characteristic peaks for the benzyl, allyl, and glycerol backbone protons and carbons.

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the desired product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the disappearance of the broad O-H stretch of the alcohol starting materials and the appearance of the C-O-C ether stretches in the product.

Experimental Protocols

Protocol 1: Synthesis of 3-(Benzyloxy)-1,2-propanediol
  • To a solution of glycerol (1.2 eq) in a mixture of toluene and water (1:1), add sodium hydroxide (1.5 eq) and tetrabutylammonium bromide (0.1 eq).

  • Stir the mixture vigorously at 40 °C.

  • Slowly add benzyl bromide (1.0 eq) dropwise over 1-2 hours.

  • Continue stirring at 40 °C and monitor the reaction by TLC until the benzyl bromide is consumed (typically 4-6 hours).

  • Cool the reaction to room temperature, separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain pure 3-(benzyloxy)-1,2-propanediol.[10]

Protocol 2: Synthesis of this compound
  • Under an inert atmosphere, dissolve 3-(benzyloxy)-1,2-propanediol (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

  • Cool the reaction back to 0 °C and add allyl bromide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir until TLC indicates complete consumption of the starting material (typically 2-4 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Summary

ParameterRecommended ConditionRationale
Step 1: Benzylation
BaseNaOH or KOH with PTCEffective for deprotonation in a two-phase system.[5]
SolventToluene/WaterFacilitates phase transfer catalysis.
Temperature40-60 °CBalances reaction rate and selectivity.
Stoichiometry (BnBr:Glycerol)~0.9 : 1Favors mono-substitution.
Step 2: Allylation
BaseSodium Hydride (NaH)Ensures complete and irreversible deprotonation.[3]
SolventAnhydrous DMF or THFAprotic polar solvents that are compatible with NaH.
Temperature0 °C to Room TemperatureControls the reaction rate and minimizes side reactions.
Stoichiometry (Allyl Bromide)1.1 - 1.2 equivalentsEnsures complete conversion of the intermediate.

Visualizing the Synthetic Pathway and Troubleshooting Logic

Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Benzylation cluster_step2 Step 2: Allylation Glycerol Glycerol Intermediate 3-(Benzyloxy)- 1,2-propanediol Glycerol->Intermediate 1. NaOH/PTC 2. Benzyl Bromide Product 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol Intermediate->Product 1. NaH 2. Allyl Bromide Troubleshooting_Workflow Start Low Yield or Impure Product CheckStep1 Analyze Step 1 Intermediate (3-Benzyloxy-1,2-propanediol) Start->CheckStep1 Step1_OK Intermediate is Pure CheckStep1->Step1_OK Yes Step1_NotOK Mixture of Benzylated Products CheckStep1->Step1_NotOK No CheckStep2 Analyze Final Reaction Mixture Step1_OK->CheckStep2 OptimizeStep1 Optimize Step 1: - Adjust Stoichiometry - Control Temperature - Slow Addition of BnBr Step1_NotOK->OptimizeStep1 OptimizeStep1->Start Re-run Step2_Incomplete Incomplete Reaction CheckStep2->Step2_Incomplete Unreacted SM Step2_SideProducts Symmetrical Byproducts Present CheckStep2->Step2_SideProducts Byproducts FinalPurification Optimize Final Purification (Column Chromatography) CheckStep2->FinalPurification Product is Present OptimizeStep2_Base Optimize Step 2: - Use Stronger Base (NaH) - Ensure Anhydrous Conditions Step2_Incomplete->OptimizeStep2_Base OptimizeStep2_Base->Start Re-run PurifyIntermediate Purify Intermediate Before Step 2 Step2_SideProducts->PurifyIntermediate PurifyIntermediate->Start Re-run

Caption: A logical workflow for troubleshooting the synthesis.

References

  • The Williamson Ether Synthesis. (n.d.). Department of Chemistry, University of Massachusetts. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). University of Evansville. Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). St. Norbert College. Retrieved from [Link]

  • Gupta, A., Garg, A., & Gupta, R. (1987). A facile asymmetric synthesis of glycerol phospholipids via tritylglycidol prepared by the asymmetric epoxidation of allyl alcohol. Thiolester and thioether analogs of phosphatidylcholine. Chemistry and Physics of Lipids, 43(1-2), 1-10. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for the synthesis of pharmacologically active aryloxypropanol amine compounds. (n.d.). Google Patents.
  • Faustino dos Santos, P., et al. (2024). Obtaining glycerol alkyl ethers via Williamson synthesis in heterogeneous media using amberlyst-A26 OH form and KOH/Al2O3 as basic solid reagents. ResearchGate. Retrieved from [Link]

  • Synthesis and properties of symmetric glycerol-derived (E/Z)-1,3-diether-2-alkenes. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. (2025). ResearchGate. Retrieved from [Link]

  • Process for the production of allyl compounds by deoxydehydration of glycerol. (n.d.). Google Patents.
  • Synthesis of unsymmetrical ethers and transetherification reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Izquierdo, J. F., et al. (2013). Ethers of Glycerol and Isoamylenes as Biodiesel Additives: Synthesis and Characterization. Energy & Fuels, 27(7), 3959-3967. Retrieved from [Link]

  • Synthesis of 3-benzyloxy-1,2-propanediol. (n.d.). PrepChem.com. Retrieved from [Link]

  • The proposed routes for obtaining glycerol alkyl ethers via Williamson synthesis. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of glycerol ethers 1 and 17. Reagents and conditions for m = 5 and n = 7. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-(Benzyloxy)propane-1,2-diol. (n.d.). PubChem. Retrieved from [Link]

  • Klepacz, A., et al. (2021). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Catalysts, 11(11), 1383. Retrieved from [Link]

  • Synthesis of a. 2,2-Dimethyl-3-(3-phenyl-2-propenoxy)propanol. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ranu, B. C., et al. (2000). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 112(6), 689-692. Retrieved from [Link]

  • Process for preparing 3-methoxy-1-propanol. (n.d.). Google Patents.
  • Robles-Marín, E., et al. (2013). A mild procedure for the synthesis of allyl and benzyl α-hydroxyesters using O-allyl (benzyl)-N,N'-dicyclohexylisourea. Revista de la Sociedad Química del Perú, 79(2), 145-156. Retrieved from [Link]

  • SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • (R)-(+)-3-Benzyloxy-1,2-propanediol. (n.d.). PubChem. Retrieved from [Link]

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Technical Support Center: Purification of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS No. 83016-75-5)[1]. This guide is intended for researchers, scientists, and professionals in drug development who are working with this versatile glycerol ether derivative. Here, we address common challenges and frequently asked questions encountered during its purification, providing not just procedural steps but also the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, common impurities often include:

  • Unreacted Starting Materials: Such as benzyl alcohol, allyl alcohol, and epichlorohydrin, depending on your synthesis pathway.

  • Isomeric Byproducts: In syntheses involving propylene oxide derivatives, you may encounter isomeric impurities where the functional groups are arranged differently on the propanol backbone. For instance, the unintended formation of 2-methoxy-1-propanol as a byproduct is a known issue in the synthesis of 1-methoxy-2-propanol[2][3].

  • Over-Alkylated Products: Such as 1,3-bis(benzyloxy)-2-propanol or 1,3-bis(allyloxy)-2-propanol, if the reaction conditions are not carefully controlled.

  • Residual Solvents and Catalysts: Depending on the reaction and work-up procedures, you may have residual solvents or catalysts that need to be removed[4][5].

Q2: My crude product is a viscous oil. Does this indicate a high level of impurities?

A2: Not necessarily. While high viscosity can sometimes be due to polymeric impurities or residual high-boiling point solvents, many glycerol derivatives, including this compound, are inherently viscous oils at room temperature. The key is to characterize your crude product using techniques like TLC, GC-MS, or NMR to identify and quantify the impurities present before deciding on the purification strategy.

Q3: I am seeing multiple spots on my Thin Layer Chromatography (TLC) plate after synthesis. How do I choose the right purification method?

A3: Multiple spots on a TLC plate confirm the presence of several components in your crude mixture. The choice of purification method depends on the nature and polarity of these impurities.

  • Flash Column Chromatography: This is the most versatile and commonly used method for purifying compounds like this compound, especially when dealing with non-volatile impurities with different polarities[6][7].

  • Vacuum Distillation: If your impurities have significantly different boiling points from your target compound, vacuum distillation can be a highly effective and scalable purification technique[5][8][9]. This is particularly useful for removing lower-boiling starting materials or higher-boiling byproducts.

  • Acid-Base Extraction: If you have acidic or basic impurities (e.g., unreacted phenols or amines from catalysts), a liquid-liquid extraction with a suitable aqueous acid or base can be a simple and effective preliminary purification step.

The following workflow diagram can help guide your decision-making process:

Purification_Decision_Tree Start Crude Product Analysis (TLC/GC/NMR) Impurity_Type Identify Impurity Type Start->Impurity_Type Polarity_Diff Significant Polarity Difference? Impurity_Type->Polarity_Diff Non-volatile Boiling_Point_Diff Significant Boiling Point Difference? Impurity_Type->Boiling_Point_Diff Volatile Acidic_Basic Acidic/Basic Impurities? Impurity_Type->Acidic_Basic Ionic Chromatography Flash Column Chromatography Polarity_Diff->Chromatography Yes Distillation Vacuum Distillation Polarity_Diff->Distillation No Boiling_Point_Diff->Chromatography No Boiling_Point_Diff->Distillation Yes Final_Product Pure Product Chromatography->Final_Product Distillation->Final_Product Extraction Acid-Base Extraction Extraction->Start Further Purification Needed Acidic_Basic->Polarity_Diff No Acidic_Basic->Extraction Yes

Caption: Decision tree for selecting a purification method.

Troubleshooting Guides

Flash Column Chromatography

Issue 1: Poor separation of my target compound from an impurity.

  • Possible Cause & Scientific Rationale: The mobile phase (eluent) does not have the optimal polarity to differentiate between your compound and the impurity on the stationary phase (e.g., silica gel). The principle of chromatography relies on the differential partitioning of components between the mobile and stationary phases. If the eluent is too polar, all components will travel quickly with the solvent front, resulting in a low resolution. If it's not polar enough, the compounds may not move at all.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. A common starting point for glycerol ethers is a mixture of hexanes and ethyl acetate[6]. Try creating a polarity gradient to improve separation.

    • Consider a Different Solvent System: If hexane/ethyl acetate fails, consider other solvent systems like dichloromethane/methanol or toluene/acetone.

    • Change the Stationary Phase: If the impurity is very close in polarity, consider using a different stationary phase, such as alumina or a reverse-phase silica gel.

Issue 2: My compound appears to be degrading on the silica gel column.

  • Possible Cause & Scientific Rationale: The slightly acidic nature of standard silica gel can sometimes cause degradation of acid-sensitive compounds. The ether linkages in your molecule could potentially be susceptible to cleavage under acidic conditions.

  • Troubleshooting Steps:

    • Neutralize the Silica Gel: You can prepare a slurry of silica gel in your non-polar solvent and add a small amount of a volatile base like triethylamine (~0.1-1%) before packing the column. This will neutralize the acidic sites on the silica.

    • Use Neutral Alumina: As an alternative to silica gel, neutral alumina can be used as the stationary phase for compounds that are sensitive to acid.

Vacuum Distillation

Issue 3: The compound is not distilling even at a high temperature and low pressure.

  • Possible Cause & Scientific Rationale: The boiling point of this compound is relatively high. The efficiency of the vacuum system may not be sufficient to lower the boiling point to a safe temperature range. High temperatures can lead to decomposition.

  • Troubleshooting Steps:

    • Check for Leaks: Ensure all joints in your distillation apparatus are properly sealed and greased.

    • Use a Higher Vacuum Pump: A diffusion pump or a turbomolecular pump may be necessary to achieve the required low pressure.

    • Short-Path Distillation: For high-boiling and heat-sensitive compounds, a short-path distillation apparatus (like a Kugelrohr) is ideal as it minimizes the distance the vapor has to travel, reducing the pressure and temperature required for distillation.

Issue 4: The distillate is still impure.

  • Possible Cause & Scientific Rationale: The boiling points of your target compound and the impurity are too close (a low relative volatility). This can result in an azeotrope-like behavior where both components co-distill.

  • Troubleshooting Steps:

    • Fractional Distillation: Use a fractionating column (e.g., a Vigreux or packed column) between the distillation flask and the condenser. This provides a larger surface area for repeated vaporization and condensation cycles, which enhances the separation of components with close boiling points.

    • Pre-Purification: Consider a preliminary purification step, such as an extraction or a quick chromatographic plug, to remove the closely boiling impurity before distillation.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Preparation of the Column:

    • Select an appropriate size column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column[7].

  • Elution:

    • Start with a low polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Data Presentation: Typical Solvent Systems for Chromatography
Impurity TypeRecommended Solvent System (Silica Gel)Rationale
Less Polar ByproductsHexane / Ethyl Acetate (Gradient)Good for separating compounds with moderate polarity differences.
More Polar ByproductsDichloromethane / Methanol (Gradient)Methanol provides a stronger polar push for highly polar impurities.
Acid-Sensitive CompoundsHexane / Ethyl Acetate with 0.1% TriethylamineThe triethylamine neutralizes the acidic silica surface.

Visualization of Purification Workflow

Purification_Workflow Crude_Product Crude this compound Initial_Analysis TLC/GC-MS Analysis Crude_Product->Initial_Analysis Pre_Purification Optional: Acid-Base Wash Initial_Analysis->Pre_Purification Main_Purification Primary Purification Method Pre_Purification->Main_Purification Proceed Column_Chromatography Flash Column Chromatography Main_Purification->Column_Chromatography Polarity-based Vacuum_Distillation Vacuum Distillation Main_Purification->Vacuum_Distillation Boiling point-based Fraction_Analysis Analyze Fractions (TLC/GC) Column_Chromatography->Fraction_Analysis Vacuum_Distillation->Fraction_Analysis Combine_Fractions Combine Pure Fractions Fraction_Analysis->Combine_Fractions Solvent_Removal Solvent Removal (Rotovap) Combine_Fractions->Solvent_Removal Final_Analysis Purity Check (NMR, GC-MS, etc.) Solvent_Removal->Final_Analysis Pure_Product Purified Product Final_Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

This guide provides a foundational understanding of the purification of this compound. Always consult the specific literature for your synthetic route and perform preliminary small-scale trials to optimize your purification conditions.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Shanmughom, R., & Raghu, S. K. (n.d.). Purification strategies for crude glycerol: A transesterification derivative. Retrieved from [Link]

  • Magtech. (2024, December 13). Glycerin Purification Challenges and Future Trends. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010029566A2 - Process for preparation of phenoxypropanol amines.
  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • Google Patents. (n.d.). EP0179031A2 - Method for the synthesis of pharmacologically active aryloxypropanol amine compounds.
  • Yue, F., Lu, F., Regner, M., Sun, R., & Ralph, J. (2022, July 15). Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-benzyloxy-2-methyl propanoate. Retrieved from [Link]

  • Maniam, G., Hindryawati, N., Yusuf, N., & Rahim, M. H. A. (2019, November 19). Two-Step Purification of Glycerol as a Value Added by Product From the Biodiesel Production Process. National Institutes of Health. Retrieved from [Link]

  • Scribd. (2017, September 29). Purification Methods for Crude Glycerol. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Retrieved from [Link]

  • USP 99.7 Glycerin Refining Equipment. (2018, October 30). Purification of Crude Glycerol From Biodiesel. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • Google Patents. (n.d.). US6846961B2 - Preparation of 1-methoxy-2-propanol.
  • Google Patents. (n.d.). EP1375462A1 - Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol from aqueous compositions.
  • Canada.ca. (2024, May 22). Proposed Risk Management Approach for 1-Propanol, 2-Methoxy (2-Methoxypropanol) Chemical Abstracts Service Registry Number (CAS RN) 1589-47-5. Retrieved from [Link]

  • US EPA. (n.d.). 2-Propanol, 1,3-bis(phenylmethoxy)- - Substance Details - SRS. Retrieved from [Link]

  • Google Patents. (n.d.). US20050069997A1 - Purification of biologically-produced 1,3-propanediol.

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Technical Support Center: Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and yield optimization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the reaction's core principles, provide actionable troubleshooting advice, and offer a detailed, validated protocol.

Reaction Overview: The Synthetic Pathway

The target molecule is typically synthesized via a base-catalyzed ring-opening of a benzyl-protected glycidol derivative, specifically (phenoxymethyl)oxirane (also known as benzyl glycidyl ether), with allyl alcohol. This reaction follows an SN2 mechanism, where the allyloxide ion acts as the nucleophile.

The key to a high-yield synthesis lies in promoting the desired SN2 pathway while minimizing potential side reactions. The reaction's success is highly dependent on the choice of base, solvent, and temperature control.

Reaction_Pathway allyl_alcohol Allyl Alcohol (C3H6O) allyloxide Allyloxide Ion (Nucleophile) allyl_alcohol->allyloxide + Base benzyl_glycidyl_ether Benzyl Glycidyl Ether (C10H12O2) product 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol benzyl_glycidyl_ether->product Epoxide Ring-Opening allyloxide->product S N 2 Attack base Strong Base (e.g., NaH, KOH) solvent Polar Aprotic Solvent (e.g., THF, DMF)

Caption: Primary synthetic route via SN2 ring-opening of benzyl glycidyl ether.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent challenges in a question-and-answer format, providing diagnostic steps and corrective actions.

Problem Area 1: Low or No Product Yield

Q1: My reaction has gone to completion, but the isolated yield of the desired product is significantly lower than expected. What are the likely causes?

A1: Low yield, despite full consumption of starting materials, typically points to competing side reactions. The primary culprits are often related to the reaction conditions and reagent purity.

  • Causality: The alkoxide generated from allyl alcohol is a strong base. Under suboptimal conditions, it can initiate the anionic polymerization of the benzyl glycidyl ether starting material.[1] This is especially favored at higher temperatures (>100°C), leading to the formation of oligomeric side products instead of the desired mono-adduct.[2]

  • Troubleshooting Steps:

    • Verify Reagent Purity: Ensure allyl alcohol and benzyl glycidyl ether are pure and anhydrous. Water contamination will consume the base and inhibit the formation of the necessary allyloxide nucleophile.[1]

    • Temperature Control: Maintain a lower reaction temperature. Reactions conducted below 60°C significantly favor the desired addition mechanism over homopolymerization.[2]

    • Order of Addition: Add the benzyl glycidyl ether slowly to the solution of pre-formed allyloxide. This maintains a high concentration of the nucleophile relative to the epoxide, favoring the bimolecular reaction over polymerization.

Q2: My reaction seems stalled; TLC analysis shows a significant amount of unreacted starting material even after an extended period. Why is this happening?

A2: An incomplete reaction is almost always due to issues with the base or catalyst, preventing the generation of a sufficient concentration of the active nucleophile.

  • Causality: The reaction is driven by the deprotonation of allyl alcohol to form the much more nucleophilic allyloxide. If the base is too weak, inactive, or used in insufficient quantity, this equilibrium will not favor the alkoxide, and the reaction will proceed slowly, if at all.[3]

  • Troubleshooting Steps:

    • Base Selection & Handling: Use a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).[4] NaH is particularly effective as it irreversibly deprotonates the alcohol. Ensure NaH is fresh and handled under an inert atmosphere (e.g., nitrogen or argon) as it reacts violently with water.

    • Solvent Choice: The solvent must be polar aprotic (e.g., THF, DMF).[5] Protic solvents like ethanol or water will be deprotonated by the strong base, quenching the reaction.[5][6]

    • Stoichiometry: Use at least a stoichiometric equivalent of the base relative to the allyl alcohol. A slight excess (1.1 to 1.2 equivalents) can help drive the reaction to completion.

ParameterRecommended ConditionRationale
Base Sodium Hydride (NaH), Potassium Hydroxide (KOH)Strong bases ensure complete deprotonation of allyl alcohol to the active nucleophile.[4]
Solvent Anhydrous THF or DMFPolar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity.[5]
Temperature 25°C to 60°CMinimizes side reactions like epoxide polymerization.[2]
Atmosphere Inert (Nitrogen or Argon)Prevents reaction of the strong base with atmospheric moisture and CO2.
Problem Area 2: Product Purity and Side Reactions

Q3: My crude product shows multiple spots on the TLC plate, and purification by column chromatography is difficult. What are the likely impurities?

A3: The presence of multiple byproducts indicates that side reactions are occurring. In this specific synthesis, two side reactions are particularly common.

  • Causality & Identification:

    • Polymerization: As mentioned, benzyl glycidyl ether can polymerize, leading to a series of higher molecular weight oligomers.[2] These often appear as a streak or closely spaced spots near the baseline on a TLC plate.

    • Regioisomer Formation: While base-catalyzed epoxide ring-opening strongly favors attack at the sterically less hindered primary carbon (an SN2 mechanism), a small amount of attack at the secondary carbon can occur, leading to the formation of the regioisomeric product, 2-(phenylmethoxy)-1-(2-propen-1-yloxy)-3-propanol.[6][7] This isomer will likely have a very similar Rf value to the desired product, complicating purification.

  • Troubleshooting & Mitigation:

    • Minimize Polymerization: Adhere strictly to temperature control below 60°C.[2]

    • Maximize Regioselectivity: The use of a strong base and a polar aprotic solvent strongly favors the SN2 attack at the less hindered carbon, yielding the desired product almost exclusively.[7][8] Avoid any acidic conditions, as acid-catalyzed opening can lead to a mixture of regioisomers.[7][9]

    • Purification Strategy: If impurities are present, flash column chromatography on silica gel is the most effective purification method.[10] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is recommended to resolve closely related compounds.

Side_Reactions allyloxide Allyloxide Ion desired_product Desired Product (Attack at C1) allyloxide->desired_product Major Pathway (S N 2) regioisomer Regioisomer (Attack at C2) allyloxide->regioisomer Minor Pathway BGE Benzyl Glycidyl Ether (BGE) BGE->desired_product BGE->regioisomer polymer Polymer (BGE + BGE) BGE->polymer Side Reaction (High Temp)

Caption: Competing reaction pathways leading to desired product and impurities.

Frequently Asked Questions (FAQs)

Q: Can I use a different base, like sodium hydroxide (NaOH)? A: While NaOH can be used, it is generally less effective than NaH or KOH pellets for this reaction in an aprotic solvent. NaOH is less soluble in solvents like THF and the presence of its conjugate acid (water) can lead to undesired side reactions. If using NaOH, a phase-transfer catalyst may be required to improve efficacy.

Q: How do I properly monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a silica gel plate and a solvent system like 4:1 Hexane:Ethyl Acetate. Spot the starting materials (allyl alcohol and benzyl glycidyl ether) and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reactant (typically benzyl glycidyl ether) has disappeared. The product should appear as a new spot with a lower Rf value than benzyl glycidyl ether.

Q: What is the best work-up procedure? A: Once the reaction is complete, cool it to room temperature. Cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) to neutralize any remaining base and alkoxide. Then, proceed with a standard liquid-liquid extraction using an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and then brine to remove any water-soluble impurities. Finally, dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄) before removing the solvent under reduced pressure.[5]

Q: How can I definitively confirm the structure of my final product? A: Structural confirmation requires spectroscopic analysis.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. Look for characteristic peaks corresponding to the protons of the benzyl group, the allyl group, and the propanol backbone. The multiplicity and integration of the peaks will confirm the structure and connectivity.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): This will show the number of unique carbon environments, confirming the presence of all carbons in the molecule.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Look for a broad absorption band around 3400 cm⁻¹, characteristic of the O-H stretch of the alcohol group, and peaks corresponding to C-O ether linkages and the C=C bond of the allyl group.

Validated Experimental Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Materials:

  • Allyl alcohol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil)

  • Benzyl glycidyl ether

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Under an inert atmosphere of nitrogen or argon, add sodium hydride (1.2 eq.) to a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Alkoxide Formation: Carefully wash the NaH with anhydrous hexane to remove the mineral oil, then add anhydrous THF to the flask. Cool the suspension to 0°C in an ice bath.

  • Slowly add allyl alcohol (1.0 eq.) dissolved in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes. Hydrogen gas will evolve.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium allyloxide.

  • Epoxide Addition: Slowly add benzyl glycidyl ether (1.1 eq.) dissolved in anhydrous THF to the reaction mixture via the dropping funnel over 30-45 minutes.

  • Reaction: Heat the mixture to a gentle reflux (around 50-55°C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up: Cool the reaction mixture to 0°C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound.

References

  • Matejka, L., Pokorný, S., Dušek, K. (1993). Reaction of glycidyl ethers with aliphatic alcohols in the presence of benzyl dimethylamine. Polymer, 34(16), 3520-3525.
  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry.
  • ChemicalBook. (2023, May 30). This compound.
  • Aakash Institute. Epoxide Ring Opening by Alcoholysis, Hydrolysis, HX & Nucleophiles.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis. Tech Support.
  • Burt, T. M., et al. (2014). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 5(9), 3344-3353.
  • Ashenhurst, J. (2025, April 18). Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Estévez, R., et al. (2013). Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry, 15(10), 2844-2853.
  • Chemistry LibreTexts. (2023, July 21). 3.7: Reactions of Epoxides- Ring-opening.
  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.
  • Wikipedia. Allyl glycidyl ether.
  • Iglesias, M., et al. (2016). Optimization of the Synthesis of Glycerol Derived Monoethers From Glycidol by Means of Heterogeneous Acid Catalysis.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Kamal, A., & Khanna, G. B. R. (2001). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences, 113(4), 381-385.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.

Sources

stability and degradation of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation of this compound. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot experiments, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the core structural features of this compound that dictate its stability?

A1: The stability profile of this molecule is governed by three primary functional groups built on a propan-2-ol backbone:

  • Benzyl Ether Linkage: This group includes a phenyl ring attached to an ether via a methylene bridge (-O-CH₂-Ph). While the ether bond itself is generally robust, the benzylic carbon is a known site of vulnerability, particularly to oxidative degradation.

  • Allyl Ether Linkage: The allyl group (-O-CH₂-CH=CH₂) introduces a carbon-carbon double bond. This site is susceptible to oxidation, addition reactions, and can be cleaved under specific catalytic conditions.[1]

  • Secondary Alcohol: The hydroxyl group (-OH) on the central carbon can be oxidized to a ketone. Its presence also allows for potential hydrogen bonding interactions.

Understanding the interplay of these three groups is critical for predicting reactivity and designing stable formulations.

Q2: What are the ideal storage and handling conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This mitigates the primary risks of oxidation (from air) and photodegradation (from light). Ethers are known to form explosive peroxides over time upon exposure to oxygen, making inert gas blanketing a crucial safety and purity measure.

Q3: What are the most probable degradation pathways I should be aware of during my experiments?

A3: The most common degradation pathways are, in order of likelihood:

  • Oxidative Degradation: Attack at the benzylic and allylic positions, oxidation of the secondary alcohol, or cleavage of the double bond are highly probable, especially in the presence of oxygen, metal ions, or other oxidizing agents.[2][3][4]

  • Photodegradation: The phenyl group acts as a chromophore, absorbing UV light that can initiate radical-based degradation pathways.[5][6]

  • Acid-Catalyzed Cleavage: While generally more stable than esters, ether linkages can be cleaved under strong acidic conditions, typically requiring heat.[7][8][9][10][11]

  • Thermal Degradation: At elevated temperatures, the molecule can undergo homolytic cleavage to form radical species, leading to a complex mixture of smaller molecules.[12][13][14]

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter. The solutions provided are grounded in the chemical properties of the molecule.

Q1: My sample purity is decreasing over time, even when stored in a standard vial in the lab. My HPLC shows a cluster of new, small peaks. What is likely happening?

A1: This is a classic sign of slow oxidative degradation.

  • Causality: The benzylic and allylic positions on your molecule are susceptible to auto-oxidation, a process initiated by atmospheric oxygen. This radical chain reaction can lead to the formation of hydroperoxides, which can further decompose into a variety of aldehydes, ketones, and alcohols, explaining the multiple small peaks in your chromatogram. The secondary alcohol can also be slowly oxidized to the corresponding ketone.

  • Troubleshooting Steps:

    • Confirm Oxidation: Obtain a mass spectrum of the new peaks. Look for masses corresponding to the addition of one or more oxygen atoms (M+16, M+32) or fragments consistent with oxidative cleavage (e.g., benzaldehyde, benzoic acid).

    • Implement Inert Storage: Immediately begin storing your compound under an inert atmosphere (argon or nitrogen) to displace oxygen.

    • Use Antioxidants: For solution-based experiments of longer duration, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your downstream application.

    • Purify Before Use: If purity has already dropped, re-purify the compound using flash chromatography or preparative HPLC before critical experiments.

Q2: I subjected my formulation to a low pH environment (e.g., pH 2-3) with moderate heat and now see two major new peaks in my LC-MS. What are they?

A2: You are likely observing acid-catalyzed cleavage of the ether bonds.

  • Causality: Ethers are generally stable but can be cleaved by strong acids, a reaction that is accelerated by heat.[11] The reaction proceeds via protonation of the ether oxygen, converting it into a good leaving group (an alcohol). A nucleophile (e.g., a halide from the acid) then attacks the adjacent carbon.[9] Given the structure, you could be cleaving either the benzyl ether or the allyl ether, resulting in phenol, benzyl alcohol, allyl alcohol, and various propanediol derivatives.

  • Troubleshooting Steps:

    • Identify Cleavage Products: Use LC-MS to identify the new peaks. Compare their mass-to-charge ratios (m/z) with the expected masses of degradation products like 3-(allyloxy)-1,2-propanediol, 3-(benzyloxy)-1,2-propanediol, phenol, benzyl alcohol, and allyl alcohol.

    • Control pH and Temperature: If your experimental conditions allow, work at a more neutral pH. If low pH is required, perform the experiment at the lowest possible temperature to minimize the rate of ether cleavage.

    • Select a Milder Acid: If possible, use an acid with a less nucleophilic conjugate base to reduce the rate of Sₙ2 attack. However, cleavage is primarily driven by protonation, so this may have a limited effect.

Q3: My compound was accidentally heated to a high temperature (>150 °C) and has darkened in color. What degradation products should I expect?

A3: You have likely induced thermal degradation, proceeding through a free-radical mechanism.

  • Causality: High temperatures can provide enough energy to cause homolytic cleavage of the weakest bonds in the molecule, primarily the C-O bonds of the ethers and C-H bonds at the benzylic position.[12][14] This initiates a cascade of radical reactions, leading to bond scission, rearrangement, and polymerization, which often results in discoloration.[15]

  • Troubleshooting Steps:

    • Characterize the Mixture: Due to the complexity, GC-MS is often a good technique to identify the smaller, volatile fragments produced. Look for signatures of toluene, benzaldehyde, acrolein, and other breakdown products of the parent structure.

    • Establish Thermal Limits: Perform a thermogravimetric analysis (TGA) on a pure sample to determine the onset temperature of decomposition. This will define the upper temperature limit for all future handling and experiments.

    • Discard and Replace: A discolored sample is significantly degraded and should be discarded. Using it will lead to unreliable and irreproducible results.

In-Depth Technical Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to systematically investigate the stability of this compound under various stress conditions, which is a critical step in drug development and formulation.

Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, photolytic, and thermal stress.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile/water (50:50).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.

    • Incubate one sample at room temperature for 48 hours and another at 60 °C for 24 hours.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60 °C for 8 hours.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation:

    • Place a sealed vial of the stock solution in an oven at 80 °C for 48 hours.

  • Photolytic Degradation:

    • Place a clear vial of the stock solution in a photostability chamber, exposing it to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps). Expose for a period sufficient to deliver an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

  • Analysis:

    • For each condition, neutralize the acidic and basic samples before analysis.

    • Analyze all samples, along with an unstressed control, by a stability-indicating HPLC-UV/MS method (see Protocol 2).

    • Calculate the percentage degradation and attempt to identify major degradation products by their mass spectra and retention times.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

Objective: To resolve the parent compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35 °C.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; monitor at 254 nm for the phenyl chromophore.

  • MS Detection: Electrospray Ionization (ESI) in positive mode, scanning a mass range of m/z 100-500.

Data Summary and Mechanistic Visualizations

The following table summarizes the expected stability of this compound under various conditions based on its chemical structure and the principles outlined above.

ConditionStressorExpected StabilityPrimary Degradation PathwayKey Products
Hydrolytic 0.1 M HCl, 60 °CLow to ModerateAcid-catalyzed ether cleavagePropanediol derivatives, Benzyl/Allyl Alcohol
Hydrolytic 0.1 M NaOH, 60 °CHighGenerally stableMinimal degradation expected
Oxidative 3% H₂O₂, RTLowOxidationBenzaldehyde, Ketone, Epoxide, Glycols
Thermal 80 °CModerateRadical decompositionComplex mixture of smaller fragments
Photolytic ICH Q1B LightLow to ModerateRadical-initiated degradationSimilar to oxidative degradation products
Visualized Degradation Pathways & Workflows

The following diagrams illustrate the key chemical transformations and experimental processes.

G cluster_oxidative Oxidative Degradation Pathways cluster_benzyl Benzylic Oxidation cluster_allyl Allylic Oxidation cluster_alcohol Alcohol Oxidation parent Parent Compound benz_hydroperoxide Benzylic Hydroperoxide parent->benz_hydroperoxide + [O] epoxide Epoxide parent->epoxide + [O] ketone Ketone parent->ketone + [O] benzaldehyde Benzaldehyde benz_hydroperoxide->benzaldehyde benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid diol Diol epoxide->diol

Caption: Key oxidative degradation pathways for the target compound.

G cluster_acid_cleavage Acid-Catalyzed Ether Cleavage (SN2 Example) parent Parent Ether (R-O-R') protonation Protonated Ether [R-OH+-R'] parent->protonation + H+ transition SN2 Transition State protonation->transition + X- (Nucleophile) products Alcohol (R-OH) + Alkyl Halide (R'-X) transition->products G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acid (0.1M HCl, 60°C) start->acid base Base (0.1M NaOH, 60°C) start->base oxidation Oxidation (3% H2O2, RT) start->oxidation thermal Thermal (80°C) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze All Samples (HPLC-UV/MS) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Characterize Degradants & Assess Stability analysis->report

Caption: Workflow for a comprehensive forced degradation study.

References

  • Vertex AI Search. (2023).
  • U.K. Singh, et al. (2006). Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. Applied and Environmental Microbiology.
  • Laidler, K. J., & McKenney, D. J. (1964). The Thermal Decomposition of Methyl‐n‐Butyl Ether. The Journal of Chemical Physics.
  • Jones, W. R., & Morales, W. (1983). Thermal and oxidative degradation studies of formulated c-ethers by gel-permeation chromatography. NASA Technical Reports Server.
  • Cornelissen, S., et al. (2011).
  • Scherer, T., et al. (2001). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus. ASM Journals.
  • Archer, W. L. (1962). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development.
  • Wikipedia. Ether cleavage.
  • Archer, W. L., & Bozer, K. B. (1962). Oxidative Degradation of Polyphenyl Ethers. Industrial & Engineering Chemistry Product Research and Development.
  • Longdom Publishing. Synthesis and Cleavage of Ethers.
  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid.
  • Staudinger, H., & Schlenker, E. (1951). The thermal decomposition of diethyl ether. V. The production of ethanol from diethyl ether and the pyrolysis of ethanol. Semantic Scholar.
  • Stapleton, H. M., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-Ethylhexyltetrabromobenzoate and Di(2-ethylhexyl)tetrabromophthalate.
  • Li, X., et al. (2018). [Investigation of thermal and thermo-oxidative degradation of poly(ether ether ketone)
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Stapleton, H. M., et al. (2009). Photodegradation Pathways of Nonabrominated Diphenyl Ethers, 2-ethylhexyltetrabromobenzoate and di(2-ethylhexyl)
  • Organic Chemistry Portal. Allyl Ethers.

Sources

troubleshooting guide for the polymerization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the polymerization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of polymerizing this multifunctional monomer. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of well-defined polymers for your advanced applications.

Introduction to the Monomer and Its Challenges

This compound is a glycidyl ether derivative that offers the potential for creating functional polyethers with pendant benzyl, allyl, and hydroxyl groups. These functionalities are valuable for subsequent modifications and for tailoring the final properties of the polymer. However, the simultaneous presence of a reactive epoxide ring, a potentially labile allyl group, and a nucleophilic secondary alcohol presents unique challenges during polymerization. This guide will address these challenges in the context of the two primary polymerization methods for epoxides: anionic ring-opening polymerization (AROP) and cationic ring-opening polymerization (CROP).

Troubleshooting Guide: Navigating Common Polymerization Issues

This section addresses specific problems you may encounter during the polymerization of this compound, providing potential causes and actionable solutions.

Issue 1: Low Monomer Conversion or Polymerization Fails to Initiate

Question: I am not observing any significant monomer consumption, or the polymerization of this compound is not starting. What could be the cause, and how can I fix it?

Answer:

Failure to initiate polymerization is a common issue that can often be traced back to impurities or suboptimal reaction conditions.

Possible Causes & Solutions:

  • Impurities in Monomer or Solvent: Water, alcohols, or other protic impurities can react with and consume the initiator, especially in anionic polymerizations.

    • Solution: Ensure your monomer is rigorously purified, for instance, by distillation over a suitable drying agent like calcium hydride (CaH₂). Solvents should be freshly dried using appropriate methods (e.g., distillation from sodium/benzophenone for THF).

  • Inactive Initiator: The initiator may have degraded due to improper storage or handling.

    • Solution: Use a freshly prepared or properly stored initiator. For anionic polymerizations using alkoxide initiators, it's often best to prepare them in situ. For example, potassium naphthalenide can be used to titrate an alcohol initiator like benzyl alcohol until a persistent faint green color is observed, indicating complete deprotonation.[1]

  • Inappropriate Initiator/Catalyst Choice: The chosen initiator or catalyst may not be effective for the ring-opening of this specific epoxide under the selected conditions.

    • Solution for AROP: Strong bases like potassium alkoxides are generally effective.[1]

    • Solution for CROP: Brønsted acids (e.g., triflic acid) or Lewis acids (e.g., boron trifluoride etherate, BF₃·OEt₂) are common initiators.[2]

  • Low Polymerization Temperature: The activation energy for ring-opening may not be reached at the current temperature.

    • Solution: While higher temperatures can introduce side reactions, a modest increase in temperature may be necessary to initiate polymerization. Monitor the reaction closely.

Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)

Question: My synthesized polymer has a very broad molecular weight distribution (PDI > 1.5) according to Gel Permeation Chromatography (GPC). How can I achieve a more controlled polymerization?

Answer:

A high PDI suggests a lack of control over the polymerization process, often due to chain transfer reactions, slow initiation relative to propagation, or the presence of multiple active species.

Possible Causes & Solutions:

  • Chain Transfer to Monomer: The secondary hydroxyl group on the monomer can act as a chain transfer agent, particularly in cationic ring-opening polymerization (CROP).[3][4] This terminates one growing chain and initiates a new one, leading to a broader distribution of chain lengths.

    • Solution 1: Protecting Group Strategy: Protect the hydroxyl group before polymerization. A common protecting group for alcohols is a silyl ether, such as a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ether.[5][6] These are generally stable under anionic and many cationic polymerization conditions and can be removed post-polymerization.

    • Solution 2: Monomer-Activated Polymerization: For anionic polymerization, using a monomer-activated system with a bulky Lewis acid (e.g., i-Bu₃Al) and an onium salt initiator (e.g., NOct₄Br) can suppress chain transfer.[7]

  • Isomerization of the Allyl Group (in AROP): At elevated temperatures, strong bases used in AROP can catalyze the isomerization of the pendant allyl ether to a propenyl ether.[1] The propenyl ether can participate in side reactions that disrupt controlled polymerization.

    • Solution: Conduct the anionic polymerization at lower temperatures (e.g., room temperature or below). Polymerizations of allyl glycidyl ether have been shown to have minimal isomerization at temperatures below 40°C.[1]

  • Slow Initiation: If the rate of initiation is slower than the rate of propagation, not all chains will start growing at the same time, resulting in a broader PDI.

    • Solution: Ensure rapid and efficient initiation by using a highly reactive initiator and ensuring it is well-mixed with the monomer at the start of the reaction.

Experimental Protocol 1: Protection of the Hydroxyl Group

  • Dissolve this compound in anhydrous dichloromethane (DCM).

  • Add a slight excess (1.1 equivalents) of a silylating agent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole).

  • Stir the reaction at room temperature until complete conversion is observed by TLC or NMR.

  • Quench the reaction, perform an aqueous workup, and purify the silyl-protected monomer by column chromatography.

  • Thoroughly dry the protected monomer before use in polymerization.

Issue 3: Low Molecular Weight Polymer

Question: The molecular weight of my polymer is consistently lower than the theoretical value based on the monomer-to-initiator ratio. Why is this happening?

Answer:

A lower-than-expected molecular weight is typically a result of premature termination of the growing polymer chains or the presence of chain transfer agents.

Possible Causes & Solutions:

  • Chain Transfer Reactions: As mentioned previously, the secondary hydroxyl group is a primary culprit for chain transfer in CROP.[3][4]

    • Solution: Protecting the hydroxyl group is the most effective strategy.[5][6]

  • Impurities Acting as Chain Transfer Agents: Protic impurities like water or residual alcohol from monomer synthesis will lead to premature termination.

    • Solution: Rigorous purification of all reagents and solvents is critical.

  • Side Reactions with the Allyl Group: In cationic polymerization, the electron-rich double bond of the allyl group can potentially react with the cationic propagating center, leading to branching or termination.

    • Solution: Cationic polymerization of monomers with allyl groups can be challenging. Anionic polymerization is often more tolerant of the allyl functionality, provided the temperature is controlled to prevent isomerization.[1] If CROP is necessary, using a protecting group for the allyl group might be considered, although this adds synthetic complexity.[2]

Logical Relationship of Troubleshooting Low Molecular Weight

A Low Molecular Weight Polymer B Chain Transfer to Monomer (OH group) A->B C Impurities (e.g., Water) A->C D Allyl Group Side Reactions (CROP) A->D E Protect Hydroxyl Group B->E F Purify Monomer and Solvent C->F G Consider AROP or Protect Allyl Group D->G

Caption: Troubleshooting workflow for low molecular weight polymer.

Frequently Asked Questions (FAQs)

Q1: Which polymerization method, anionic or cationic, is better for this compound?

A1: The choice depends on the desired polymer architecture and tolerance for synthetic modifications.

  • Anionic Ring-Opening Polymerization (AROP) is generally more tolerant of the allyl group, but the secondary alcohol must be deprotonated to act as the initiator or protected to avoid side reactions. Isomerization of the allyl group is a concern at higher temperatures.[1]

  • Cationic Ring-Opening Polymerization (CROP) is highly susceptible to chain transfer from the secondary hydroxyl group, making protection of this group almost mandatory for achieving controlled polymerization.[3] The allyl group may also lead to side reactions.

For a more controlled polymerization with fewer side reactions involving the allyl group, a low-temperature AROP with a protected hydroxyl group is often the more reliable approach.

Q2: How can I confirm the structure of my polymer and determine if side reactions have occurred?

A2: A combination of spectroscopic and chromatographic techniques is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the polymer structure. Look for the disappearance of the epoxide protons and the appearance of the polyether backbone signals. ¹H NMR can also be used to detect the isomerization of the allyl group by the appearance of signals corresponding to the propenyl group.

  • Gel Permeation Chromatography (GPC): GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A low PDI (typically < 1.2) indicates a controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to monitor the disappearance of the characteristic epoxide peak.

Q3: What are some suitable initiator systems for the AROP of this monomer?

A3: For AROP, a common and effective approach is to use an alkoxide initiator. You can generate the initiating species from the monomer itself by reacting it with a strong, non-nucleophilic base like potassium naphthalenide. This ensures that the initiator has the same structure as the repeating unit. Alternatively, an external alcohol like benzyl alcohol can be deprotonated with a strong base to form the initiator.[1] For monomer-activated systems, a combination of an onium salt and a trialkylaluminum compound can provide excellent control.[7]

Q4: Can I perform a one-pot deprotection of the silyl-protected hydroxyl group after polymerization?

A4: Yes, silyl ethers are typically removed under acidic conditions (e.g., with a dilute solution of HCl in the polymerization solvent) or with a fluoride source like tetrabutylammonium fluoride (TBAF). This can often be done as a final step in the workup of the polymerization. Ensure that the deprotection conditions do not affect other functional groups in your polymer.

Q5: How does the bulky benzyl group affect the polymerization?

A5: The bulky benzyl group can influence the polymerization kinetics and the physical properties of the resulting polymer. Bulky substituents on glycidyl ethers can sometimes lead to faster conversions in solid-state mechanochemical polymerizations, though this is less relevant for solution polymerizations.[8] In solution, steric hindrance from the benzyl group might slightly decrease the propagation rate compared to less substituted glycidyl ethers. The rigidity of the benzyl group will also affect the thermal properties, such as the glass transition temperature (Tg), of the final polymer.[3]

Summary of Troubleshooting Strategies

IssuePotential CauseRecommended SolutionPolymerization Method
Low Conversion Impurities, Inactive InitiatorRigorous purification, Fresh initiatorAROP & CROP
High PDI Chain Transfer (OH group)Protect hydroxyl groupCROP
Allyl IsomerizationLow polymerization temperatureAROP
Low Molecular Weight Chain Transfer, ImpuritiesProtect hydroxyl group, Purify reagentsCROP & AROP
Allyl Side ReactionsConsider AROP over CROPCROP

Experimental Workflow for Controlled Polymerization

cluster_prep Monomer Preparation cluster_poly Polymerization cluster_post Post-Polymerization Monomer This compound Protect Protect OH group (e.g., silylation) Monomer->Protect PurifyMonomer Purify Protected Monomer Protect->PurifyMonomer Polymerize Anionic Ring-Opening Polymerization (Low Temp) PurifyMonomer->Polymerize Initiator Prepare Initiator (e.g., K-naphthalenide + Benzyl Alcohol) Initiator->Polymerize Terminate Terminate with Protic Source Polymerize->Terminate Deprotect Deprotect OH group (if necessary) Terminate->Deprotect PurifyPolymer Purify Polymer (Precipitation) Deprotect->PurifyPolymer Characterize Characterize (NMR, GPC, FTIR) PurifyPolymer->Characterize

Caption: Recommended workflow for controlled polymerization.

This guide provides a comprehensive overview of the potential challenges and solutions for the polymerization of this compound. By understanding the reactivity of the functional groups and implementing the appropriate strategies, researchers can achieve the synthesis of well-defined, functional polyethers for a variety of advanced applications.

References

  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Crivello, J. V. (2006). Cationic photopolymerization of biobased oxetane monomers obtained from adipic, itaconic, and citric acid functionalization. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6435-6448.
  • Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Medicinal Chemistry, 16:131.
  • Hensley, A. J., et al. (2012). Poly(allyl glycidyl ether)-A versatile and functional polyether platform. Polymer Chemistry, 3(4), 856-864.
  • Nishikubo, T., et al. (2001). Polymerization of Glycidyl Phenyl Ether with Benzyl Phenylphosphonates as Novel Thermally Latent Initiators. Macromolecules, 34(12), 3821-3826.
  • Lynd, N. A., et al. (2012). Reactivity Ratios and Mechanistic Insight for Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules, 45(8), 3386-3392.
  • Karakawa, M., et al. (2002). The utility of a 3-O-allyl group as a protective group for ring-opening polymerization of alpha-D-glucopyranose 1,2,4-orthopivalate derivatives. Biomacromolecules, 3(3), 538-546.
  • Carlotti, S., et al. (2010). Controlled Polymerization of Glycidyl Methyl Ether Initiated by Onium Salt/Triisobutylaluminum and Investigation of the Polymer LCST. Macromolecular Chemistry and Physics, 211(12), 1351-1359.
  • Yoshida, E. (2011). Selective Controlled/Living Photoradical Polymerization of Glycidyl Methacrylate, Using a Nitroxide Mediator in the Presence of a Photosensitive Triarylsulfonium Salt. Polymers, 3(2), 796-807.
  • Chen, X., et al. (2021). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Frontiers in Chemistry, 9, 684473.
  • Lynd, N. A., & Hillmyer, M. A. (2012). Reactivity Ratios and Mechanistic Insight for Anionic Ring-Opening Copolymerization of Epoxides. Macromolecules, 45(8), 3386–3392.
  • Seeberger, P. H. (Ed.). (2007).
  • LibreTexts. (2021). 15.10: Protection of Hydroxyl Groups. Chemistry LibreTexts.
  • Kim, J., et al. (2023). Anionic ring-opening polymerization of functional epoxide monomers in the solid state.
  • Gosecka, M., & Gosecki, M. (2022). Significance of Polymers with “Allyl” Functionality in Biomedicine. International Journal of Molecular Sciences, 23(15), 8563.
  • Zhang, Y., et al. (2018). Selective ring-opening polymerization of glycidyl esters: a versatile synthetic platform for glycerol-based (co)polyethers. Polymer Chemistry, 9(28), 3925-3932.
  • Theato, P., et al. (2023). AROMA: Anionic ring-opening monomer addition of allyl glycidyl ether to methoxy poly(ethylene glycol) for the synthesis of sequence-controlled polymers.
  • Pojman, J. A., et al. (2014). Chain Transfer Agents in Cationic Epoxide Polymerizations: Kinetic and Physical Effects. RadTech Conference Proceedings.
  • Rodriguez, C. G., et al. (2017).
  • Rodriguez, C. G., et al. (2017).
  • Dworak, A., et al. (2009). Chain transfer reactions limit the molecular weight of polyglycidol prepared via alkali metal based initiating systems. Polymer Bulletin, 62(3), 325-334.
  • Penczek, S., & Kubisa, P. (1993). Cationic Ring-Opening Polymerization of Cyclic Ethers. In Cationic Polymerizations (pp. 13-86). Springer, Berlin, Heidelberg.
  • Polysciences, Inc. (n.d.). Glycidyl Glycerol-Ether, Polyfunctional.
  • Gallei, M., et al. (2014). Vinylphenylglycidyl ether-based colloidal architectures: high-functionality crosslinking reagents, hybrid raspberry-type particles and smart hydrophobic surfaces. Polymer Chemistry, 5(21), 6245-6256.
  • Theato, P., et al. (2015). Hydrogels with multiple clickable anchor points: synthesis and characterization of poly(furfuryl glycidyl ether)-block-poly(ethylene glycol) macromonomers. Polymer Chemistry, 6(20), 3748-3758.
  • Pascual, S., et al. (1994). End-group analysis of poly(phenyl glycidyl ether), 1. Hydroxylic groups using 1H and 13C nuclear magnetic resonance. Macromolecular Chemistry and Physics, 195(10), 3467-3480.
  • Boyer, C., et al. (2018). Post-polymerization modification reactions of poly(glycidyl methacrylate)s. Polymer Chemistry, 9(15), 1846-1881.

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Technical Support Center: Synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and efficient synthesis of this versatile chemical intermediate.

Introduction to the Synthesis

This compound, also known as 1-(Benzyloxy)-3-(allyloxy)propan-2-ol, is a valuable building block in organic synthesis. Its structure incorporates a benzyl ether, an allyl ether, and a secondary alcohol, making it a trifunctional intermediate for the synthesis of more complex molecules, particularly in the development of glycerol derivatives and other pharmacologically active compounds.

The synthesis typically proceeds via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1] This involves the reaction of an alkoxide with a suitable organohalide. In the context of scaling up this specific synthesis, careful consideration of reaction conditions, reagent purity, and potential side reactions is crucial for achieving high yields and purity.

Recommended Synthesis Workflow

The most common and scalable approach for synthesizing this compound involves the reaction of benzyl alcohol with allyl glycidyl ether. This pathway is advantageous as it builds the core structure in a single, efficient step.

Reaction Mechanism

The reaction proceeds via a base-catalyzed ring-opening of the epoxide in allyl glycidyl ether by the benzyl alcohol nucleophile. The base deprotonates the benzyl alcohol to form the more nucleophilic benzyl alkoxide, which then attacks one of the electrophilic carbons of the epoxide ring.

Reaction_Mechanism cluster_step1 Step 1: Deprotonation of Benzyl Alcohol cluster_step2 Step 2: Nucleophilic Attack on Allyl Glycidyl Ether cluster_step3 Step 3: Protonation BnOH Benzyl Alcohol (BnOH) BnO- Benzyl Alkoxide (BnO⁻) BnOH->BnO- + Base Base Base (e.g., NaOH) H2O Water (H₂O) Base->H2O AGE Allyl Glycidyl Ether BnO-->AGE Nucleophilic Attack Product_Intermediate Intermediate AGE->Product_Intermediate Final_Product 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol Product_Intermediate->Final_Product + H₂O (from Step 1) Experimental_Workflow start Start setup 1. Reaction Setup (Benzyl Alcohol, DCM, NaOH) start->setup end End addition 2. Add Allyl Glycidyl Ether setup->addition reflux 3. Reflux (4-6 hours) Monitor by TLC addition->reflux workup 4. Aqueous Work-up reflux->workup extraction 5. Extraction with DCM workup->extraction drying 6. Drying and Concentration extraction->drying purification 7. Column Chromatography drying->purification characterization 8. Product Characterization (NMR, IR, MS) purification->characterization characterization->end

Sources

Validation & Comparative

A Researcher's Guide to the Spectroscopic Elucidation of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol via ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug development and materials science, the unambiguous structural confirmation of novel synthetic molecules is a cornerstone of rigorous scientific inquiry. For molecules such as 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol[1], which incorporates multiple functional groups including a benzyl ether, an allyl ether, and a secondary alcohol, a detailed spectroscopic analysis is paramount. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, offering a comparative framework against related structural motifs and detailing the experimental rationale.

The power of NMR spectroscopy lies in its ability to provide a detailed atomic-level map of a molecule, revealing the connectivity and chemical environment of each nucleus. This guide is structured to walk researchers through the process of spectral acquisition, interpretation, and validation, ensuring a high degree of confidence in the final structural assignment.

Part 1: The Experimental Workflow: Acquiring High-Fidelity NMR Data

The validity of any spectral interpretation is fundamentally reliant on the quality of the acquired data. The following protocol outlines a robust methodology for obtaining high-resolution ¹H and ¹³C NMR spectra, designed to minimize artifacts and ensure reproducibility.

Sample Preparation and Instrumentation

A precisely executed sample preparation is the first step towards a clean spectrum. The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds due to its excellent dissolving power and the presence of a single, well-defined residual solvent peak for ¹H NMR (δ ~7.26 ppm) and a characteristic triplet for ¹³C NMR (δ ~77.16 ppm) that can be used for spectral referencing.

Step-by-Step Protocol:

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). TMS serves as the internal standard, with its signal defined as 0.00 ppm in both ¹H and ¹³C NMR spectra[2].

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion and resolution.

NMR Acquisition Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Analyte (5-10 mg) B Dissolve in CDCl3 with TMS (~0.6 mL) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Tune, Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference to TMS (0 ppm) I->J K Integration & Peak Picking J->K L Structural Assignment K->L

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Part 2: Structural Elucidation and Spectral Analysis

A systematic assignment of the NMR signals is crucial for confirming the molecular structure. Below is the structure of this compound with atoms labeled for the subsequent NMR analysis.

Caption: Labeled structure of this compound.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts are based on analogous structures found in the literature.

Proton Label Description Expected δ (ppm) Expected Multiplicity Rationale & Comparative Data
Hg Phenyl Protons7.2 - 7.4Multiplet (m)Aromatic protons typically resonate in this region. In simple benzyl ethers, these protons appear around 7.3 ppm.[3]
Hf Vinylic Proton (-CH=)5.8 - 6.0Dd of dts (ddt)This proton is coupled to both the cis and trans terminal vinyl protons (He) and the allylic protons (Hd). Diallyl ether shows a similar signal around 5.9 ppm.[4]
He Terminal Vinylic Protons (=CH₂)5.1 - 5.3Multiplet (m)These two protons are diastereotopic and will show distinct signals, each coupled to the other geminal proton and the vicinal proton (Hf).
Ha Benzylic Protons (-O-CH₂-Ph)~4.5Singlet (s)These protons are adjacent to both an oxygen atom and a phenyl group, leading to significant deshielding. In benzyl ether, this signal is at 4.54 ppm.[3]
Hd Allylic Protons (-O-CH₂-CH=)~4.0Doublet (d)These protons are adjacent to an oxygen and a double bond. They are coupled to the vinylic proton (Hf). Diallyl ether shows this signal at 3.98 ppm.[4]
Hc CH-OH Proton~3.9 - 4.1Multiplet (m)The proton on the carbon bearing the hydroxyl group is deshielded by the oxygen. Its chemical shift is variable and depends on concentration and temperature.[5]
Hb Propanol Backbone (-CH₂)~3.5 - 3.7Multiplet (m)These protons are adjacent to the chiral center (c) and are diastereotopic, potentially leading to complex splitting patterns. They are coupled to the proton at position c.
-OH Hydroxyl Proton2.0 - 4.0Broad Singlet (br s)The chemical shift of the hydroxyl proton is highly variable and often appears as a broad singlet due to rapid exchange with trace amounts of acid or water.[6] This peak can be confirmed by its disappearance upon adding a drop of D₂O to the sample.[5]
¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

Carbon Label Description Expected δ (ppm) Rationale & Comparative Data
C (ipso) Phenyl C-O~138The aromatic carbon directly attached to the benzylic ether oxygen.
C (o, m, p) Phenyl Carbons127 - 129Typical range for unsubstituted benzene ring carbons.[7]
Cf Vinylic Carbon (-CH=)~134The internal carbon of the allyl group's double bond. In allyl ethers, this appears around 134-135 ppm.[4][8]
Ce Terminal Vinylic Carbon (=CH₂)~117The terminal carbon of the double bond is more shielded than the internal carbon. Allyl ethers show this signal around 117 ppm.[4][8]
Ca Benzylic Carbon (-O-CH₂-Ph)~73This carbon is attached to an oxygen and a phenyl group. Typical values for benzyl ethers are in the 70-75 ppm range.
Cd Allylic Carbon (-O-CH₂-CH=)~72This carbon is attached to an oxygen and is part of the allyl group.
Cb Propanol Backbone (-CH₂-O)~70-71These carbons are attached to ether oxygens, placing them in this characteristic downfield region.
Cc CH-OH Carbon~69-70The carbon bearing the hydroxyl group typically appears in the 50-90 ppm range.[6] Its specific shift is influenced by the adjacent ether linkages.

Part 3: Comparative Analysis with Alternative Structures

To build confidence in the spectral assignments, it is instructive to compare the expected data with that of simpler, related molecules.

  • Benzyl Ether (C₆H₅CH₂OCH₂C₆H₅) : The key signals are the benzylic protons (Ha) at δ 4.54 ppm and the aromatic protons (Hg) at δ ~7.3 ppm.[3] This supports the assignment of the benzylic moiety in our target molecule.

  • Diallyl Ether (CH₂=CHCH₂OCH₂CH=CH₂) : This molecule provides a model for the allyloxy group. Its ¹H NMR shows vinylic protons (Hf, He) at δ 5.9 and 5.2-5.3 ppm, and allylic protons (Hd) at δ 3.98 ppm.[4] The ¹³C NMR shows signals at δ ~134 ppm (Cf), ~117 ppm (Ce), and ~72 ppm (Cd).[4] These values are in excellent agreement with the expected shifts for the allyloxy fragment of our target compound.

This comparative approach, breaking down the molecule into its constituent functional groups and analyzing reference compounds, is a powerful strategy for validating NMR assignments in complex molecules.

Conclusion

The structural elucidation of this compound is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. By systematically assigning each signal based on established chemical shift ranges, coupling patterns, and comparison with analogous structures, researchers can achieve a high degree of confidence in the molecular structure. The protocols and analytical reasoning presented in this guide provide a comprehensive framework for scientists engaged in the synthesis and characterization of novel organic compounds, ensuring both scientific rigor and data integrity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). Allyl ether(557-40-4) 13C NMR spectrum.
  • ChemicalBook. (n.d.). Benzyl ether(103-50-4) 1H NMR spectrum.
  • SpectraBase. (n.d.). Benzyl tert-butyl ether - Optional[1H NMR] - Chemical Shifts.
  • ChemicalBook. (n.d.). Benzyl methyl ether(538-86-3) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Allyl phenyl ether(1746-13-0) 13C NMR spectrum.
  • SpectraBase. (n.d.). Allyl ether - Optional[13C NMR] - Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (n.d.). 10: chemical shifts for 1 H (upper spectrum) and for 13 C (lower spectrum).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only.
  • Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • ChemicalBook. (2023, May 30). This compound.
  • ChemicalBook. (n.d.). 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis.
  • PubChem. (n.d.). 1,3-Bis(benzyloxy)propan-2-ol.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,3-Bis(benzyloxy)-2-propanol.

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mass spectrometry data for 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric and Spectroscopic Characterization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of novel molecules is paramount. This compound, a glycerol derivative featuring benzyl and allyl ether functionalities, presents a unique analytical challenge. This guide provides a comprehensive, multi-technique approach to its characterization, focusing on predictive mass spectrometry and its synergistic integration with orthogonal spectroscopic methods. As Senior Application Scientists, our goal is not merely to present data but to illuminate the strategic thinking behind a robust analytical workflow.

Part 1: Mass Spectrometric Analysis: A Predictive Approach

Given the absence of extensive, publicly available experimental mass spectra for this compound, we will construct a predictive model based on its constituent functional groups: a benzyl ether, an allyl ether, and a secondary alcohol. This predictive framework is an essential tool for any researcher encountering a novel compound.

Choosing the Right Ionization Technique

The selection of an appropriate ionization source is the critical first step in any mass spectrometry experiment. The polarity and volatility of this compound (Molecular Weight: 222.28 g/mol ) make it amenable to several techniques.

  • Electrospray Ionization (ESI): As a polar molecule with a hydroxyl group, it is an excellent candidate for ESI. This soft ionization technique is ideal for identifying the intact molecule, primarily through protonation or sodiation in positive ion mode. We anticipate the formation of [M+H]⁺ (m/z 223.13) and [M+Na]⁺ (m/z 245.11) adducts.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly suitable for moderately polar compounds. It often yields the protonated molecule [M+H]⁺ and can sometimes induce in-source fragmentation, providing initial structural clues.

  • Electron Ionization (EI): While typically used for more volatile, non-polar compounds, EI can be employed following derivatization (e.g., silylation of the hydroxyl group). However, direct analysis would likely lead to extensive fragmentation, making it difficult to identify the molecular ion (M⁺˙ at m/z 222.12).

For the purpose of detailed structural elucidation via tandem MS (MS/MS), ESI is the preferred starting point due to its ability to generate a stable and abundant precursor ion ([M+H]⁺).

Predicted Tandem Mass Spectrometry (MS/MS) Fragmentation

The fragmentation pattern of the [M+H]⁺ precursor ion (m/z 223.13) can be predicted by examining the lability of its chemical bonds. The benzyl and allyl groups are particularly informative.

Key Predicted Fragmentation Pathways:

  • Loss of the Allyl Group: Cleavage of the allyloxy moiety is a probable pathway, leading to the loss of allyl alcohol (58.08 Da) and the formation of a stable fragment at m/z 165.09.

  • Formation of the Tropylium Ion: The most characteristic fragmentation for benzyl ethers is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.05. This is often the base peak in the spectrum and is a strong indicator of the benzyl group's presence.

  • Cleavage of the Benzyl Group: The loss of the benzyl group as toluene (92.14 Da) can also occur, resulting in a fragment at m/z 131.07.

The following diagram illustrates these predicted fragmentation pathways from the protonated molecule.

G cluster_main Predicted MS/MS Fragmentation of [M+H]⁺ mol [M+H]⁺ This compound m/z 223.13 frag1 Loss of Allyl Alcohol (-58.08 Da) mol->frag1 frag2 Formation of Tropylium Ion mol->frag2 frag3 Loss of Toluene (-92.14 Da) mol->frag3 ion1 [C₁₀H₁₃O₂]⁺ m/z 165.09 frag1->ion1 ion2 [C₇H₇]⁺ m/z 91.05 frag2->ion2 ion3 [C₆H₁₁O₃]⁺ m/z 131.07 frag3->ion3

Caption: Predicted fragmentation of protonated this compound.

Table 1: Summary of Predicted m/z Values for Key Ions

Ion DescriptionPredicted m/zIonization Mode
Protonated Molecule [M+H]⁺223.13ESI/APCI (+)
Sodiated Adduct [M+Na]⁺245.11ESI (+)
Fragment from Loss of Allyl Alcohol165.09ESI-MS/MS
Fragment from Loss of Toluene131.07ESI-MS/MS
Tropylium Ion91.05ESI-MS/MS

Part 2: Orthogonal Verification with Spectroscopic Techniques

While mass spectrometry provides invaluable information about molecular weight and fragmentation, it does not offer a complete picture of the molecule's connectivity and stereochemistry. For this, we turn to orthogonal techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for determining the carbon-hydrogen framework of an organic molecule.

  • ¹H NMR: Would confirm the presence of all proton environments. Key expected signals include the aromatic protons of the benzyl group (δ ~7.3 ppm), the benzylic methylene protons (δ ~4.5 ppm), the vinyl protons of the allyl group (δ ~5.9 and ~5.2 ppm), and the protons of the glycerol backbone.

  • ¹³C NMR: Would identify all unique carbon atoms. We would expect to see signals for the aromatic carbons, the benzylic carbon (~70 ppm), the carbons of the allyl group (including two in the sp² region), and the three carbons of the glycerol backbone.

  • 2D NMR (COSY, HSQC): These experiments would be crucial to definitively establish the connectivity between protons and carbons, confirming the precise arrangement of the benzyl and allyl ether groups on the glycerol scaffold.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

  • O-H Stretch: A broad absorption band around 3400 cm⁻¹ would be a clear indication of the secondary alcohol.

  • C-H Stretches: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹.

  • C=C Stretch: A peak around 1650 cm⁻¹ would confirm the presence of the alkene in the allyl group.

  • C-O Stretches: Strong C-O stretching bands in the 1150-1050 cm⁻¹ region would be indicative of the ether linkages.

Table 2: Comparison of Information from Different Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patternHigh sensitivity, small sample requirementLimited connectivity information, isomers can be indistinguishable
NMR Spectroscopy Detailed connectivity (¹H, ¹³C, 2D NMR), stereochemistryUnambiguous structure determinationLower sensitivity, larger sample amount needed, longer acquisition times
FTIR Spectroscopy Presence of functional groupsFast, non-destructive, provides a molecular "fingerprint"Does not provide detailed connectivity, limited for complex mixtures

Part 3: An Integrated Analytical Workflow for Unambiguous Identification

A self-validating protocol relies on the convergence of data from multiple, independent techniques. The following workflow ensures the highest level of confidence in the structural assignment of this compound.

G cluster_workflow Integrated Analytical Workflow start Synthesized Compound (Purity Check by LC-UV) ms Step 1: LC-MS Analysis (ESI-QTOF) start->ms hrms Confirm MW & Formula (HRMS Data) ms->hrms Accurate Mass msms Propose Structure (MS/MS Fragmentation) ms->msms Fragmentation final Unambiguous Structural Elucidation hrms->final nmr Step 2: NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) msms->nmr Hypothesis connectivity Confirm Connectivity & Isomeric Purity nmr->connectivity ftir Step 3: FTIR Spectroscopy connectivity->ftir Orthogonal Check connectivity->final functional_groups Confirm Functional Groups (OH, C=C, C-O) ftir->functional_groups functional_groups->final

Caption: A robust workflow for the structural elucidation of novel compounds.

Step-by-Step Methodology:

  • LC-MS Analysis: The sample is first analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) using an ESI source coupled to a high-resolution mass spectrometer (e.g., a Q-TOF). This provides an accurate mass measurement to confirm the elemental composition (C₁₃H₁₈O₃) and reveals the retention time and purity of the compound.

  • Tandem MS (MS/MS): A targeted MS/MS experiment is performed on the precursor ion (m/z 223.13). The resulting fragmentation spectrum is compared against the predicted pathways (loss of allyl alcohol, formation of tropylium ion) to build confidence in the proposed structure.

  • NMR Analysis: The purified compound is subjected to a full suite of NMR experiments (¹H, ¹³C, COSY, HSQC). This data is used to independently verify the carbon-hydrogen framework and the precise location of the ether linkages, resolving any ambiguity from the MS data.

  • FTIR Analysis: An FTIR spectrum is acquired to provide rapid, confirmatory evidence for the key functional groups (hydroxyl, alkene, ether), ensuring the proposed structure is consistent with its vibrational properties.

  • Data Consolidation: The data from all three techniques are cross-referenced. The unambiguous identification of this compound is achieved when the MS, NMR, and FTIR data all converge to support the same molecular structure.

By integrating predictive mass spectrometry with definitive spectroscopic techniques, researchers can move beyond simple detection to achieve a deep and confident understanding of molecular structure, a cornerstone of modern drug development and chemical research.

Decoding the Molecular Fingerprint: A Comparative Guide to the FTIR Spectrum of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and complex organic synthesis, the precise characterization of novel molecules is paramount. 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a key intermediate in various synthetic pathways, presents a unique spectroscopic challenge due to its combination of multiple functional groups.[1][2][3] This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound, offering a comparative approach to understanding its distinct spectral features. By dissecting the contributions of its constituent chemical moieties—a secondary alcohol, a benzyl ether, and an allyl ether—we furnish a robust framework for its identification and quality assessment.

The Predicted Infrared Spectrum: A Composite of Functional Groups

While a publicly available experimental FTIR spectrum for this compound is not readily found, a detailed prediction can be constructed based on the well-established absorption frequencies of its functional groups. The molecule's structure incorporates a secondary alcohol, an aromatic phenyl ring, an ether linkage to a benzyl group, and another ether linkage to an allyl group. Each of these components will give rise to characteristic absorption bands in the infrared spectrum.

Core Structural Components and Their Expected FTIR Signatures:

  • Secondary Alcohol (-OH): The presence of the hydroxyl group is expected to produce a strong, broad absorption band in the region of 3500-3200 cm⁻¹ due to O-H stretching vibrations, broadened by intermolecular hydrogen bonding.[4][5][6][7] A C-O stretching vibration for a secondary alcohol is typically observed between 1150 and 1075 cm⁻¹.[4][8]

  • Aromatic Ring (Phenyl Group): The phenyl group will exhibit multiple characteristic peaks. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), and C=C stretching vibrations within the aromatic ring, which appear as a series of sharp bands in the 1600-1450 cm⁻¹ region.[5] Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the ring.[5]

  • Ether Linkages (C-O-C): The molecule contains two distinct ether linkages: a benzyl ether and an allyl ether. The asymmetric C-O-C stretching of ethers typically results in a strong absorption band between 1300 and 1000 cm⁻¹.[9][10] For an aryl alkyl ether (like the benzyl ether component), a strong, characteristic band is expected between 1300-1200 cm⁻¹.[9] The alkyl ether (allyl ether) component will also contribute to the C-O stretching in the 1150-1070 cm⁻¹ range.[9]

  • Allyl Group (CH₂=CH-CH₂-): The allyl group will introduce several specific peaks. The C=C stretching of the double bond is expected around 1645 cm⁻¹. The =C-H stretching will appear above 3000 cm⁻¹, likely overlapping with the aromatic C-H stretches. The out-of-plane bending of the =C-H bond will also give rise to characteristic absorptions.

Comparative Spectral Analysis: Isolating Functional Group Contributions

To substantiate our predicted spectrum, we will compare it with the known FTIR spectra of simpler molecules that contain the individual functional groups present in our target compound.

Functional GroupComparative MoleculeKey Characteristic Peaks (cm⁻¹)Reference
Secondary Alcohol 2-Propanol~3350 (broad O-H stretch), ~1130 (C-O stretch)[8]
Benzyl Ether Benzyl Phenyl Ether~3060, 3030 (aromatic C-H stretch), ~1600, 1500 (aromatic C=C stretch), ~1240 (asymmetric C-O-C stretch)[11]
Allyl Ether Allyl Ethyl Ether~3080 (=C-H stretch), ~2980, 2870 (aliphatic C-H stretch), ~1647 (C=C stretch), ~1110 (C-O-C stretch)[12]
Aromatic System Toluene~3030 (aromatic C-H stretch), ~1605, 1495, 1450 (aromatic C=C stretch)

This comparative data allows us to pinpoint the expected regions of absorption for each functional group in the more complex spectrum of this compound.

Experimental Protocol for FTIR Spectrum Acquisition

To ensure the acquisition of a high-quality and reproducible FTIR spectrum of this compound, the following protocol is recommended:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal.

  • Lower the ATR press to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum.

Data Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 32 (to ensure a good signal-to-noise ratio)

  • Apodization: Happ-Genzel

Data Processing:

  • Perform a baseline correction to ensure the baseline is flat.

  • Identify and label the major absorption peaks.

Interpreting the Spectrum: A Self-Validating Approach

The trustworthiness of the spectral interpretation lies in a systematic, self-validating process. The presence of each key functional group should be confirmed by identifying its primary characteristic peaks.

dot graph "FTIR_Interpretation_Workflow" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Start [label="Acquire FTIR Spectrum", shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Broad_OH [label="Broad band at 3500-3200 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Aromatic_CH [label="Sharp peaks > 3000 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Aromatic_CC [label="Sharp bands at 1600-1450 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Ether_CO [label="Strong band at 1300-1000 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Allyl_CC [label="Peak around 1645 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Secondary_CO [label="Peak at 1150-1075 cm⁻¹?", shape="diamond", fillcolor="#FBBC05"]; Confirm_OH [label="Hydroxyl Group Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Aromatic [label="Aromatic Ring Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Ether [label="Ether Linkage Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Allyl [label="Allyl Group Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Confirm_Secondary_OH [label="Secondary Alcohol Confirmed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Confirmation [label="Structure Consistent with Spectrum", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_OH [label="Absence of Hydroxyl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Aromatic [label="Absence of Aromatic Ring", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Ether [label="Absence of Ether Linkage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Allyl [label="Absence of Allyl Group", fillcolor="#EA4335", fontcolor="#FFFFFF"]; No_Secondary_OH [label="Not a Secondary Alcohol", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Broad_OH; Broad_OH -> Confirm_OH [label="Yes"]; Broad_OH -> No_OH [label="No"]; Confirm_OH -> Aromatic_CH; Aromatic_CH -> Aromatic_CC [label="Yes"]; Aromatic_CH -> No_Aromatic [label="No"]; Aromatic_CC -> Confirm_Aromatic [label="Yes"]; Aromatic_CC -> No_Aromatic [label="No"]; Confirm_Aromatic -> Ether_CO; Ether_CO -> Confirm_Ether [label="Yes"]; Ether_CO -> No_Ether [label="No"]; Confirm_Ether -> Allyl_CC; Allyl_CC -> Confirm_Allyl [label="Yes"]; Allyl_CC -> No_Allyl [label="No"]; Confirm_Allyl -> Secondary_CO; Secondary_CO -> Confirm_Secondary_OH [label="Yes"]; Secondary_CO -> No_Secondary_OH [label="No"]; Confirm_Secondary_OH -> Final_Confirmation;

} Figure 1: A logical workflow for the interpretation of the FTIR spectrum of this compound.

Potential Impurities and Their Spectroscopic Signatures

During the synthesis of this compound, several impurities could arise, which would be detectable by FTIR spectroscopy.

  • Starting Materials: Unreacted starting materials such as benzyl alcohol or allyl glycidyl ether would show their characteristic peaks. For instance, a significant excess of benzyl alcohol would result in a more pronounced primary alcohol C-O stretch around 1050 cm⁻¹.

  • Solvent Residue: Residual solvents from the reaction or purification process (e.g., ethanol, ethyl acetate) would exhibit their own distinct FTIR spectra. Ethanol, for example, shows a prominent C-O stretch around 1050 cm⁻¹.[7]

  • Side-Products: The formation of side-products, such as a di-benzylated or di-allylated glycerol, would lead to the disappearance or significant reduction of the O-H stretching band.

Conclusion

The FTIR spectrum of this compound is a rich tapestry of overlapping absorptions from its constituent functional groups. By systematically dissecting the expected contributions of the secondary alcohol, benzyl ether, and allyl ether moieties, and by comparing these to simpler reference molecules, a clear and reliable interpretation of the spectrum can be achieved. This guide provides the necessary framework for researchers to confidently identify this molecule, assess its purity, and ensure the integrity of their synthetic processes. The application of the outlined experimental protocol and logical interpretation workflow will enable the robust characterization of this and other similarly complex molecules.

References

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  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of the main substances: (A) HMTS; (B) allyl glycidyl ether. Retrieved from [Link]

  • Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 31-36.
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A Comparative Analysis of the Reactivity of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol in Free-Radical Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the ever-evolving landscape of polymer chemistry, the demand for functional monomers capable of imparting specific properties to resulting materials is insatiable. 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a molecule possessing a reactive allyl ether moiety alongside hydroxyl and benzyl ether functionalities, presents an intriguing candidate for the synthesis of advanced polymers with tailored characteristics. However, the successful incorporation of such monomers into polymer chains is critically dependent on their reactivity relative to other monomers. This guide provides an in-depth comparison of the predicted reactivity of this compound with that of common industrial monomers such as acrylates, methacrylates, and styrenes in the context of free-radical polymerization. This analysis is grounded in the established principles of polymerization kinetics and supported by experimental data for analogous compounds.

The core challenge in the polymerization of allyl compounds lies in their propensity for degradative chain transfer, a phenomenon that significantly tempers their reactivity compared to vinyl monomers. This guide will dissect the structural nuances of this compound to postulate its behavior and offer a framework for researchers and drug development professionals to strategically design polymerization processes that leverage its unique functionalities.

Understanding Monomer Reactivity in Free-Radical Polymerization

Free-radical polymerization is a chain reaction comprising initiation, propagation, termination, and chain transfer steps.[1] The overall rate and the molecular weight of the resulting polymer are governed by the rate constants of these individual steps. The reactivity of a monomer is a composite of its ability to be attacked by a growing polymer radical (propagation) and its tendency to donate a hydrogen atom to the radical, thereby terminating one chain and initiating another (chain transfer).

Allyl monomers, including allyl ethers, are notoriously less reactive in free-radical polymerization than monomers like acrylates and styrenes.[2] This is primarily due to "degradative chain transfer," where a growing polymer radical abstracts a hydrogen atom from the methylene group adjacent to the oxygen atom of the allyl ether. This results in a resonance-stabilized allylic radical that is less reactive and slower to re-initiate a new polymer chain, thus retarding the overall polymerization rate.[2]

Structural Analysis of this compound

The reactivity of this compound in free-radical polymerization is dictated by the interplay of its three key functional groups:

  • Allyl Ether Group (-O-CH₂-CH=CH₂): This is the primary site for polymerization. Its reactivity is subject to the aforementioned degradative chain transfer.

  • Hydroxyl Group (-OH): The presence of a secondary alcohol can potentially influence the reaction kinetics. It may participate in hydrogen bonding, altering the local polarity and potentially affecting the reactivity of the nearby allyl group. It could also act as a chain transfer agent, though this is generally less significant than the allylic chain transfer.

  • Benzyl Ether Group (-O-CH₂-Ph): The benzylic protons are also susceptible to abstraction by radicals, although to a lesser extent than the allylic protons. The bulky benzyl group may also introduce steric hindrance around the propagating radical chain.

Based on this structure, it is anticipated that this compound will exhibit the characteristic low reactivity of allyl ethers. The electron-donating nature of the ether oxygen atom increases the electron density of the double bond, making it less susceptible to attack by electrophilic radicals.[3] The presence of the additional ether linkage and the hydroxyl group are not expected to fundamentally alter this behavior but may introduce secondary effects on polarity and steric hindrance.

Comparative Reactivity: A Quantitative Perspective

Table 1: Comparison of Typical Kinetic Parameters for Free-Radical Polymerization

Monomer ClassPropagation Rate Constant (k_p) (L mol⁻¹ s⁻¹) at 60°CChain Transfer Constant to Monomer (C_M)Overall Activation Energy (E_a) (kJ mol⁻¹)
Styrene ~340~0.6 x 10⁻⁴80-90
Methyl Methacrylate (MMA) ~830~1-2 x 10⁻⁵80-90
Methyl Acrylate (MA) ~24,000~1 x 10⁻⁴20-30
Allyl Ethers (general) Low (not typically homopolymerized effectively)High (e.g., Allyl Phenyl Ether with ACN: ~1.1 x 10⁻²)Higher due to chain transfer
This compound (Predicted) LowHighLikely high

Data compiled from various sources.[4][5][6] The values for allyl ethers are highly dependent on the specific comonomer and reaction conditions.

The significantly higher chain transfer constant (C_M) for allyl ethers compared to styrenes, acrylates, and methacrylates is the primary reason for their lower reactivity and the formation of low molecular weight polymers.[5]

Experimental Methodologies for Assessing Monomer Reactivity

Several well-established techniques are employed to experimentally determine the kinetic parameters that define a monomer's reactivity.

Dilatometry

This classical method measures the volume contraction that occurs as a monomer is converted to a denser polymer. The rate of volume change is directly proportional to the rate of polymerization.[7]

Experimental Protocol: Bulk Polymerization of a Monomer using Dilatometry

  • Preparation: A known mass of the monomer and a free-radical initiator (e.g., azobisisobutyronitrile, AIBN) are charged into a dilatometer, a glass vessel with a precision-bore capillary tube.

  • Degassing: The mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

  • Polymerization: The dilatometer is immersed in a constant-temperature bath to initiate the reaction.

  • Measurement: The change in the height of the liquid in the capillary is monitored over time using a cathetometer.

  • Calculation: The rate of polymerization is calculated from the rate of volume change, knowing the densities of the monomer and polymer.

Dilatometry_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Charge Monomer & Initiator into Dilatometer B Freeze-Pump-Thaw Cycles (Oxygen Removal) A->B C Immerse in Constant Temp Bath B->C D Monitor Meniscus Height vs. Time C->D E Calculate Rate of Volume Change D->E F Determine Polymerization Rate E->F

Caption: Workflow for determining polymerization kinetics using dilatometry.

Spectroscopic Methods (FTIR and NMR)

Spectroscopic techniques offer real-time monitoring of monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic absorption band of the monomer's double bond (e.g., C=C stretching vibration) is monitored over time.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The decrease in the intensity of the signals from the vinyl protons of the monomer is tracked relative to an internal standard.[9][10]

Experimental Protocol: Monitoring Polymerization with in-situ FTIR

  • Sample Preparation: A thin film of the monomer and photoinitiator mixture is placed between two salt plates (e.g., KBr) or on an ATR crystal.

  • Initiation: The sample is exposed to UV light to initiate polymerization.

  • Data Acquisition: FTIR spectra are recorded at regular intervals during the irradiation.

  • Analysis: The area of the vinyl peak is integrated at each time point and normalized to an internal reference peak that does not change during the reaction. The monomer conversion is then calculated as a function of time.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow associated with the exothermic polymerization reaction. The rate of heat evolution is directly proportional to the rate of polymerization.[11][12]

Strategies to Enhance the Polymerization of Allyl Ethers

Given the inherent low reactivity of allyl ethers, specific strategies can be employed to improve their incorporation into polymer chains:

  • Higher Temperatures: Increasing the reaction temperature can help to overcome the activation energy of re-initiation of the stabilized allylic radical.

  • Gradual Monomer/Initiator Feed: In copolymerizations, a semi-batch process with a continuous feed of the more reactive comonomer can maintain a low and constant concentration of this monomer, favoring the incorporation of the less reactive allyl ether.

  • High Initiator Concentration: A higher concentration of initiator can generate more primary radicals, increasing the chances of re-initiation.

Conclusion

This compound, by virtue of its allyl ether functionality, is predicted to be a significantly less reactive monomer in free-radical polymerization compared to acrylates, methacrylates, and styrenes. This is primarily attributed to degradative chain transfer, a characteristic feature of allyl compounds. The presence of hydroxyl and benzyl ether groups is expected to have a secondary influence on its reactivity profile.

For researchers and professionals in drug development seeking to utilize this functional monomer, a thorough understanding of its reactivity is paramount. While direct homopolymerization is likely to be inefficient, its incorporation into copolymers is feasible through carefully designed polymerization strategies such as high-temperature reactions and semi-batch processes. The experimental protocols outlined in this guide provide a robust framework for quantifying the reactivity of this and other novel monomers, enabling the rational design of new functional polymers for advanced applications.

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  • Muchedzi, O. (n.d.).

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A Comparative Guide to the Analytical Characterization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a molecule with potential applications in pharmaceutical and materials science. We will delve into the practical and theoretical considerations behind the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC), offering field-proven insights and detailed experimental protocols.

The Analytical Imperative: A Multi-faceted Approach

The structure of this compound, featuring two ether linkages, a secondary alcohol, a phenyl group, and an allyl group, necessitates a multi-technique approach for unequivocal characterization. No single analytical method can provide a complete picture of its identity, purity, and properties. By combining spectroscopic and chromatographic techniques, we create a self-validating system where the results from each method corroborate and complement the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination. Both ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Experience: The key to a successful ¹H NMR analysis is achieving optimal resolution to distinguish between the numerous proton signals, many of which are in close proximity due to the presence of two ether linkages. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common starting point due to its excellent solubilizing properties for moderately polar organic molecules. The protons on carbons adjacent to an ether oxygen are expected to be deshielded and appear in the 3.4 to 4.5 ppm region[1][2][3].

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrument Setup:

    • Spectrometer: 300 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: -2 to 12 ppm.

      • Acquisition Time: ~4 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 16-64 (adjust for signal-to-noise).

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Expected ¹H NMR Spectral Data for this compound:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Phenyl (C₆H₅)7.2-7.4Multiplet5H
Benzyl CH₂ (Ph-CH₂)~4.5Singlet2H
Allyl =CH₂5.1-5.3Multiplet2H
Allyl -CH=5.8-6.0Multiplet1H
Allyl -O-CH₂-~4.0Doublet2H
Propanol -CH(OH)-3.8-4.1Multiplet1H
Propanol -CH₂-O-3.4-3.7Multiplet4H
Propanol -OHVariable (1.5-3.0)Singlet (broad)1H
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Expertise & Experience: ¹³C NMR provides a count of the unique carbon atoms in the molecule. Carbons attached to electronegative oxygen atoms will be shifted downfield. Ether carbons typically resonate in the 50-80 ppm range[1][2][3]. A broadband proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument Setup:

    • Spectrometer: 75 MHz or higher.

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Acquisition Parameters:

      • Spectral Width: 0 to 200 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay: 2 seconds.

      • Number of Scans: 1024 or more due to the low natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform with an exponential multiplication (line broadening) of 1-2 Hz, followed by phase and baseline correction.

Expected ¹³C NMR Chemical Shifts:

Carbon Assignment Expected Chemical Shift (δ, ppm)
Phenyl (C₆H₅)127-138
Benzyl CH₂ (Ph-CH₂)~73
Allyl =CH₂~117
Allyl -CH=~134
Allyl -O-CH₂-~72
Propanol -CH(OH)-~70
Propanol -CH₂-O-~70-75

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Expertise & Experience: MS is a powerful tool for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to produce a prominent protonated molecule [M+H]⁺ or sodiated adduct [M+Na]⁺.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.

  • Instrument Setup (ESI-MS):

    • Ionization Mode: Positive ion ESI.

    • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

    • Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 µL/min.

    • ESI Source Parameters:

      • Capillary Voltage: 3-4 kV.

      • Nebulizing Gas (N₂): Flow rate appropriate for the instrument.

      • Drying Gas (N₂): Temperature of 250-350 °C.

  • Data Acquisition: Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).

Expected Mass Spectrum Data:

  • Molecular Ion: The calculated monoisotopic mass of C₁₃H₁₈O₃ is 222.1256 g/mol . Expect to see a prominent ion at m/z 223.1334 ([M+H]⁺) or 245.1150 ([M+Na]⁺).

  • Key Fragmentation: Tandem MS (MS/MS) of the molecular ion can provide further structural confirmation. Key fragment ions would likely arise from the cleavage of the ether bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the hydroxyl, ether, and alkene moieties. The C-O stretching of ethers typically appears as a strong band in the 1000-1300 cm⁻¹ region[4][5].

Experimental Protocol:

  • Sample Preparation: The simplest method is to place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Instrument Setup:

    • Spectrometer: A standard FTIR spectrometer.

    • Mode: Transmittance.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition: Collect a background spectrum of the clean salt plates, then collect the sample spectrum. The instrument software will automatically ratio the two to produce the final transmittance spectrum.

Expected FTIR Absorption Bands:

Functional Group Expected Absorption (cm⁻¹) Intensity
O-H (alcohol)3600-3200Broad, Strong
C-H (aromatic)3100-3000Medium
C-H (aliphatic)3000-2850Medium
C=C (alkene)~1650Medium
C-O (ether)1300-1000Strong

High-Performance Liquid Chromatography (HPLC): Assessing Purity

Expertise & Experience: HPLC is the workhorse for assessing the purity of a compound and quantifying impurities. A reversed-phase method using a C18 column is a good starting point for a molecule of this polarity. The phenyl group provides a chromophore for UV detection.

Experimental Protocol:

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate concentration for UV detection (e.g., 0.1 mg/mL).

  • HPLC System:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. For example, start with 60% A / 40% B and ramp to 10% A / 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 254 nm.

  • Data Analysis: The purity is assessed by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Comparative Summary of Analytical Techniques

Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Detailed molecular structure, connectivity, and number of unique protons/carbons.Unambiguous structural elucidation.Relatively low sensitivity, requires pure sample.
Mass Spectrometry Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.Isomers may not be distinguishable without MS/MS.
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited structural information on its own.
HPLC Purity assessment, quantification of impurities.High resolution, quantitative.Does not provide structural information of unknowns.

Integrated Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, demonstrating how the techniques are used in a complementary fashion.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_confirmation Final Confirmation Synthesis Synthesized Product FTIR FTIR Spectroscopy Synthesis->FTIR Functional Group ID NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation MS Mass Spectrometry Synthesis->MS Molecular Weight HPLC HPLC Synthesis->HPLC Purity Check Confirmation Structure & Purity Confirmed FTIR->Confirmation NMR->Confirmation MS->Confirmation HPLC->Confirmation

Caption: Integrated workflow for the characterization of the target compound.

Trustworthiness: A Self-Validating System

The power of this multi-technique approach lies in its self-validating nature. For instance:

  • The molecular weight determined by MS must be consistent with the structure deduced from NMR .

  • The functional groups identified by FTIR (e.g., -OH, C-O-C) must correspond to the structural features observed in the NMR spectra.

  • The single major peak in the HPLC chromatogram should correspond to the compound whose structure was elucidated by NMR and MS . Any minor peaks can be further investigated as potential impurities.

By employing this comprehensive suite of analytical methods, researchers can be confident in the identity, structure, and purity of this compound, ensuring the reliability and reproducibility of their downstream research and development activities.

References

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. (2023, February 27). YouTube. [Link]

  • OpenStax. (2023, September 20). 18.8 Spectroscopy of Ethers. Organic Chemistry. [Link]

  • OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers. Organic Chemistry: A Tenth Edition. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. [Link]

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A Comparative Guide to 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol and Its Analogs as Versatile Synthetic Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Glycerol and its derivatives are fundamental scaffolds in chemical synthesis, prized for their biocompatibility, stereochemical versatility, and multiple functionalization points. This guide provides a comparative analysis of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a key glycerol ether, and its structural analogs. We delve into a detailed examination of their synthesis strategies, physicochemical properties, and performance in the context of developing advanced materials, particularly for biomedical applications. By presenting side-by-side experimental data and detailed protocols, this document serves as a critical resource for researchers, chemists, and drug development professionals aiming to leverage these powerful molecular building blocks for next-generation polymers and functionalized materials.

Introduction: The Glycerol Backbone as a Privileged Scaffold

Glycerol's simple, three-carbon structure, featuring three hydroxyl groups, offers a remarkable platform for creating complex molecular architectures. By selectively modifying these hydroxyls, chemists can precisely control properties such as hydrophilicity, reactivity, and biocompatibility. Glycerol-based polymers, for instance, are attracting significant attention for their potential in drug delivery systems, acting as carriers that can enhance the solubility, stability, and targeted delivery of therapeutic agents.[1][2] The ether derivatives of glycerol are particularly noteworthy because the ether linkage provides high chemical stability under physiological conditions, a critical attribute for materials intended for in-vivo applications.[1]

This guide focuses on this compound (hereafter PMPOP ), a compound that embodies this design philosophy. It features two distinct ether modifications on the glycerol backbone:

  • A phenylmethoxy (benzyl) group : A common and robust protecting group that is stable across a wide range of reaction conditions but can be selectively removed via hydrogenolysis.

  • An (2-propen-1-yl)oxy (allyl) group : A versatile functional handle that can participate in a host of chemical transformations, including polymerization, thiol-ene coupling, and oxidation.

By comparing PMPOP with its structural analogs, we can elucidate how subtle changes in these functional groups dictate the molecule's properties and its suitability for various applications.

The Analogs: A Study in Functional Group Diversity

To provide a comprehensive comparison, we have selected three key analogs that represent systematic variations of the PMPOP structure:

  • 1,3-Bis(benzyloxy)propan-2-ol (BBP) : This symmetric analog replaces the reactive allyl group with a second stable benzyl group. It is an excellent control for evaluating the impact of the allyl functionality and is often used in the synthesis of 1,3-diglycerides.

  • 3-(Benzyloxy)propane-1,2-diol (BPD) : A common synthetic precursor, this mono-ether features two free hydroxyl groups, offering different pathways for polymerization (e.g., polyester formation) and functionalization.[3][4]

  • 3-O-Allyl-sn-glycerol (AG) : This analog isolates the functionality of the allyl group by removing the bulky benzyl substituent. It is a trifunctional monomer with two hydroxyls and one allyl group, enabling the creation of highly cross-linked or functionalized networks.[5]

The structural relationships between these compounds are illustrated below.

G cluster_0 Comparative Compounds cluster_1 Key Structural Features PMPOP This compound (PMPOP) Benzyl Phenylmethoxy (Benzyl) Group (Stability, Removable Protection) PMPOP->Benzyl Allyl 2-propen-1-yloxy (Allyl) Group (Reactivity, Polymerization) PMPOP->Allyl Hydroxyl Hydroxyl Group (Polarity, Further Reaction Site) PMPOP->Hydroxyl BBP 1,3-Bis(benzyloxy)propan-2-ol (BBP) BBP->Benzyl BBP->Hydroxyl BPD 3-(Benzyloxy)propane-1,2-diol (BPD) BPD->Benzyl BPD->Hydroxyl AG 3-O-Allyl-sn-glycerol (AG) AG->Allyl AG->Hydroxyl

Caption: Structural relationships and key functional motifs of the compared glycerol ethers.

Comparative Analysis of Physicochemical Properties

The choice of functional groups directly influences the physical properties of the molecule, which in turn affects its solubility, reactivity, and handling characteristics. The table below summarizes key properties gathered from authoritative sources.

PropertyPMPOP BBP BPD AG
Molecular Formula C₁₃H₁₈O₃C₁₇H₂₀O₃[6]C₁₀H₁₄O₃[3][4]C₆H₁₂O₃[5]
Molecular Weight ( g/mol ) 222.28272.34[6]182.22[4]132.16[5]
Appearance LiquidLiquidSolidLiquid
Boiling Point (°C) N/A226-227 @ 3 mmHg355.1 @ 760 mmHg[7]N/A
Melting Point (°C) N/AN/A25-29[7]N/A
Density (g/mL) N/A1.103 @ 20°C1.140 @ 20°C[7]N/A

Analysis of Properties:

  • The transition from a liquid (BBP ) to a solid (BPD ) upon removal of one benzyl group highlights the significant impact of intermolecular hydrogen bonding from the additional hydroxyl group in BPD.

  • The molecular weight varies significantly, which is a critical consideration in polymer chemistry for calculating monomer-to-initiator ratios.

  • The presence of the large, nonpolar benzyl groups in PMPOP and BBP suggests higher solubility in organic solvents compared to the more polar BPD and AG .

Synthesis Strategies: Pathways to Functionalized Glycerol Ethers

The synthesis of these compounds typically proceeds from a common, readily available glycerol-based starting material, such as glycidol or isopropylidene glycerol. The choice of pathway is dictated by the desired regioselectivity and the need to minimize side reactions. A common and effective method is the Williamson ether synthesis, where an alkoxide is reacted with an alkyl halide.

The diagram below illustrates a plausible and efficient synthetic workflow starting from (R)-isopropylidene glycerol.

G cluster_path1 Path to BPD & BBP cluster_path2 Path to PMPOP Start (R)-Isopropylidene Glycerol Step1a 1. NaH, DMF 2. Benzyl Bromide Start->Step1a Step1b 1. NaH, DMF 2. Allyl Bromide Start->Step1b ProtectedBPD Protected BPD Step1a->ProtectedBPD Step2a Acidic Deprotection ProtectedBPD->Step2a BPD_final BPD Step2a->BPD_final Step3a 1. NaH, DMF 2. Benzyl Bromide BPD_final->Step3a BBP_final BBP Step3a->BBP_final ProtectedAG Protected AG Step1b->ProtectedAG Step2b Acidic Deprotection ProtectedAG->Step2b AG_intermediate AG Step2b->AG_intermediate Step3b 1. NaH, DMF (1 eq.) 2. Benzyl Bromide AG_intermediate->Step3b PMPOP_final PMPOP Step3b->PMPOP_final

Caption: General synthetic workflows for producing the target compounds from a common precursor.
Expert Rationale for Synthetic Choices:

The use of an acetonide protecting group (isopropylidene glycerol) is a cornerstone of glycerol chemistry. It selectively blocks the C1 and C2 hydroxyls, leaving the C3 hydroxyl free for the first etherification. This ensures high regioselectivity. The subsequent deprotection with acid regenerates the diol, which can then be further modified. For the synthesis of PMPOP , selective benzylation of the primary hydroxyl of AG over the secondary one can be achieved by using one equivalent of base and carefully controlling reaction conditions, leveraging the higher acidity and accessibility of the primary hydroxyl.

Detailed Experimental Protocol: Synthesis of this compound (PMPOP)

This protocol describes a representative lab-scale synthesis. It is designed to be self-validating through clear in-process checks and final product characterization.

Materials:

  • 3-O-Allyl-sn-glycerol (AG) (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (BnBr) (1.05 eq)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution[8]

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: Under an inert nitrogen atmosphere, add anhydrous DMF to a dry, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Formation of Alkoxide: Cool the flask to 0°C in an ice bath. Carefully add the NaH dispersion to the DMF. Stir the suspension for 10 minutes.

  • Substrate Addition: Dissolve 3-O-Allyl-sn-glycerol (1.0 eq) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension over 30 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and hydrogen gas evolution.

  • Activation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases, indicating complete formation of the alkoxide mixture.

  • Etherification: Cool the reaction back to 0°C. Add benzyl bromide (1.05 eq) dropwise. Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

  • Extraction: Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x). Trustworthiness Note: The brine wash helps to remove residual water from the organic phase, improving drying efficiency.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield PMPOP as a clear oil.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Performance Comparison in a Key Application: Monomers for Drug Delivery Polymers

A primary application for these molecules is in the synthesis of functional polymers for drug delivery.[10][11][12] The choice of monomer dictates the final polymer's architecture, properties, and drug-loading capacity.

MonomerPolymerization Potential & Resulting Polymer Features
PMPOP Radical Polymerization (via Allyl Group): Leads to a linear polymer with pendant benzyl ether and hydroxyl groups. The benzyl group can be removed post-polymerization to unmask hydroxyls, dramatically increasing hydrophilicity and providing sites for drug conjugation. This offers a "smart" polymer whose properties can be altered after synthesis.
BBP Polycondensation (via Hydroxyl Group): Can be used to create polyesters or polyethers. Deprotection of the two benzyl groups post-polymerization yields linear polyglycerol, a highly biocompatible and hydrophilic polymer.[1]
BPD Polycondensation (via Diol): Reacts with dicarboxylic acids to form polyesters. The pendant benzyl group increases the hydrophobicity of the final polymer, which can be advantageous for encapsulating hydrophobic drugs.
AG Radical Polymerization & Polycondensation: The allyl group can be polymerized, while the diol can form polyesters. This trifunctional nature allows for the creation of complex, cross-linked hydrogel networks, ideal for sustained-release drug depots.

Experimental Evidence from Literature: Studies on dendritic glycerol-based polymers have shown their ability to form supramolecular assemblies with hydrophobic compounds, enhancing the solubility and anticancer activity of drugs like 10-hydroxycamptothecin.[1] Furthermore, comparisons between monomeric and polymeric amphiphiles based on glycerol show that polymeric systems can exhibit significantly higher cell viability, making them safer for drug delivery applications.[10][11] The ability to tune the amphiphilic balance by copolyesterification of glycerol-based monomers has been shown to improve the performance of nanoparticle drug delivery systems.[12]

Conclusion and Future Outlook

The comparative analysis of this compound and its analogs reveals a family of exceptionally versatile building blocks. The specific combination of benzyl, allyl, and hydroxyl functional groups provides chemists with a powerful toolkit for designing materials with precisely tailored properties.

  • PMPOP stands out as a unique monomer for creating polymers whose hydrophilicity can be switched post-synthesis.

  • BBP and BPD are ideal for constructing stable, hydrophobic or amphiphilic backbones for drug encapsulation.

  • AG is a superior cross-linking agent for hydrogel formation.

For researchers in drug development and materials science, the choice between these analogs is not arbitrary but a strategic decision based on the desired final application. Future research will likely focus on leveraging the stereochemistry of these chiral building blocks to create biodegradable and stereoregular polymers with even more sophisticated functions, such as targeted cell recognition and environmentally responsive drug release.

References

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  • Phenoxy Propanol: Applications and Benefits in Various Industries . Tristar Intermediates. [Link]

  • Method for the synthesis of pharmacologically active aryloxypropanol amine compounds.
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  • (R)-(+)-3-Benzyloxy-1,2-propanediol | CAS#:56552-80-8 . Chemsrc. [Link]

  • 3-(Benzyloxy)propane-1,2-diol | C10H14O3 | CID 6950841 . PubChem. [Link]

  • Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures . MDPI. [Link]

  • Glycerol as a Carrier in Targeted Drug Delivery Systems . Patsnap Eureka. [Link]

  • Dendritic Glycerol-Cholesterol Amphiphiles as Drug Delivery Systems: A Comparison between Monomeric and Polymeric Structures . Refubium - Freie Universität Berlin. [Link]

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A Comparative Guide to the Validation of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the validation of analytical methods to determine the purity of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol, a key intermediate in various organic syntheses.[1] We will objectively compare potential High-Performance Liquid Chromatography (HPLC) methodologies, detail a robust validation protocol in accordance with international regulatory standards, and provide the scientific rationale behind the experimental choices. This document is intended for researchers, scientists, and drug development professionals who require a high degree of assurance in the quality of their starting materials and intermediates.

The subject compound, a colorless oil soluble in dichloromethane, possesses structural features—a phenyl ring, an ether linkage, an allyl group, and a secondary alcohol—that dictate the analytical strategy.[2] Ensuring its purity is critical, as potential impurities arising from synthesis or degradation can impact the yield, purity, and safety profile of subsequent products.

Strategic Selection of the Chromatographic Method

The primary goal is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products. The presence of a phenyl group provides a strong chromophore, making UV detection the logical choice. Two primary HPLC modes are considered: Reversed-Phase (RP-HPLC) and Normal-Phase (NP-HPLC).

Method A: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the workhorse of pharmaceutical analysis due to its robustness, versatility, and compatibility with aqueous mobile phases.

  • Principle of Separation: Separation is based on the hydrophobic partitioning of the analyte and impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More hydrophobic compounds are retained longer.

  • Causality of Selection: The analyte, this compound, is a molecule of intermediate polarity. The non-polar phenyl and allyl groups will interact strongly with a C18 stationary phase, while the hydroxyl group provides sufficient polarity for elution with a standard water/organic solvent mixture. This mode is ideal for separating the analyte from more polar starting materials (e.g., glycerol derivatives) or less polar by-products (e.g., molecules with additional benzyl or allyl groups).

Method B: Normal-Phase HPLC (NP-HPLC)

NP-HPLC offers an alternative selectivity that can be advantageous for specific separation challenges.

  • Principle of Separation: Separation occurs based on the polar interactions (e.g., hydrogen bonding, dipole-dipole) between the analytes and a polar stationary phase (e.g., silica). A non-polar mobile phase is used for elution.

  • Causality of Selection: This mode excels at separating structural isomers. If impurities include positional isomers of the benzyl or allyl groups, NP-HPLC might provide superior resolution compared to RP-HPLC. However, it often suffers from longer equilibration times and higher solvent costs.

Comparative Summary & Method of Choice

For routine purity analysis and validation, Reversed-Phase HPLC is the recommended method . It offers superior reproducibility, broader applicability, and is generally considered more rugged than NP-HPLC. The remainder of this guide will focus on the development and validation of an RP-HPLC method.

FeatureMethod A: Reversed-Phase HPLC (C18)Method B: Normal-Phase HPLC (Silica)
Stationary Phase Octadecylsilane (C18), non-polarSilica, polar
Mobile Phase Polar (e.g., Acetonitrile/Water)Non-polar (e.g., Hexane/Isopropanol)
Elution Order Least polar elutes lastMost polar elutes last
Primary Application Broad applicability for moderate polarity compoundsIsomer separation, highly polar compounds
Pros High reproducibility, stable, versatileUnique selectivity for isomers
Cons Potentially poor retention for very polar compoundsSensitive to water, longer equilibration

Experimental Protocol: RP-HPLC Purity Determination

This protocol outlines a starting point for the analysis. Optimization may be required based on the specific impurity profile observed.

Materials and Reagents
  • This compound Reference Standard (RS)

  • Acetonitrile (HPLC Gradient Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Phosphoric Acid (ACS Grade)

Chromatographic Conditions
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD) or UV-Vis Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 column).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 40
    20 90
    25 90
    25.1 40

    | 30 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard (RS) Stock Solution: Accurately weigh approximately 25 mg of the RS and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a concentration of ~1.0 mg/mL.

  • Working Standard Solution (for Assay): Transfer 5.0 mL of the RS Stock Solution to a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of ~0.1 mg/mL (100 µg/mL).

  • Sample Solution: Prepare in the same manner as the RS Stock Solution to obtain a concentration of ~1.0 mg/mL.

A Framework for Method Validation: Adhering to ICH Q2(R2) & USP <621> Standards

Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose.[3][4] The following protocol is based on the harmonized guidelines from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[5][6][7][8]

System Suitability Test (SST)

Before any validation run, the suitability of the chromatographic system must be verified.[7][9] This is not a validation parameter itself but a prerequisite to ensure the system is performing adequately on the day of analysis.

Procedure: Inject the Working Standard Solution (100 µg/mL) six times.

Acceptance Criteria:

  • Precision/Repeatability: Relative Standard Deviation (%RSD) of the peak area for the six replicate injections should be ≤ 2.0%.[7]

  • Tailing Factor (T): The tailing factor for the main peak should be ≤ 2.0.[7]

  • Theoretical Plates (N): The column efficiency should be ≥ 2000.

Specificity (Selectivity)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[10][11]

Procedure:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte or its known impurities.

  • Impurity Spiking: If potential impurities are available, prepare a solution of the analyte spiked with these impurities at a relevant concentration (e.g., 0.5% of the analyte concentration) to demonstrate resolution.

  • Forced Degradation: Subject the analyte sample to stress conditions (acid, base, oxidation, heat, and light) to induce degradation. Analyze the stressed samples to ensure that the degradation products are resolved from the main peak and that the method is "stability-indicating."

Acceptance Criteria:

  • The analyte peak should be free from any co-eluting peaks in the stressed samples (peak purity analysis using a DAD is recommended).

  • Resolution between the analyte peak and the closest eluting impurity or degradant peak should be ≥ 2.0.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.[11]

Procedure:

  • Prepare a series of at least five standard solutions by diluting the RS Stock Solution to cover a range from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 1 µg/mL to 150 µg/mL).

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The data should be visually inspected for linearity.

Accuracy (as Recovery)

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[10]

Procedure:

  • Accuracy is determined by spiking a known amount of analyte into a blank matrix or a sample of known purity. Since this is a bulk substance, accuracy will be determined by analyzing samples of known purity at different concentration levels across the specified range.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.

  • Calculate the percentage recovery at each level.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is evaluated at two levels: repeatability and intermediate precision.[10]

Procedure:

  • Repeatability (Intra-assay precision):

    • Analyze six separate preparations of the sample at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The %RSD for the results from both the repeatability and intermediate precision studies should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Procedure (based on Signal-to-Noise Ratio):

  • Determine the concentration of the analyte that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be achieved by injecting a series of diluted solutions of the analyte.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable precision and accuracy. The %RSD for precision at the LOQ should not exceed 10%.

Robustness

Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[12]

Procedure:

  • Vary critical method parameters one at a time, such as:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 5 °C)

    • Mobile Phase Composition (e.g., ± 2% absolute in organic content)

  • Analyze a system suitability solution and a sample under each modified condition.

Acceptance Criteria:

  • The system suitability parameters must still be met under all varied conditions.

  • The purity results of the sample should not significantly change, demonstrating the method's reliability during routine use.

Visualizing the Validation Workflow

Diagrams help to conceptualize the logical flow and relationships within the validation process.

HPLC_Validation_Workflow cluster_prep Phase 1: Preparation & System Check cluster_validation Phase 2: Core Validation Parameters cluster_reporting Phase 3: Finalization MD Method Development & Optimization VP Write Validation Protocol MD->VP SST System Suitability Test (SST) VP->SST Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust VR Validation Report Generation Robust->VR SOP Standard Operating Procedure (SOP) VR->SOP

Caption: Workflow for HPLC Method Validation.

Validation_Parameters cluster_quantitative cluster_params Method Validated Method Assay Assay/ Purity Method->Assay Impurities Impurities Method->Impurities Accuracy Accuracy Assay->Accuracy Precision Precision Assay->Precision Specificity Specificity Assay->Specificity Linearity Linearity Assay->Linearity Range Range Assay->Range Robustness Robustness Assay->Robustness Impurities->Accuracy Impurities->Precision Impurities->Specificity Impurities->Linearity Impurities->Range Impurities->Robustness LOQ LOQ Impurities->LOQ

Caption: Interrelation of Validation Parameters.

Conclusion

The validation of an analytical method is a mandatory and foundational activity in ensuring the quality and consistency of chemical intermediates used in research and development. This guide has established a robust framework for this process, advocating for a Reversed-Phase HPLC method as the primary choice for determining the purity of this compound. By systematically evaluating parameters from specificity to robustness, as prescribed by ICH and USP guidelines, laboratories can generate a self-validating system that produces trustworthy and reproducible data.[5] This rigorous approach not only satisfies regulatory expectations but also upholds the scientific integrity of the entire development lifecycle.

References

  • Steps for HPLC Method Validation . Pharmaguideline. Available from: [Link]

  • What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis . AZoM. Available from: [Link]

  • System suitability Requirements for a USP HPLC Method - Tips & Suggestions . MicroSolv. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES . ResearchGate. Available from: [Link]

  • New Method Development by HPLC and Validation as per ICH Guidelines . Acta Scientific. Available from: [Link]

  • Understanding USP Chapter 621: HPLC Method Guidelines . Phenomenex. Available from: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available from: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . European Medicines Agency. Available from: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . YouTube. Available from: [Link]

  • Analytical Method Validation: ICH and USP Perspectives . International Journal of Research and Review. Available from: [Link]

Sources

A Comparative Guide to the Thermal Analysis of Polymers Derived from 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the expected thermal properties of polymers derived from the functional monomer 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. As a novel monomer, direct experimental data for its corresponding polymers is not extensively available in peer-reviewed literature. Therefore, this document establishes a predictive framework based on the well-understood thermal behavior of analogous polymer structures, including polyethers, and polymers containing allyl and benzyl ether functionalities. We will explore the theoretical underpinnings of their thermal stability and phase transitions, and provide detailed, actionable protocols for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel functional polymers.

Introduction: The Structural Significance of this compound Derived Polymers

The monomer, this compound, is a glycerol derivative possessing three key functional groups that dictate the potential properties of its polymers:

  • A Polyether Backbone: Polymerization via the secondary alcohol is expected to form a polyether backbone, influencing the polymer's flexibility, solubility, and baseline thermal stability.

  • A Pendant Allyl Ether Group: The 2-propen-1-yloxy group provides a site for post-polymerization modification or, more importantly, for cross-linking reactions. This functionality suggests that the resulting materials are likely to be thermosets.[1][2]

  • A Pendant Benzyl Ether Group: The phenylmethoxy group adds aromatic character, which is anticipated to enhance the glass transition temperature (Tg) and thermal stability compared to simple aliphatic polyethers.

Understanding the thermal characteristics of polymers derived from this monomer is crucial for defining their processing parameters, predicting their service life at elevated temperatures, and ensuring their stability during storage and application. TGA and DSC are indispensable techniques for this characterization.[3][4] TGA measures mass loss as a function of temperature, providing insights into thermal stability and decomposition kinetics, while DSC measures the heat flow associated with thermal transitions, allowing for the determination of Tg, melting points (Tm), and curing enthalpies.[5][6]

Predicted Thermal Behavior: A Comparative Analysis

Given the absence of direct literature, we can predict the thermal behavior by comparing it to well-characterized polymer systems.

Thermal Stability and Decomposition (TGA)

The thermal decomposition of the polymer is expected to be a multi-stage process, primarily dictated by the scission of the ether linkages.

  • Initial Decomposition: Allyl ether groups are often the first to undergo thermal fragmentation.[7] The degradation of polymers with pendant allyl groups can begin at temperatures around 225-350°C.[7] This initial weight loss would likely be attributed to the cleavage of the allyl group.

  • Main Chain Scission: Following the initial fragmentation, the polyether backbone and benzyl ether side chains will begin to degrade. The thermal stability of polyether chains can vary, but decomposition often occurs in the range of 300-400°C.[8][9] The presence of the aromatic ring in the benzyl group may slightly increase the stability compared to a simple aliphatic polyether.

  • Char Formation: Aromatic structures, like the phenyl group, can promote char formation at higher temperatures (above 500°C), leading to a higher residual mass compared to purely aliphatic polymers.[10]

Table 1: Predicted TGA Decomposition Events and Comparison with Analogous Polymers

Polymer SystemPredicted Onset of Decomposition (Tonset)Primary Decomposition MechanismExpected Residue at 600°C (in N2)
Poly(this compound) (Hypothetical)250 - 300 °C1. Allyl ether fragmentation. 2. Polyether and benzyl ether backbone scission.Moderate
Poly(propylene glycol) (Aliphatic Polyether)~300 - 350 °CRandom scission of the polyether backbone.Low
Poly(allyl methacrylate) (Allyl-containing Polymer)~225 - 350 °CFragmentation of pendant allyl groups followed by main chain scission.[7]Low to Moderate
Poly(ether ether ketone) (PEEK) (Aromatic Polyether)~575 °CScission of ether and ketone linkages in the aromatic backbone.[10]High (~50%)
Thermal Transitions (DSC)

DSC analysis is critical for understanding the curing behavior and the service temperature range of the polymer.

  • Glass Transition Temperature (Tg): The Tg is a key parameter for amorphous or semi-crystalline polymers. For the polymer , the flexible polyether backbone would suggest a low Tg. However, the bulky and rigid benzyl ether side group is expected to significantly increase the Tg by restricting chain mobility. For comparison, the Tg of glycerol is approximately -82°C (191 K), while polymers with aromatic side chains can have Tg values well above room temperature.[11][12]

  • Curing Exotherm: As a thermosetting material, the uncured polymer will exhibit an exothermic peak in the DSC thermogram, corresponding to the cross-linking reaction of the allyl groups.[1][2] The area under this peak is proportional to the heat of reaction (ΔHrxn) and can be used to determine the degree of cure.[6] A typical DSC experiment to study curing involves a heat-cool-heat cycle. The first heating scan shows the Tg of the uncured material and the curing exotherm. The second heating scan, performed after curing, will show a higher Tg for the cross-linked material and the absence of the curing exotherm if the cure was complete.[1][2]

Table 2: Predicted DSC Thermal Events and Comparison with Analogous Systems

Polymer SystemExpected Tg (uncured)Curing BehaviorExpected Tg (cured)
Poly(this compound) (Hypothetical)0 - 40 °CExothermic cross-linking of allyl groups, likely between 150 - 250°C.[2]> 80 °C (dependent on cross-link density)
Poly(propylene glycol) ~ -70 °CNot applicable (thermoplastic).Not applicable
Epoxy Resin (e.g., DGEBA/amine) Variable (often < 0°C)Strong exothermic cure peak upon reaction of epoxy and amine groups.[1][2][6]High (e.g., 150 - 200°C)

Experimental Protocols

To ensure scientific rigor, the following detailed protocols for TGA and DSC analysis are provided. These protocols are designed to be self-validating by including standard calibration and verification steps.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability, degradation temperatures, and residual mass of the polymer.

Apparatus: A calibrated Thermogravimetric Analyzer (TGA) with a high-precision microbalance and controlled furnace.[3]

Step-by-Step Methodology:

  • Instrument Preparation:

    • Ensure the TGA microbalance is calibrated using certified weight standards.

    • Perform a temperature calibration using materials with known Curie points (e.g., nickel).

    • Select sample pans (typically platinum or ceramic) that are inert to the polymer and its degradation products up to the maximum analysis temperature.[3]

  • Sample Preparation:

    • Prepare a representative sample of the polymer (5-10 mg). For cured thermosets, this may involve cutting a small piece from a larger sample. For uncured resins, a liquid sample can be used.

    • Place the sample in the tared TGA pan.

  • Experimental Setup:

    • Atmosphere: Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.[13] For studying oxidative stability, a similar experiment can be run in an air or oxygen atmosphere.[14]

    • Temperature Program:

      • Equilibrate the sample at 30°C.

      • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. A common heating rate for polymer analysis is 10-20°C/min.[15]

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperatures of maximum degradation rates.[4]

    • Determine key parameters: Tonset (onset temperature of decomposition), Tpeak (peak degradation temperature from the DTG curve), and the percentage of residual mass at a specified temperature (e.g., 600°C).

Diagram 1: TGA Experimental Workflow

TGA_Workflow cluster_prep Preparation cluster_run TGA Run cluster_analysis Data Analysis Calibrate Calibrate Instrument (Weight & Temperature) Prepare_Sample Prepare Sample (5-10 mg) Calibrate->Prepare_Sample Load_Sample Load Sample into TGA Prepare_Sample->Load_Sample Set_Params Set Parameters (N2 Purge, 10°C/min ramp) Load_Sample->Set_Params Heat Heat from 30°C to 800°C Set_Params->Heat Plot_TGA Plot TGA Curve (% Weight vs. Temp) Heat->Plot_TGA Plot_DTG Plot DTG Curve (Deriv. Weight vs. Temp) Plot_TGA->Plot_DTG Determine_Params Determine Tonset, Tpeak, & Residue Plot_DTG->Determine_Params

Caption: Workflow for TGA analysis of polymer thermal stability.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the glass transition temperature (Tg) and characterize the curing exotherm of the polymer.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC).

Step-by-Step Methodology:

  • Instrument Preparation:

    • Calibrate the DSC for temperature and enthalpy using a certified indium standard (Tm = 156.6°C, ΔHf = 28.45 J/g).

    • Use aluminum pans and lids for the sample and an empty pan as a reference.[16]

  • Sample Preparation:

    • Weigh 5-10 mg of the uncured polymer into an aluminum DSC pan.

    • Hermetically seal the pan to prevent the volatilization of any low molecular weight components. For reactions that produce volatile byproducts, specialized pressure-resistant crucibles may be necessary.[16]

  • Experimental Setup (Heat-Cool-Heat Cycle):

    • First Heat Scan:

      • Equilibrate at a sub-ambient temperature (e.g., -50°C) to ensure the initial Tg is captured.

      • Ramp the temperature to a point beyond the completion of the curing exotherm (e.g., 250°C) at a heating rate of 10°C/min. This scan will measure the initial Tg and the heat of the curing reaction (ΔHcure).[1][2]

    • Cooling Scan:

      • Cool the sample back down to the starting temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min or faster).

    • Second Heat Scan:

      • Ramp the temperature again to 250°C at 10°C/min. This scan will reveal the Tg of the now cured material. The absence of a curing exotherm indicates a complete cure in the first scan.[2]

  • Data Analysis:

    • Plot the heat flow versus temperature.

    • Determine the Tg from the midpoint of the step change in the heat flow curve in both the first and second heating scans.[5]

    • Integrate the area of the exothermic peak in the first heating scan to quantify the total heat of reaction (ΔHrxn).[6]

Diagram 2: DSC Experimental Workflow for Thermoset Cure

DSC_Workflow cluster_first_heat 1. First Heat Scan (10°C/min) cluster_second_heat 3. Second Heat Scan (10°C/min) Start Start: Uncured Polymer Sample (5-10mg) Measure_Tg_uncured Measure Initial Tg Start->Measure_Tg_uncured Measure_Cure Measure Curing Exotherm (ΔHcure) Measure_Tg_uncured->Measure_Cure Cool 2. Controlled Cooling Measure_Cure->Cool Measure_Tg_cured Measure Final Tg of Cured Polymer Cool->Measure_Tg_cured Verify_Cure Verify Absence of Exotherm Measure_Tg_cured->Verify_Cure End End: Characterized Thermoset Verify_Cure->End

Caption: Heat-cool-heat DSC workflow for thermoset cure analysis.

Conclusion

While direct experimental data for polymers of this compound remains to be published, a robust predictive and comparative analysis is possible based on its chemical structure. The combination of a polyether backbone with allyl and benzyl ether pendant groups suggests a thermosetting material with moderate thermal stability and a glass transition temperature significantly influenced by the aromatic side chains. The initial decomposition is likely driven by the fragmentation of the allyl ether groups, followed by the degradation of the main chain. DSC analysis is essential to characterize the curing process and determine the final service temperature of the cross-linked network. The detailed TGA and DSC protocols provided in this guide offer a rigorous framework for researchers to characterize these and other novel polymer systems, ensuring data integrity and comparability across different studies.

References

  • TA Instruments. (n.d.). Thermoset Analysis Using the Discovery X3 DSC. Retrieved from TA Instruments website.[1]

  • Mettler Toledo. (n.d.). Thermal Analysis of Polymers. Part 3: DSC of Thermosets. Retrieved from Mettler Toledo website.[2]

  • Journal Article. (2025). Thermal Degradation of Poly(Allyl Methacrylate) by Mass Spectroscopy and TGA. Note: Specific journal and authors not provided in search result.[7]

  • Prime, R. B. (2014, April 14). Thermoset Characterization Part 1: Introduction to DSC. Polymer Innovation Blog.[5]

  • Prime, R. B. (2014, April 21). Thermoset Characterization Part 2: DSC of Thermosets. Polymer Innovation Blog.[6]

  • Benchchem. (n.d.). A Technical Guide to the Thermal Stability and Decomposition Profile of Allyl Methallyl Ether. Retrieved from Benchchem website.[15]

  • NETZSCH Analyzing & Testing. (2023, February 19). DSC Analysis on Thermosets. Retrieved from NETZSCH website.[16]

  • Rein, G., et al. (n.d.). Development of the Thermal Decomposition Mechanism of Polyether Polyurethane Foam Using Both Condensed and Gas-Phase Release Data. ResearchGate.[8]

  • Wang, Y., et al. (2022). Synthesis of Biodegradable Polyester–Polyether with Enhanced Hydrophilicity, Thermal Stability, Toughness, and Degradation Rate. Polymers (Basel), 14(22), 4875.[9]

  • DTIC. (n.d.). Thermal Degradation of Polyesters: Part 1. Aliphatic Polymers.[17]

  • Kandola, B. K. (2010). Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. Polymer Degradation and Stability, 95(5), 709-718.[10]

  • Erickson, K. L. (n.d.). Thermal Decomposition Mechanisms of Epoxies and Polyurethanes. OSTI.GOV.[18]

  • Pérez-Pacheco, R., et al. (2018). Thermal Analysis of Polyols by Modulated Differential Scanning Calorimetry. Polymers, 10(4), 454.[11]

  • YouTube. (2023, July 27). Thermogravimetric Analysis (TGA) For Polymers Explained!!!. Note: Specific channel not provided in search result.[3]

  • NC State University Libraries. (n.d.). Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.[4]

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Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol. As a compound featuring benzyl ether, allyl ether, and secondary alcohol functionalities, its disposal requires careful consideration of its potential hazards, including flammability and, most critically, the propensity for peroxide formation. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures not only comply with regulatory standards but are also grounded in a thorough understanding of the chemical's properties and associated risks.

Core Principle: Hazard-Informed Waste Management

The disposal plan for any chemical must begin with a robust assessment of its intrinsic hazards. The structure of this compound contains two distinct ether linkages, both of which are susceptible to the formation of shock-sensitive and potentially explosive peroxide crystals upon exposure to air and light over time.[1][2] This characteristic is the primary driver of the handling and disposal protocols outlined below. The alcohol group contributes to its flammability, and the overall structure dictates its classification as a non-halogenated organic waste.

Table 1: Hazard Profile and Associated Risks

Hazard ClassificationCausative Functional Group(s)Primary Risks & Disposal Implications
Peroxide Former Benzyl Ether, Allyl EtherFormation of explosive peroxides upon prolonged storage and exposure to oxygen.[2][3] This necessitates dating all containers upon receipt and opening, periodic testing for peroxides, and disposal before the expiration date.[4][5] Old or undated containers pose a significant explosion risk and require specialized handling by Environmental Health & Safety (EHS) professionals.[1][6]
Flammable Liquid Propanol, Ether MoietiesThe compound is likely a combustible or flammable liquid, posing a fire hazard.[2] It must be stored away from ignition sources and disposed of in a designated flammable waste stream.[7] Evaporation must never be used as a disposal method.[1]
Chemical Reactivity Allyl Group, Ether LinkagesThe allyl group can undergo polymerization. Ethers may react violently with strong oxidizing agents.[2] Therefore, this waste must be segregated from incompatible materials.
Environmental Hazard Organic CompoundAs with most organic solvents, this chemical should not be disposed of down the drain, as it can harm aquatic life and damage wastewater treatment systems.[6]

Regulatory Compliance: A Necessary Framework

In the United States, the management and disposal of laboratory chemical waste are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are classified as generators of hazardous waste and must adhere to specific regulations concerning waste identification, accumulation, labeling, and disposal.[9][10] It is the responsibility of the generating facility to operate under the appropriate generator status—Very Small Quantity Generator (VSQG), Small Quantity Generator (SQG), or Large Quantity Generator (LQG)—and to ensure that all personnel are trained in proper waste handling procedures.[8][11]

Pre-Disposal: Safe Handling and Storage of Unused Product

Proper disposal begins with proper management of the chemical from the moment it arrives in the laboratory.

  • Date All Containers: Upon receipt, and again upon opening, the container must be clearly marked with the date.[1][4] This is the single most critical step in preventing the accumulation of aged, peroxide-laden ethers. Opened containers of peroxide-forming chemicals should generally be disposed of within 3-6 months.[1][4] Unopened containers should be disposed of within one year of receipt.[1]

  • Storage: Store the chemical in a tightly sealed, original container in a cool, dry, well-ventilated area away from light, heat, and ignition sources.[7] It should be kept in a designated flammables cabinet and segregated from strong oxidizing agents and acids.[2][5]

  • Peroxide Testing: For containers approaching their expiration date or if the history is unknown, test for peroxides using commercially available test strips.[4] If the test is positive or if crystals are visible around the cap or in the liquid, do not handle the container.[4][5] Treat it as highly hazardous and contact your institution's EHS department immediately for specialized disposal.[1][6]

Step-by-Step Disposal Protocol

This protocol outlines the systematic procedure for collecting and disposing of waste this compound.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical waste, ensure you are wearing appropriate PPE to mitigate exposure risks.

  • Eye Protection: Wear chemical safety goggles or a face shield.[12][13]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene.[12][14] Ether can permeate nitrile gloves, so limit work to short durations and change gloves immediately if contamination occurs.[5]

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.[5]

Step 2: Waste Characterization and Segregation

This chemical must be disposed of as hazardous waste.

  • Waste Stream: Collect as Non-Halogenated Organic Waste or Flammable Liquid Waste , according to your institution's specific waste management plan.

  • Segregation: Do NOT mix this waste with:

    • Strong acids or bases.

    • Strong oxidizing agents.

    • Aqueous waste.

    • Halogenated organic waste.

    • Biologically active or radioactive waste.[6]

Step 3: Select and Prepare the Waste Container
  • Compatibility: Use a clean, sturdy, leak-proof container made of a compatible material, such as glass or polyethylene.[3][6] The container must have a tightly sealing screw cap.

  • Venting: Do not use a container with a pressure-relief vent unless specified by your EHS department, as this can allow for the continuous introduction of air, potentially accelerating peroxide formation.

  • Secondary Containment: Always keep liquid waste containers within a larger, chemically resistant secondary containment bin to contain any potential leaks or spills.[6]

Step 4: Label the Waste Container

Proper labeling is a strict regulatory requirement and is essential for safety.

  • Attach a completed EHS Hazardous Waste Label to the container before adding any waste.[6]

  • The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "Waste this compound". List all other components and their approximate percentages.

    • The relevant hazard warnings (e.g., "Flammable," "Peroxide-Former").

    • The date the first drop of waste was added to the container (the "accumulation start date").

Step 5: Accumulate Waste Safely
  • Location: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8][10]

  • Keep Sealed: The waste container must remain sealed at all times except when you are actively adding waste.[4][6] This minimizes evaporation and reduces the risk of peroxide formation.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.

Step 6: Arrange for Disposal
  • Once the container is full or the accumulation time limit set by your institution or regulations (e.g., 12 months from the accumulation start date) is approaching, request a pickup from your institution's EHS department or licensed hazardous waste contractor.[6][10]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the disposal of this compound.

G cluster_prep Preparation & Assessment cluster_special High Hazard Protocol cluster_routine Standard Disposal Protocol start Begin Disposal Process for 1-(Phenylmethoxy)-3- (2-propen-1-yloxy)-2-propanol ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe assess Assess Chemical Container: Is it old, undated, or has visible crystals? ppe->assess contact_ehs DO NOT HANDLE. Contact EHS Immediately for Specialized Disposal assess->contact_ehs Yes characterize Characterize as Flammable, Non-Halogenated Organic, Peroxide-Forming Waste assess->characterize No container Select & Label Approved Hazardous Waste Container characterize->container collect Collect Waste in a Satellite Accumulation Area (SAA) with Secondary Containment container->collect seal Keep Container Sealed (Open only to add waste) collect->seal pickup Request Waste Pickup from EHS when full or per time limits seal->pickup end Disposal Complete pickup->end

Caption: Decision workflow for the disposal of this compound.

Emergency Procedures for Spills

In the event of a spill, prioritize personal safety and environmental protection.

  • Small Spills (<1 L): If you are trained and it is safe to do so, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[7][15] Wearing appropriate PPE, collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][7]

  • Large Spills (>1 L): Evacuate the immediate area. Alert personnel and notify your institution's EHS and emergency services.[4] Prevent the spill from entering drains.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Voelker, M. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved from [Link]

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  • Gelest, Inc. (2014). ALLYLOXY(POLYETHYLENE OXIDE), METHYL ETHER (9-12 EO) Safety Data Sheet. Retrieved from [Link]

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Navigating the Safe Handling of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Storage, and Disposal of 1-(Phenylmethoxy)-3-(2-propen-1-yloxy)-2-propanol (CAS RN: 83016-75-5).

Understanding the Inherent Hazards: A Structural Perspective

The potential hazards of this compound are best understood by dissecting its molecular structure. The presence of a benzyl ether suggests the potential for skin and eye irritation.[4][5][6] The allyl ether moiety is of significant concern due to its propensity to form explosive peroxides upon exposure to air, a risk that is amplified by concentration.[7][8][9] Furthermore, as a secondary alcohol, the compound may exhibit central nervous system (CNS) depressant effects if ingested or inhaled in significant quantities.[10][11][12]

Table 1: Summary of Potential Hazards
Functional GroupPotential Hazard
Benzyl Ether Skin and eye irritation, respiratory tract irritation.[4][5]
Allyl Ether Formation of explosive peroxides upon exposure to air and light, especially upon concentration.[7][8][9]
Secondary Alcohol Central nervous system depression, potential for intoxication upon ingestion or significant inhalation.[10][13][14]

Personal Protective Equipment (PPE): Your First Line of Defense

A proactive approach to safety begins with the correct selection and consistent use of Personal Protective Equipment. The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles are required at all times. A face shield should also be worn when there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or perforation before each use.

  • Body Protection: A flame-retardant laboratory coat is essential. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure. In situations where a fume hood is not available or during a large spill, a respirator with an organic vapor cartridge may be necessary.

PPE_Workflow Start Handling the Compound Eye Chemical Safety Goggles (Face shield if splash risk) Start->Eye Hand Chemically Resistant Gloves (Nitrile or Neoprene) Start->Hand Body Flame-Retardant Lab Coat (Chemically resistant apron if needed) Start->Body Respiratory Chemical Fume Hood (Respirator for spills) Start->Respiratory End Safe Handling Achieved Eye->End Hand->End Body->End Respiratory->End

Caption: Essential Personal Protective Equipment (PPE) workflow.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical to minimize exposure and prevent accidents.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and have it readily available.

    • Prepare your workspace by removing any unnecessary items and ensuring a clear area for handling.

    • Have spill control materials (e.g., absorbent pads, sand) within easy reach.

  • Handling:

    • Conduct all transfers and manipulations of the compound within the chemical fume hood.

    • Use the smallest quantity of the substance necessary for the procedure.

    • Avoid direct contact with skin and eyes.

    • Do not heat the compound unless specifically required by the protocol and with appropriate safety measures in place to prevent peroxide detonation.

    • Keep the container tightly closed when not in use to minimize exposure to air.

  • Storage:

    • Store the compound in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5]

    • Protect from light to minimize peroxide formation.

    • Store in a tightly sealed, properly labeled container. The label should include the chemical name, date received, and date opened.

    • Segregate from incompatible materials such as strong oxidizing agents.

Peroxide Formation: A Critical Safety Consideration

The allyl ether group in this compound makes it a potential peroxide former. Peroxides can form explosive crystals, especially upon concentration.[7][9]

Peroxide Monitoring and Management Protocol
  • Dating: Clearly label the container with the date it was received and the date it was first opened.

  • Visual Inspection: Before each use, visually inspect the container for the presence of crystals, discoloration, or a viscous layer, which could indicate peroxide formation. If any of these are observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.

  • Testing: Regularly test for the presence of peroxides, especially before any distillation or concentration step. Commercially available peroxide test strips can be used for this purpose. A peroxide concentration of >100 ppm is considered hazardous.

  • Inhibition: If the compound is synthesized in-house, consider adding an inhibitor like butylated hydroxytoluene (BHT) to retard peroxide formation.

Peroxide_Management Receive Receive Compound Label with Date Received Open Open Compound Label with Date Opened Receive->Open Use Before Each Use Visually Inspect Open->Use Test Regularly & Before Concentration Test for Peroxides Use->Test Action {Peroxides > 100 ppm? | {Yes | No}} Test->Action Safe Proceed with Caution Action->Safe No Hazard Contact EHS for Disposal Action->Hazard Yes

Caption: Decision workflow for managing peroxide formation.

Emergency Procedures: Spill and Exposure Response

Spill Response:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.

  • Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personal Safety

All waste containing this compound, including contaminated materials and empty containers, must be treated as hazardous chemical waste.

  • Collection: Collect all waste in a clearly labeled, leak-proof, and compatible container.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a designated satellite accumulation area.

  • Disposal: Arrange for pickup and disposal by your institution's certified hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[15]

References

  • Material Safety Data Sheet - Benzyl ether, 99%. Cole-Parmer. Retrieved from [Link]

  • Toxic Alcohols | Toxicology Section - ACEP. (2020-10-01). American College of Emergency Physicians. Retrieved from [Link]

  • Peroxide Forming Chemicals: Management, Retention and Storage | Office of Clinical and Research Safety. Vanderbilt University. Retrieved from [Link]

  • Ethers and peroxide forming compounds - Western Sydney University. Retrieved from [Link]

  • Patočka, J., & Kuča, K. (2012). Toxic Alcohols: Aliphatic Saturated Alcohols. Military Medical Science Letters, 81(4), 164-173.
  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety. Stanford University. Retrieved from [Link]

  • Peroxide-Forming Chemicals – Safety Guidelines. (2025-03-18). University of California, Berkeley. Retrieved from [Link]

  • Peroxide-Forming Chemicals - Division of Research Safety. (2024-02-23). University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Patočka, J., & Kuča, K. (2012). Toxic Alcohols: Aliphatic saturated alcohols. ResearchGate. Retrieved from [Link]

  • Toxic Alcohols: Mechanisms, Presentation, Evaluation, and Management. (2021). U.S. Pharmacist. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.